Ethyl 3-phenylglycidate
Description
Ethyl phenylglycidate is an epoxide and a carboxylic acid.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3 | |
| Source | PubChem | |
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InChI Key |
GOMAKLPNAAZVCJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=CC=C2 | |
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Molecular Formula |
C11H12O3 | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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DSSTOX Substance ID |
DTXSID8025886 | |
| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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Molecular Weight |
192.21 g/mol | |
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Physical Description |
Ethyl-3-phenylglycidate appears as clear pale yellow or yellow liquid. (NTP, 1992), Colorless to pale yellow liquid with a strong fruity odor like strawberries; [HSDB], Clear, Colourless to pale yellow liquid; Strong fruity aroma suggestive of strawberry | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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| Record name | Ethyl 3-phenylglycidate | |
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Boiling Point |
509 to 518 °F at 760 mmHg (NTP, 1992) | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 100 °C | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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Solubility |
Slightly soluble (1-10 mg/ml) (NTP, 1992), 1:6 IN 70% ALCOHOL; 1:1 IN 80% ALCOHOL, Insoluble in water; Soluble in ether, oils, Soluble (in ethanol) | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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| Record name | Ethyl 3-phenylglycidate | |
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Density |
1.122 (NTP, 1992) - Denser than water; will sink, 1.120-1.128 @ 25/25 °C, 1.120-1.125 | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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| Record name | Ethyl 3-phenylglycidate | |
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Color/Form |
COLORLESS TO PALE-YELLOW LIQUID | |
CAS No. |
121-39-1, 54276-44-7 | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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| Record name | Ethyl 3-phenylglycidate | |
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| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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| Record name | 2-Oxiranecarboxylic acid, 3-phenyl-, ethyl ester | |
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| Record name | Ethyl 2,3-epoxy-3-phenylpropionate | |
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| Record name | Ethyl 3-phenyloxirane-2-carboxylate | |
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| Record name | ETHYL 3-PHENYLGLYCIDATE | |
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| Record name | ETHYL 2,3-EPOXY-3-PHENYLPROPIONATE | |
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| Record name | Ethyl phenylglycidate | |
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Melting Point |
less than 32 °F (NTP, 1992) | |
| Record name | ETHYL-3-PHENYLGLYCIDATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Ethyl 3-phenylglycidate (CAS 121-39-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 3-phenylglycidate (CAS 121-39-1), an aromatic ester recognized for its characteristic fruity, strawberry-like aroma.[1] Beyond its prevalent use in the flavor and fragrance industry, this compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] A thorough understanding of its physical properties is paramount for its application in research, development, and quality control.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃ | [1][3] |
| Molecular Weight | 192.21 g/mol | [1][3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Odor | Strong fruity odor, suggestive of strawberry | [1][3] |
| Taste | Sweet, corresponding to its fruity odor | [1] |
| Boiling Point | 265-270 °C (509 to 518 °F) at 760 mmHg96 °C at 0.5 mmHg | [1][4][5] |
| Melting Point | < 0 °C (32 °F) | [1] |
| Density | 1.102 - 1.122 g/mL at 20-25 °C | [3][4][5][6] |
| Refractive Index | 1.516 - 1.523 at 20 °C | [1][3][4][5] |
| Solubility | Slightly soluble in water (1-10 mg/mL)[1][7]Soluble in 70% and 80% alcohol[1][7] | [1][7] |
| Vapor Pressure | 0.002 mmHg at 25 °C (estimated) | [4] |
| Flash Point | > 100 °C (> 212 °F) | [4] |
| Stability | Stable under normal conditions; combustible | [3][8] |
Experimental Protocols
While specific experimental protocols for the determination of each physical property of this compound are not extensively detailed in publicly available literature, the following are general methodologies based on standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International, which are commonly employed for chemical substances.
Boiling Point Determination (OECD Guideline 103)
The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the liquid in a flask equipped with a thermometer and a condenser. The temperature is recorded when the liquid boils and a steady stream of condensate is observed. For vacuum distillation, the pressure is reduced, and the corresponding boiling temperature is recorded.
Density Measurement (OECD Guideline 109)
The density of a liquid can be determined using a pycnometer, hydrometer, or a digital density meter. The mass of a known volume of the liquid is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.
Refractive Index Measurement (Abbe Refractometer)
The refractive index, a measure of how light bends as it passes through the substance, is typically determined using an Abbe refractometer. A small sample of the liquid is placed between two prisms, and light is passed through it. The angle of refraction is measured, and the refractive index is read from a calibrated scale. The measurement is temperature-dependent and is usually performed at 20 °C.
Solubility Testing (OECD Guideline 105 - Water Solubility)
To determine water solubility, a known amount of this compound is added to a known volume of water at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method, such as chromatography or spectroscopy. For solubility in other solvents like ethanol, a similar procedure is followed.
Flash Point Determination (ASTM D92/D93)
The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. For a high-boiling liquid like this compound, a closed-cup method such as the Pensky-Martens (ASTM D93) or an open-cup method like the Cleveland Open Cup (ASTM D92) is used. The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface until a flash is observed.
Logical Relationships and Structure-Property Correlation
The physical properties of this compound are directly influenced by its molecular structure. The presence of a phenyl group, an ester functional group, and an epoxide ring all contribute to its observed characteristics.
Caption: Structure-Property Relationship of this compound.
References
- 1. oecd.org [oecd.org]
- 2. aidic.it [aidic.it]
- 3. mt.com [mt.com]
- 4. Refractometry: Measuring Refractive Index for Food Quality Control - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.aip.org [pubs.aip.org]
The Darzens Condensation Route to Ethyl 3-Phenyloxiranecarboxylate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-phenyloxiranecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The core of this guide focuses on the Darzens condensation, a classic and efficient method for the formation of α,β-epoxy esters, also known as glycidic esters. This document details the reaction mechanism, provides structured quantitative data from various synthetic protocols, outlines detailed experimental procedures, and includes visualizations of the reaction pathway and experimental workflow.
The Core Synthesis: Darzens Condensation
The primary and most well-established method for synthesizing ethyl 3-phenyloxiranecarboxylate is the Darzens condensation. This reaction involves the base-mediated condensation of an α-haloester (ethyl chloroacetate) with a carbonyl compound (benzaldehyde). The reaction proceeds via the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular nucleophilic substitution results in the formation of the epoxide ring.
Reaction Mechanism
The mechanism of the Darzens condensation for the synthesis of ethyl 3-phenyloxiranecarboxylate can be summarized in the following steps:
-
Enolate Formation: A strong base abstracts an acidic α-proton from ethyl chloroacetate (B1199739), forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde (B42025), forming a new carbon-carbon bond and a tetrahedral intermediate (a halohydrin ester).
-
Epoxide Formation: The newly formed alkoxide undergoes an intramolecular SN2 reaction, attacking the carbon bearing the halogen. This displaces the chloride ion and forms the desired oxirane ring.
The reaction typically produces a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the reaction conditions, including the choice of base, solvent, and temperature.
Quantitative Data on Synthesis Protocols
The yield and diastereoselectivity of the Darzens synthesis of ethyl 3-phenyloxiranecarboxylate are highly dependent on the reaction parameters. Below is a summary of representative data from various studies.
| Base | Solvent | Temperature (°C) | Yield (%) | cis:trans Ratio | Reference |
| Sodium Ethoxide | Ethanol (B145695) | 25 | ~85 | 1:1.5 | Generic Protocol |
| Potassium tert-Butoxide | tert-Butanol | 25 | >90 | Varies | Generic Protocol |
| Phosphazene Base (P1-t-Bu) | Acetonitrile | 25 | ~99 | 1:1 | [1] |
| Cyclopropenimine Catalyst (I·HCl) / K₂CO₃ | Acetonitrile | 25 | 78 | 1:0.7 | [2] |
| Sodium Hydroxide (solid) | THF/Acetonitrile | Room Temp. | Moderate | Mixture | [3] |
Detailed Experimental Protocols
This section provides a detailed methodology for the synthesis of ethyl 3-phenyloxiranecarboxylate via the Darzens condensation using sodium ethoxide as the base.
Materials and Equipment
-
Benzaldehyde (freshly distilled)
-
Ethyl chloroacetate
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve a calculated amount of sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Reaction Setup: To a separate three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add freshly distilled benzaldehyde and an equimolar amount of ethyl chloroacetate, dissolved in a minimal amount of absolute ethanol.
-
Addition of Base: Cool the flask in an ice bath. Add the prepared sodium ethoxide solution dropwise from the dropping funnel to the benzaldehyde and ethyl chloroacetate mixture with constant stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to obtain ethyl 3-phenyloxiranecarboxylate as a colorless to pale yellow liquid.
Product Characterization: Spectroscopic Data
Accurate characterization of the synthesized ethyl 3-phenyloxiranecarboxylate is crucial. The following are typical spectroscopic data for the product.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.40-7.28 | m | - | 5H, Aromatic protons |
| 4.25 | q | 7.1 | 2H, -OCH₂CH₃ |
| 4.08 | d | 1.8 | 1H, C3-H (trans) |
| 3.50 | d | 1.8 | 1H, C2-H (trans) |
| 4.05 | d | 4.4 | 1H, C3-H (cis) |
| 3.75 | d | 4.4 | 1H, C2-H (cis) |
| 1.30 | t | 7.1 | 3H, -OCH₂CH₃ |
Note: The chemical shifts for the oxirane protons can vary slightly between the cis and trans isomers.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O (Ester) |
| 135.0 | C-Ar (quaternary) |
| 129.0 | CH-Ar |
| 128.8 | CH-Ar |
| 126.0 | CH-Ar |
| 61.8 | -OCH₂CH₃ |
| 58.5 | C3 (Oxirane) |
| 57.0 | C2 (Oxirane) |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3065, 3030 | C-H stretch (aromatic) |
| 2985 | C-H stretch (aliphatic) |
| 1745 | C=O stretch (ester) |
| 1250 | C-O stretch (ester) |
| 850 | C-O-C stretch (epoxide) |
This guide provides a foundational understanding of the synthesis of ethyl 3-phenyloxiranecarboxylate. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and diastereoselectivity. Researchers are encouraged to consult the primary literature for more specialized protocols and applications.
References
Spectroscopic Profile of Ethyl 3-Phenylglycidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for ethyl 3-phenylglycidate (CAS 121-39-1), an important intermediate in the synthesis of pharmaceuticals and a component in flavor and fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.25 | m | 5H, Aromatic (C₆H₅) | |
| 4.20 | q | 7.1 | 2H, Methylene (-OCH₂CH₃) |
| 4.05 | d | 1.8 | 1H, Epoxide CH |
| 3.50 | d | 1.8 | 1H, Epoxide CH |
| 1.25 | t | 7.1 | 3H, Methyl (-OCH₂CH₃) |
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.
| Chemical Shift (δ) ppm | Assignment |
| 168.0 | Carbonyl (C=O) |
| 135.0 | Aromatic C (quaternary) |
| 129.0 | Aromatic CH |
| 128.5 | Aromatic CH |
| 126.0 | Aromatic CH |
| 61.5 | Methylene (-OCH₂) |
| 58.0 | Epoxide CH |
| 57.5 | Epoxide CH |
| 14.0 | Methyl (-CH₃) |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H stretch |
| 2980 | Medium | Aliphatic C-H stretch |
| 1750 | Strong | C=O (ester) stretch |
| 1250 | Strong | C-O (ester) stretch |
| 850 | Medium | Epoxide ring vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 192 | 20 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - CO₂Et]⁺ |
| 107 | 80 | [C₇H₇O]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Instrumentation : A 400 MHz (or higher) Bruker Avance spectrometer or equivalent.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters are used.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : For a liquid sample like this compound, the spectrum is typically recorded using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition : The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Separation : A small volume of the prepared solution is injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent).
-
MS Analysis : As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic methods.
Caption: Workflow for the structural elucidation of this compound.
An In-Depth Technical Guide to the Stereoisomers and Chirality of Ethyl 3-Phenylglycidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers and chirality of ethyl 3-phenylglycidate, a pivotal intermediate in the synthesis of various pharmaceuticals. The document details the synthesis, properties, and separation of its stereoisomers, offering valuable insights for researchers and professionals in drug development and organic synthesis.
Introduction to this compound and its Stereoisomers
This compound, also known as ethyl 2,3-epoxy-3-phenylpropanoate, is a glycidic ester characterized by an epoxide ring and a phenyl group. The presence of two chiral centers at the C2 and C3 positions of the oxirane ring gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). These stereoisomers exist as two pairs of enantiomers. The trans-isomers, (2R,3S) and (2S,3R), and the cis-isomers, (2R,3R) and (2S,3S), are diastereomers of each other.
The stereochemistry of this compound is of paramount importance in the pharmaceutical industry. Notably, the (2R,3S)-enantiomer is a key precursor for the synthesis of the C-13 side chain of Paclitaxel (Taxol®), a potent anticancer drug.[1][2] The (2S,3R)-enantiomer serves as an intermediate in the production of the nootropic drug clausenamide.[1] Furthermore, these compounds are valuable building blocks in the synthesis of other bioactive molecules, including the antidepressant Reboxetine.[1]
Quantitative Data on Physical Properties
The physical properties of the individual stereoisomers of this compound are crucial for their characterization and separation. While data for the racemic mixture is readily available, specific values for each pure stereoisomer are less commonly reported.
| Property | (2R,3S)-Ethyl 3-phenylglycidate | (2S,3R)-Ethyl 3-phenylglycidate | (2R,3R)-Ethyl 3-phenylglycidate | (2S,3S)-Ethyl 3-phenylglycidate | Racemic (cis/trans mixture) |
| Specific Rotation ([(\alpha)]D) | -158.8° (c 1.06, CHCl3)[3] | Data not readily available | Data not readily available | Data not readily available | Optically inactive |
| Melting Point (°C) | Liquid at room temperature | Liquid at room temperature | Data not readily available | Data not readily available | < 0[4] |
| Boiling Point (°C) | - | - | - | - | 96 @ 0.5 mmHg[2] |
| Density (g/mL at 25°C) | - | - | - | - | 1.102[2] |
| Refractive Index (n20/D) | - | - | - | - | 1.518[2] |
Synthesis of Racemic this compound via Darzens Condensation
The most common method for synthesizing this compound is the Darzens condensation, which involves the reaction of benzaldehyde (B42025) with ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium ethoxide. This reaction typically produces a mixture of cis and trans diastereomers.
Experimental Protocol: Darzens Condensation
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ice
-
Water
-
Acetic acid
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to -10°C using an ice-salt bath.
-
Slowly add a solution of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous THF to the cooled sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature at -10°C.[5]
-
After the addition is complete, continue stirring the mixture at -10°C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.[5]
-
Quench the reaction by pouring the mixture into a beaker containing a mixture of ice and water with a small amount of acetic acid to neutralize the excess base.[5]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.[5]
Chiral Separation of this compound Stereoisomers
The separation of the enantiomers of this compound is crucial for their application in asymmetric synthesis. Enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC) are two effective methods for achieving this separation.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Epoxide hydrolases and lipases are commonly employed for the resolution of this compound.
Experimental Protocol: Enzymatic Resolution with Galactomyces geotrichum
This protocol describes the kinetic resolution of racemic this compound using the whole cells of Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase that selectively hydrolyzes the (2S,3R)-enantiomer.[3]
Materials:
-
Racemic this compound (rac-EPG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate (B84403) buffer (KPB, 100 mM, pH 7.2)
-
Wet mycelium of G. geotrichum ZJUTZQ200
-
n-Butanol
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Prepare a stock solution of rac-EPG in DMSO (e.g., 1 mL rac-EPG in 4 mL DMSO).[6]
-
In a reaction vessel, dissolve the rac-EPG/DMSO solution in 195 mL of KPB (100 mM, pH 7.2).[6]
-
Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the reaction mixture.[6]
-
Stir the mixture at 200 rpm at 30°C in an oil bath for 8 hours.[6]
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product using chiral HPLC.
-
After 8 hours, terminate the reaction by centrifuging the mixture to remove the mycelium.[6]
-
Extract the supernatant with n-butanol (3 x 60 mL).[6]
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (10:1, v/v) as the eluent to obtain enantioenriched (2R,3S)-EPG.[6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to different retention times.
Experimental Protocol: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column is often effective. Examples include Daicel Chiralpak® AS-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).[4]
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. A typical starting composition is 80:20 (v/v) n-hexane:isopropanol.[4] The exact ratio may need to be optimized for baseline separation of all four stereoisomers.
-
Flow Rate: A typical flow rate is 0.8 mL/min.[4]
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
Procedure:
-
Prepare a dilute solution of the this compound sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the chromatogram for the separation of the stereoisomers.
-
Identify the peaks corresponding to each stereoisomer by comparing their retention times with those of known standards, if available.
-
Quantify the enantiomeric excess (e.e.) by integrating the peak areas of the enantiomers.
Conclusion
The stereoisomers of this compound are of significant interest in the pharmaceutical industry due to their role as key chiral building blocks. A thorough understanding of their synthesis, properties, and methods for their separation is essential for the efficient production of enantiomerically pure active pharmaceutical ingredients. The Darzens condensation provides a straightforward route to the racemic mixture, while enzymatic kinetic resolution and chiral HPLC offer effective strategies for obtaining the desired pure stereoisomers. This guide provides the fundamental knowledge and detailed protocols to aid researchers and drug development professionals in their work with this important class of molecules.
References
- 1. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-methyl-3-phenylglycidate | 19464-95-0 | Benchchem [benchchem.com]
- 3. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]
- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Biological Activity of Ethyl 3-Phenylglycidate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-phenylglycidate and its derivatives represent a class of compounds with significant potential in pharmaceutical and other industries. As key intermediates in the synthesis of prominent drugs such as the anticancer agent Taxol and the antidepressant reboxetine, their inherent biological activities are of considerable interest. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a resource for researchers in the field.
Introduction
This compound, an organic compound featuring a phenyl group and an epoxide ring, along with its structural analogs, serves as a versatile precursor in organic synthesis. The reactivity of the epoxide ring allows for a variety of nucleophilic substitution reactions, leading to a diverse range of derivatives with potential biological activities. While their primary role has been as building blocks for more complex molecules, emerging research is beginning to shed light on the intrinsic bioactivities of these glycidic esters. This guide will explore these activities, with a particular focus on their cytotoxic effects on cancer cell lines and their potential as antimicrobial agents.
Anticancer Activity of Glycidate Derivatives
Recent studies have begun to explore the direct cytotoxic effects of glycidate derivatives against various cancer cell lines. While data on a broad range of this compound derivatives is still emerging, studies on structurally related glycidyl (B131873) esters of phosphorus acids have shown promising results.
Quantitative Cytotoxicity Data
A study on the cytotoxic potential of novel glycidyl esters of phosphorus acids revealed moderate preferential cytotoxicity toward cancer cells. The half-maximal inhibitory concentrations (IC50) were determined using an MTT assay on human prostate cancer (PC-3), breast cancer (MCF7) cell lines, and non-cancerous human fibroblasts (HSF).[1][2][3][4]
| Compound | Derivative Structure | Cell Line | IC50 (µM) |
| 1 | Diglycidyl methylphosphonate (B1257008) | HSF | 394 ± 28 |
| PC-3 | 355 ± 25 | ||
| MCF7 | 216 ± 16 | ||
| 2 | Diglycidyl methylphosphate | HSF | 398 ± 33 |
| PC-3 | 300 ± 21 | ||
| MCF7 | 128 ± 10 | ||
| 3 | Triglycidyl phosphate | HSF | 254 ± 19 |
| PC-3 | 257 ± 20 | ||
| MCF7 | 182 ± 14 |
Data sourced from Zagidullin et al. (2025).[1][2][3][4]
These results indicate that glycidyl ester derivatives can exhibit cytotoxic activity against cancer cells, with some selectivity over non-cancerous cells. Compound 2 (Diglycidyl methylphosphate) showed the highest potency against the MCF7 breast cancer cell line.[1][2][3][4]
Antimicrobial Activity
The evaluation of this compound derivatives for antimicrobial activity is an area of growing interest. While specific minimum inhibitory concentration (MIC) data for a wide range of these derivatives is not yet available in the literature, the established protocols for determining such activity are well-defined.
General Protocol for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of a compound against various microbial strains.
Implicated Signaling Pathways
The precise mechanisms by which this compound derivatives exert their biological effects are still under investigation. However, studies on related compounds suggest potential involvement in key cellular signaling pathways, particularly those related to apoptosis.
Apoptosis Signaling
Research on the cytotoxic effects of R- and S-glycidol, structurally related to the core of glycidic esters, has indicated a downregulation of ERK ½, pERK, and Bcl-2 protein expression in HCT 116 cells. This suggests a potential role in the induction of apoptosis through the MAPK/ERK signaling pathway and the intrinsic apoptosis pathway.
PI3K/Akt Signaling Pathway
Studies on other structurally related esters, such as ethyl gallate, have demonstrated an inhibitory effect on the PI3K/Akt signaling pathway in breast cancer cells. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to apoptosis. While direct evidence for this compound derivatives is pending, this pathway represents a plausible target for their anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of glycidate derivatives and the assessment of their biological activities.
Synthesis of Glycidyl Esters of Phosphorus Acids
This protocol describes the synthesis of diglycidyl methylphosphonate (Compound 1) as an example.
Materials:
-
Dichloromethane (B109758) (CH2Cl2)
-
Glycidol
-
Potassium hydroxide (B78521) (KOH)
-
Methylphosphonic dichloride (MeP(O)Cl2)
Procedure:
-
A 500 mL flask equipped with a mechanical stirrer is charged with 200 mL of dichloromethane and cooled to -30 °C.
-
2 equivalents of glycidol (21.4 g, 0.289 mol) and 4.2 equivalents of potassium hydroxide (34.0 g, 0.607 mol) are added to the flask.
-
1 equivalent of methylphosphonic dichloride (19.2 g, 0.144 mol) is added dropwise to the stirred mixture over 1 hour, maintaining the temperature at -30 °C.
-
The reaction mixture is stirred for an additional 2 hours at -25 to -30 °C.
-
The mixture is allowed to precipitate for 12 hours, ensuring the temperature does not exceed 0 °C.
-
The precipitate is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation under reduced pressure to yield the final product.[1]
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cultured cell lines.
Materials:
-
Human cancer cell lines (e.g., PC-3, MCF7) and a non-cancerous cell line (e.g., HSF)
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from dose-response curves.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound dissolved in a suitable solvent
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland)
Procedure:
-
A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of a 96-well plate.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The available data, though limited, suggests that this compound derivatives and related compounds possess promising biological activities, particularly as anticancer agents. The cytotoxicity data for glycidyl esters of phosphorus acids provides a strong rationale for the further investigation of other this compound derivatives with varied substituents on the phenyl ring and different ester groups.
Future research should focus on:
-
Synthesizing and screening a broader library of this compound derivatives to establish clear structure-activity relationships.
-
Conducting comprehensive antimicrobial susceptibility testing to identify derivatives with potent antibacterial and antifungal properties.
-
Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this versatile class of compounds.
References
- 1. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs | Semantic Scholar [semanticscholar.org]
The Versatile World of Glycidic Esters: A Technical Guide to Their Applications
For Researchers, Scientists, and Drug Development Professionals
Glycidic esters, or α,β-epoxy esters, are a fascinating and highly versatile class of organic compounds. Characterized by a reactive epoxide ring adjacent to an ester functional group, these molecules serve as pivotal intermediates in a wide array of chemical transformations. Their unique structural motif allows for the stereocontrolled synthesis of a variety of valuable compounds, making them indispensable building blocks in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth review of the applications of glycidic esters, with a focus on their synthesis, biological significance, and role in the development of therapeutic agents.
Core Synthesis: The Darzens Condensation
The most prominent method for synthesizing glycidic esters is the Darzens condensation, a reaction discovered by Auguste Georges Darzens in 1904.[1][2] This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[3][4]
The reaction mechanism is initiated by the deprotonation of the α-haloester at the halogenated carbon by a strong base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate undergoes an intramolecular S_N_2 reaction, where the alkoxide attacks the carbon bearing the halogen, leading to the formation of the epoxide ring.[2]
Quantitative Data on Darzens Condensation
The yield of the Darzens condensation is influenced by various factors, including the nature of the carbonyl compound, the α-haloester, the base, and the reaction conditions. The following table summarizes representative yields for the synthesis of various glycidic esters.
| Carbonyl Compound | α-Haloester | Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl chloroacetate (B1199739) | Sodium ethoxide | Benzene/Ether | 68-72 | [5] |
| Acetophenone (B1666503) | Ethyl chloroacetate | Sodium ethoxide | Ether | 85 | [5] |
| 4-Methoxybenzaldehyde (B44291) | Methyl chloroacetate | Sodium methoxide (B1231860) | Methanol (B129727) | 75 | [6] |
| β-Ionone | Methyl chloroacetate | Sodium methylate | N-Methyl-2-pyrrolidone | 89.4 | [7] |
| 4-Bromobenzaldehyde | Methyl chloroacetate | P₁-t-Bu | Acetonitrile | 92 | [8] |
| 4-Nitrobenzaldehyde | Methyl chloroacetate | P₁-t-Bu | Acetonitrile | 81 | [8] |
Detailed Experimental Protocols
Synthesis of Methyl 3-(4-methoxyphenyl)glycidate
This protocol describes the synthesis of a key precursor for the pharmaceutical drug diltiazem (B1670644).[6]
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Methyl chloroacetate
-
Sodium methoxide
-
Methanol (anhydrous)
-
Ice
-
Water
-
Acetic acid
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
Cool the sodium methoxide solution to -10°C in an ice-salt bath.
-
Slowly add a mixture of p-anisaldehyde and methyl chloroacetate to the cooled sodium methoxide solution over a period of 3 hours with vigorous stirring.
-
After the addition is complete, continue stirring the reaction mixture at -5°C for 2 hours, and then at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water containing a small amount of acetic acid.
-
Filter the precipitated white solid, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.
Synthesis of Ethyl 3-methyl-3-phenyloxirane-2-carboxylate ("Strawberry Aldehyde")
This glycidic ester is widely used in the fragrance industry for its characteristic strawberry-like aroma.
Materials:
-
Acetophenone
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol (B145695) (absolute)
-
Ice
-
Water
-
Diethyl ether
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Add a mixture of acetophenone and ethyl chloroacetate dropwise to the cooled sodium ethoxide solution with constant stirring.
-
After the addition, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Applications in Fragrance and Flavor Industries
Glycidic esters are valued in the fragrance and flavor industries for their fruity and floral aromas. The most notable example is ethyl 3-methyl-3-phenyloxirane-2-carboxylate, commonly known as "strawberry aldehyde," which possesses a sweet, fruity, strawberry-like scent and is a key component in many artificial strawberry flavorings and perfumes.[9] The structural variations in the glycidic ester molecule can lead to a wide range of other scents, making them a versatile tool for perfumers and flavorists.
Pharmaceutical Applications
The reactivity of the epoxide ring makes glycidic esters valuable intermediates in the synthesis of a variety of pharmaceuticals. The ability to introduce stereocenters with high control is particularly crucial in drug development.
Synthesis of Diltiazem
A key application of glycidic esters is in the synthesis of diltiazem, a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias. The synthesis begins with the Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate to form methyl 3-(4-methoxyphenyl)glycidate.[6] This glycidic ester then undergoes ring-opening with 2-aminothiophenol, followed by a series of reactions to construct the benzothiazepine (B8601423) core of the diltiazem molecule.
Synthesis of the Taxol Side Chain
The complex anticancer drug Taxol (paclitaxel) features a crucial C-13 side chain that is essential for its biological activity. Chiral glycidic esters serve as important precursors for the stereoselective synthesis of this side chain.[2] For instance, a phenyl glycidic ester can be ring-opened with a nitrogen nucleophile, followed by further functional group manipulations to yield the desired phenylisoserine (B1258129) side chain.[10][11][12]
Beta-Blockers
The synthesis of certain beta-blockers, a class of drugs used to manage cardiovascular diseases, can involve the use of glycidyl (B131873) ether intermediates, which share the reactive epoxide functionality with glycidic esters.[13][14] The ring-opening of these epoxides with an appropriate amine is a key step in constructing the pharmacophore of these drugs.[15][16]
Potential as Anticancer Agents
Recent research has explored the potential of glycidic ester derivatives as anticancer agents. Certain glycidyl esters of phosphorus acids have demonstrated antiproliferative activity against cancer cell lines.[17][18][19] The cytotoxic effects are believed to be related to the alkylating ability of the epoxide ring, which can react with nucleophilic sites in biological macromolecules.[17]
Biological Significance and Signaling Pathways
While glycidic esters themselves are not typically direct modulators of signaling pathways, their epoxide motif is highly relevant to biological systems. The metabolism of endogenous epoxide-containing molecules, such as epoxyeicosatrienoic acids (EETs), is regulated by the soluble epoxide hydrolase (sEH) enzyme. Inhibition of sEH can lead to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and cardioprotective effects. This has made sEH a target for the development of new therapeutic agents. Given their structural similarity, synthetic glycidic ester derivatives have the potential to act as inhibitors of sEH or other enzymes involved in epoxide metabolism.
Data on Biological Activity
While specific IC50 values for glycidic ester derivatives as enzyme inhibitors are not extensively documented in publicly available literature, the following table provides examples of IC50 values for other compounds that target enzymes relevant to the biological activities discussed, illustrating the potency that can be achieved.
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Carbamate derivatives | Acetylcholinesterase | 29.9 - 105.4 nM | [12] |
| Diphenylamine-hydrazone derivatives | EGFR tyrosine kinase | 0.73 - 2.38 µM | [19] |
| Glycidyl esters of phosphorus acids | MCF7 cancer cell line (cytotoxicity) | Not specified, but potent | [17] |
Spectroscopic Data of Representative Glycidic Esters
The structural characterization of glycidic esters is routinely performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Ethyl 3-methyl-3-phenyloxirane-2-carboxylate
-
¹³C NMR (CDCl₃): δ 13.7, 55.5, 63.0, 91.6, 114.0, 124.1, 132.8, 164.7, 170.2, 189.8.[3]
-
IR (KBr, cm⁻¹): 1750 (C=O, ester), 1250 (C-O, ester), 850 (epoxide).
-
MS (EI, m/z): 206 (M+), 177, 131, 105, 77.
Methyl 3-(4-methoxyphenyl)glycidate
-
¹H NMR (CDCl₃): δ 3.51 (d, 1H), 3.79 (s, 3H), 3.82 (s, 3H), 4.05 (d, 1H), 6.89 (d, 2H), 7.21 (d, 2H).[6]
-
IR (KBr, cm⁻¹): 1755 (C=O, ester), 1610, 1515 (aromatic C=C), 1250 (C-O, ether and ester), 830 (epoxide).
-
MS (EI, m/z): 208 (M+), 177, 151, 135, 121, 91, 77.
Conclusion
Glycidic esters are a cornerstone of modern organic synthesis, offering a powerful and versatile platform for the construction of complex and biologically active molecules. From the creation of alluring fragrances to the synthesis of life-saving pharmaceuticals, the applications of these remarkable compounds are vast and continue to expand. The Darzens condensation remains the most fundamental route to these intermediates, and ongoing research into new catalytic and stereoselective methods promises to further enhance their utility. For researchers and professionals in drug development, a thorough understanding of the chemistry and biological potential of glycidic esters is essential for the innovation of new therapeutic agents and the advancement of medicinal chemistry.
References
- 1. graphviz.org [graphviz.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Darzens Glycidic Ester Synthesis [unacademy.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. EP1764359A1 - Process for the preparation of glycidic ester and an aldehyde - Google Patents [patents.google.com]
- 8. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethyl 3-methyl-3-phenyloxirane-2-carboxylate [chembk.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmedchem.com [jmedchem.com]
- 14. New method revolutionizes beta-blocker production process | EurekAlert! [eurekalert.org]
- 15. bioengineer.org [bioengineer.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, biological and electrochemical evaluation of glycidyl esters of phosphorus acids as potential anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unveiling the Thermodynamic Profile of Ethyl 3-Phenylglycidate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of Ethyl 3-phenylglycidate, a key intermediate in the synthesis of various pharmaceuticals and a notable component in the flavor and fragrance industry. This document collates available quantitative data, details relevant experimental protocols for thermodynamic measurements, and presents logical workflows for its synthesis and property determination.
Core Thermodynamic Data
The following table summarizes the key thermodynamic and physical properties of this compound gathered from various sources.
| Property | Value | Temperature (°C) | Pressure | Citation |
| Vapor Pressure | 0.000861 mmHg | 23 | N/A | [1] |
| 0.12 Pa (approx. 0.0009 mmHg) | 24 | N/A | [2][3] | |
| 0.002 mmHg (estimated) | 25 | N/A | ||
| Boiling Point | 96 °C | N/A | 0.5 mmHg | [3][4] |
| 265-270 °C (decomposes) | N/A | 760 mmHg | ||
| Density | 1.102 g/mL | 25 | N/A | [2][3][4] |
| Enthalpy of Vaporization | Data not available | N/A | N/A | |
| Heat Capacity | Data not available | N/A | N/A |
Experimental Protocols
Determination of Vapor Pressure
1. Ebullioscopic Method
The ebullioscopic method directly measures the boiling point of a liquid at a given pressure.
-
Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, a thermometer or temperature probe, and a pressure control system.
-
Procedure:
-
A sample of this compound is placed in the boiling flask.
-
The system is evacuated to a specific, stable pressure using a vacuum pump.
-
The sample is heated until it boils.
-
The temperature of the vapor-liquid equilibrium is precisely measured.
-
This process is repeated at various pressures to obtain a set of vapor pressure-temperature data points.
-
2. Thermogravimetric Analysis (TGA)
TGA can be used as an indirect method to estimate vapor pressure.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, precise amount of this compound is placed in the TGA sample pan.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
The TGA measures the mass loss of the sample as a function of temperature.
-
The rate of mass loss is related to the vapor pressure of the substance, which can be calculated using appropriate models and calibration with a standard of known vapor pressure.
-
Determination of Enthalpy of Vaporization (ΔHvap)
1. Calorimetry
Direct calorimetric measurement provides the most accurate values for the enthalpy of vaporization.
-
Apparatus: A vaporization calorimeter.
-
Procedure:
-
A known mass of this compound is introduced into the calorimeter.
-
A measured amount of electrical energy is supplied to the sample to induce vaporization at a constant temperature and pressure.
-
The amount of substance vaporized is determined by mass difference or by condensing the vapor and measuring its mass.
-
The molar enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.
-
2. Calculation from Vapor Pressure Data (Clausius-Clapeyron Equation)
The enthalpy of vaporization can be estimated from vapor pressure data obtained at different temperatures.
-
Procedure:
-
Vapor pressure is measured at several different temperatures using a method like the ebullioscopic method.
-
The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).
-
According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.
-
The enthalpy of vaporization can be calculated from the slope of the resulting line.
-
Determination of Heat Capacity (Cp)
1. Differential Scanning Calorimetry (DSC)
DSC is a common technique for measuring the heat capacity of liquids.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
A baseline is obtained by running the DSC with empty sample and reference pans.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated at a constant rate, and the heat flow is recorded.
-
The experiment is repeated with a known mass of this compound under the same conditions.
-
The heat capacity of the sample is calculated by comparing the heat flow required to raise its temperature by a certain amount to that of the standard.
-
Logical Workflows and Pathways
Synthesis of this compound
The Darzens condensation is a common and effective method for the synthesis of glycidic esters like this compound. The following diagram illustrates the logical workflow of this synthesis.
References
The Darzens Glycidic Ester Condensation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Darzens glycidic ester condensation, a cornerstone of organic synthesis for over a century, remains a pivotal reaction for the stereocontrolled formation of α,β-epoxy esters, also known as glycidic esters. These compounds are valuable intermediates in the synthesis of a wide array of complex molecules, including fragrances, agrochemicals, and perhaps most significantly, pharmaceuticals. This guide provides an in-depth exploration of the history, mechanism, and practical applications of the Darzens condensation, with a particular focus on its role in drug development.
A Rich History: From Discovery to Modern Advancements
The reaction was first reported in 1904 by the French chemist Auguste Georges Darzens.[1][2] His initial work involved the condensation of aldehydes or ketones with α-haloesters in the presence of a base, such as sodium ethoxide, to yield the corresponding glycidic ester.[1][2] This discovery provided a direct and efficient method for the synthesis of epoxides, a class of compounds that were otherwise challenging to access at the time.
Over the decades, the Darzens condensation has been the subject of extensive research, leading to a deeper understanding of its mechanism and stereochemical course.[3] The scope of the reaction has been expanded to include a wider range of substrates and the development of asymmetric variations has enabled the synthesis of chiral epoxides with high enantioselectivity, a critical requirement in modern drug development.[3][4]
The Core Mechanism: A Step-by-Step Analysis
The Darzens condensation proceeds through a well-established two-step mechanism:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-haloester at the carbon bearing the halogen. This is achieved using a strong base, which abstracts the acidic α-proton to form a resonance-stabilized enolate.[2][5] The choice of base is crucial and can influence the stereochemical outcome of the reaction. Common bases include sodium ethoxide, potassium tert-butoxide, and sodium amide.[6]
-
Nucleophilic Attack and Intramolecular Substitution: The newly formed enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone. This results in the formation of a halohydrin intermediate.[2][5] The final step is an intramolecular SN2 reaction where the alkoxide attacks the carbon bearing the halogen, displacing the halide and forming the epoxide ring.[2][5]
The overall transformation is a condensation reaction, as it involves the joining of two molecules with the elimination of a small molecule (in this case, a salt).[5]
Figure 1: Reaction mechanism of the Darzens glycidic ester condensation.
Quantitative Analysis of Reaction Parameters
The yield and diastereoselectivity of the Darzens condensation are highly dependent on the substrates, base, solvent, and reaction temperature. The following tables summarize representative data from the literature.
Table 1: Influence of Substrates and Base on Yield and Diastereoselectivity
| Aldehyde/Ketone | α-Haloester | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Benzaldehyde (B42025) | Ethyl chloroacetate (B1199739) | NaOEt | Ether | 0-10 | "Good" | Not Specified |
| 4-Bromobenzaldehyde | t-Butyl chloroacetate | Cyclopropenimine I | MeCN | 25 | 67 | Not Specified |
| 4-Bromobenzaldehyde | t-Butyl chloroacetate | K2CO3 / I·HCl (cat.) | MeCN | 25 | 67 | Not Specified |
| Aromatic Aldehydes | Methyl chloroacetate | P1-t-Bu | MeCN | 25 | up to 92 | ~1:1 |
Note: "Good" is a qualitative description from early 20th-century literature where specific yields were not always reported.[1] Quantitative data is sourced from recent studies on catalytic and modified Darzens reactions.[4][7]
Applications in Drug Development: A Gateway to Complex Pharmaceuticals
The glycidic esters produced via the Darzens condensation are versatile intermediates that can be transformed into a variety of functional groups, making them highly valuable in the synthesis of complex drug molecules.[6]
One of the most notable applications is in the synthesis of the calcium channel blocker Diltiazem . The key step in the synthesis involves a Darzens condensation between 4-methoxybenzaldehyde (B44291) and methyl chloroacetate to form the corresponding glycidic ester.[8][9] This intermediate then undergoes further transformations to construct the benzothiazepine (B8601423) core of the drug.
The Darzens reaction has also been employed in the synthesis of the side chain of the potent anticancer drug Taxol® (Paclitaxel).[10] The synthesis involves the condensation of benzaldehyde and a chloroacetate to generate a racemic α,β-epoxy carboxylate, which serves as a precursor to the optically pure side chain.[10]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the Darzens glycidic ester condensation.
Protocol 1: Classic Darzens Condensation of Benzaldehyde and Ethyl Chloroacetate[1]
Reactants:
-
Benzaldehyde (freshly distilled)
-
Ethyl chloroacetate
-
Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol, or as a solid)
-
Absolute ether
-
Ice-cold water
-
Anhydrous sodium sulfate
Procedure:
-
A solution or suspension of sodium ethoxide in absolute ether is prepared in a flask equipped with a dropping funnel and a condenser.
-
A mixture of freshly distilled benzaldehyde and ethyl chloroacetate is added dropwise to the stirred suspension of sodium ethoxide at a temperature maintained between 0 and 10 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The mixture is then poured into ice-cold water.
-
The ethereal layer is separated, and the aqueous layer is extracted with ether.
-
The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting crude glycidic ester is then purified by distillation under reduced pressure.
Protocol 2: Catalytic Darzens Reaction of an Aldehyde and an α-Chloroester[6]
Reactants:
-
Aldehyde (5.0 mmol)
-
α-Chloroester (6.0 mmol)
-
Catalyst (2 mol %)
-
Base (6.0 mmol)
-
THF (10 ml)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the aldehyde (5.0 mmol), α-chloroester (6.0 mmol), and catalyst (2 mol %) is suspended in THF (10 ml) and stirred for 30 minutes.
-
The base (6.0 mmol) is added to the reaction mixture.
-
The reaction is stirred for 24 hours at room temperature.
-
The reaction is quenched with water and extracted with ethyl acetate (3 x 15 ml).
-
The combined organic layer is washed with brine, dried with anhydrous sodium sulfate, and the solvent is concentrated under reduced pressure.
-
The product is purified by flash column chromatography.
Conclusion
The Darzens glycidic ester condensation has evolved from a classic named reaction into a powerful and versatile tool in modern organic synthesis. Its ability to efficiently construct α,β-epoxy esters with increasing levels of stereocontrol has cemented its importance in the synthesis of complex natural products and pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the nuances of this reaction, from its historical roots to its modern catalytic variants, is essential for the innovative design and synthesis of new therapeutic agents.
References
- 1. Darzens Glycidic Ester Synthesis [unacademy.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Application of the Darzens Glycidic Ester Synthesis [unacademy.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Darzens Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 10. CN100593024C - Process of synthesizing taxol and docetaxel - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Darzens Condensation for the Synthesis of Ethyl 3-phenylglycidate
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 3-phenylglycidate via the Darzens condensation reaction. The Darzens condensation is a classic and reliable method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound with an α-haloester in the presence of a base.[1] this compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Diltiazem, and is also utilized in the flavor and fragrance industry for its characteristic fruity, strawberry-like aroma.[2][3][4] This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
The Darzens condensation, first reported by Auguste Georges Darzens in 1904, involves the reaction of a ketone or aldehyde with an α-haloester using a base to form an α,β-epoxy ester.[1] The reaction proceeds through the formation of an enolate from the α-haloester, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.[1] A subsequent intramolecular SN2 reaction forms the epoxide ring.[1][5] This method is advantageous as it facilitates the formation of a carbon-carbon bond and the epoxide ring in a single synthetic step.[6]
This protocol details the synthesis of this compound from benzaldehyde (B42025) and ethyl chloroacetate (B1199739). Various bases can be employed for this transformation, with common choices including sodium ethoxide, sodium methoxide, and potassium tert-butoxide. The selection of the base and reaction conditions can influence the yield and diastereoselectivity of the product.
Data Presentation
The following table summarizes various reported conditions and yields for the synthesis of phenylglycidic esters via the Darzens condensation, providing a comparative overview of different methodologies.
| Carbonyl Compound | α-Haloester | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Ether | 0-10 | Several | Good | [7] |
| 4-Methoxybenzaldehyde | Methyl chloroacetate | Sodium methoxide | Methanol | -10 to RT | 5 | 75 | [2][8] |
| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Ethanol (B145695)/THF | -10 to RT | 5 | - | [5] |
| Cyclohexanone | Ethyl chloroacetate | Potassium tert-butoxide | tert-Butyl alcohol | 10-15 | 2.5-3 | 83-95 | [9] |
| Aldehyde | t-Butyl-chloroacetate | Cyclopropenimine I·HCl / K₂CO₃ | Acetonitrile | 25 | 16 | 67 | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound using sodium ethoxide as the base.
Materials and Reagents:
-
Benzaldehyde (freshly distilled)
-
Ethyl chloroacetate
-
Sodium metal
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Acetic Acid
-
Ethyl Acetate (B1210297)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Nitrogen or Argon gas supply
Procedure:
Part 1: Preparation of Sodium Ethoxide
-
Under an inert atmosphere (N₂ or Ar), carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction is exothermic and will produce hydrogen gas. Allow the sodium to dissolve completely to form a solution of sodium ethoxide. The flask may need to be gently heated to ensure all the sodium reacts.[10]
-
Cool the resulting sodium ethoxide solution to -10°C using an ice-salt bath.
Part 2: Darzens Condensation
-
In a dropping funnel, prepare a mixture of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dissolved in a minimal amount of anhydrous diethyl ether or THF.[5][7]
-
Slowly add the benzaldehyde/ethyl chloroacetate mixture dropwise to the cooled, stirred solution of sodium ethoxide over a period of 1-3 hours, maintaining the reaction temperature between -10°C and 0°C.[5][8]
-
After the addition is complete, continue stirring the reaction mixture at -5°C to 0°C for an additional 2 hours.[8]
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 3 hours.[5][8]
Part 3: Work-up and Purification
-
Quench the reaction by pouring the mixture into a beaker containing ice-water and a small amount of acetic acid to neutralize the excess base.[5][8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][7]
-
The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent or by distillation under reduced pressure to yield this compound.[5][7]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound via the Darzens condensation.
Caption: Experimental workflow for this compound synthesis.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can lead to hydrolysis of the ester and other side reactions.[5]
-
Use freshly distilled benzaldehyde to avoid impurities that may interfere with the reaction.
-
Maintain a low temperature during the addition of reagents to minimize side reactions such as aldol (B89426) condensation.[5]
-
-
Formation of Side Products:
-
Aldol condensation products can form from the self-reaction of the enolate or its reaction with the aldehyde.[5] Maintaining low temperatures can help to control this.
-
The presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid or opening of the epoxide ring to form a diol.[5]
-
-
Incorrect Stereocontrol:
Conclusion
The Darzens condensation is an effective and straightforward method for the synthesis of this compound. The protocol outlined in this document, utilizing sodium ethoxide as the base, provides a reliable procedure for obtaining this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The synthesized this compound can then be utilized in various applications, including the development of pharmaceuticals and the formulation of fragrances and flavors.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 121-39-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for the Chemoenzymatic Synthesis of the Taxol C-13 Side Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain of Taxol, a critical component for its potent anticancer activity. The synthesis originates from racemic ethyl 3-phenylglycidate, employing an enzymatic resolution step to achieve the desired stereochemistry. This approach offers a highly selective and environmentally favorable alternative to purely chemical synthetic methods.
The core of this chemoenzymatic strategy is the kinetic resolution of a racemic mixture of this compound. This is achieved through the use of enzymes, such as lipases or epoxide hydrolases, which selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired optically pure intermediate.[1][2] The (2R,3S)-enantiomer of this compound is a key precursor for the Taxol side chain.[1][2][3]
Data Presentation: Enzymatic Resolution of this compound
The efficiency of the enzymatic resolution is paramount for the overall success of the synthesis. The following tables summarize quantitative data from various enzymatic resolutions of racemic this compound.
Table 1: Epoxide Hydrolase-Catalyzed Resolution of rac-Ethyl 3-Phenylglycidate
| Biocatalyst | Substrate Concentration | Co-solvent | Reaction Time (h) | Yield (%) of (2R,3S)-EPG | Enantiomeric Excess (e.e.) of (2R,3S)-EPG (%) | Reference |
| Galactomyces geotrichum ZJUTZQ200 | Not Specified | Not Specified | 8 | 48 | >99 | [1][4] |
| Pseudomonas sp. | 0.2% (w/v) | 10% (v/v) Dimethyl formamide | 12 | 26 | 95 | [5] |
Table 2: Lipase-Mediated Enantioselective Transesterification of rac-Mthis compound
| Lipase | Alcohol | Conversion (%) | e.e. of Product (%) | e.e. of Remaining Substrate (%) | Reference |
| Lipase MAP-10 | Isobutyl alcohol | 36 | 97 | 56 | [6] |
| Lipase MAP-10 | Isobutyl alcohol | 45 | 95 | 77 | [6] |
Experimental Protocols
The following are detailed protocols for the key steps in the chemoenzymatic synthesis of the Taxol C-13 side chain starting from racemic this compound.
Protocol 1: Enzymatic Resolution of rac-Ethyl 3-Phenylglycidate using Galactomyces geotrichum ZJUTZQ200[1]
This protocol outlines the whole-cell catalyzed resolution of racemic this compound (rac-EPG) to produce (2R,3S)-ethyl-3-phenylglycidate.
Materials:
-
Racemic this compound (rac-EPG)
-
Galactomyces geotrichum ZJUTZQ200 wet mycelium
-
Potassium phosphate (B84403) buffer (KPB), pH 7.2
-
Ethyl acetate
Procedure:
-
Prepare a reaction mixture containing 1.0 g of wet G. geotrichum ZJUTZQ200 mycelium and 10 mL of KPB (pH 7.2) in a suitable flask.
-
Add 0.01 mL of rac-EPG to the mixture.
-
Incubate the flask at 30°C with shaking at 200 rpm for 8 hours.
-
After the reaction, extract the mixture with an equal volume of ethyl acetate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting (2R,3S)-EPG should be analyzed by chiral HPLC to determine the enantiomeric excess.
Protocol 2: Chemical Conversion of (2R,3S)-Ethyl 3-Phenylglycidate to the Taxol Side Chain[1]
This protocol describes the conversion of the enantioenriched (2R,3S)-EPG to the final N-benzoyl-(2R,3S)-3-phenylisoserine ethyl ester.
Step 1: Azidolysis of (2R,3S)-EPG
-
React the optically pure (2R,3S)-EPG (e.e. > 99%) with sodium azide (B81097) in methanol. This reaction proceeds with high yield (approximately 95%) to afford the corresponding azido (B1232118) alcohol.
Step 2: Subsequent Chemical Transformations The resulting azido alcohol is then converted to the final Taxol side chain, ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate, through a series of established chemical reactions which typically involve reduction of the azide to an amine followed by benzoylation. The overall yield for this chemoenzymatic route is reported to be 33.8% with an enantiomeric excess of the final product greater than 95%.[1]
Visualizations
The following diagrams illustrate the key processes and workflows described in these application notes.
Caption: Overall workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain.
Caption: Principle of kinetic resolution via enzymatic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epoxide hydrolase-catalyzed resolution of this compound using whole cells of Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
Application of Ethyl 3-Phenylglycidate in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 3-phenylglycidate (EPG), a valuable chiral building block, serves as a critical starting material and intermediate in the synthesis of several important pharmaceuticals. Its versatile epoxide ring can be strategically opened to introduce key functionalities with precise stereocontrol, making it an essential component in the asymmetric synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of key pharmaceutical intermediates for the anticancer drug Paclitaxel (Taxol) and the cardiovascular drug Diltiazem.
Synthesis of the Paclitaxel (Taxol®) C-13 Side Chain
The C-13 side chain of Paclitaxel, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its potent anti-tumor activity.[1] The chemoenzymatic synthesis of this side chain is a widely adopted and efficient method, which commences with racemic this compound.
Overall Synthesis Workflow
The synthesis involves a four-step process starting from racemic this compound:
-
Darzens Condensation: Synthesis of racemic this compound.
-
Enzymatic Resolution: Selective hydrolysis of the racemate to obtain the desired (2R,3S)-enantiomer.
-
Epoxide Ring Opening: Azidolysis of (2R,3S)-EPG to introduce the C-3 amino precursor.
-
Reduction and Benzoylation: Conversion of the azido (B1232118) group to an amino group followed by N-benzoylation to yield the final side chain.
Caption: Workflow for the chemoenzymatic synthesis of the Taxol C-13 side chain.
Quantitative Data Summary
| Step | Product | Yield | Enantiomeric Excess (e.e.) | Purity | Reference |
| 1. Darzens Condensation | rac-Ethyl 3-phenylglycidate | 62-64% | N/A | - | [2] |
| 2. Enzymatic Resolution | (2R,3S)-Ethyl 3-phenylglycidate | 37.1% | > 99% | - | [1] |
| 3. Epoxide Ring Opening | Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropionate | 95% | - | - | [1] |
| 4. Reduction | Ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate | 74% (as N-benzoyl ester) | - | - | [3] |
| 4. Benzoylation | Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate | 33.8% (total yield) | > 95% | - | [1] |
Experimental Protocols
Protocol 1: Synthesis of rac-Ethyl 3-phenylglycidate (Darzens Condensation) [2]
-
To a 1-L three-necked round-bottomed flask equipped with a stirrer and a low-temperature thermometer, add acetophenone (B1666503) (120 g, 1 mol), ethyl chloroacetate (123 g, 1 mol), and 200 mL of dry benzene (B151609).
-
Over a period of 2 hours, add finely pulverized sodium amide (47.2 g, 1.2 mol) while maintaining the temperature at 15–20°C with external cooling.
-
After the addition is complete, stir the mixture for 2 hours at room temperature.
-
Pour the reddish mixture onto 700 g of cracked ice with manual stirring.
-
Separate the organic layer and extract the aqueous layer once with 200 mL of benzene.
-
Combine the benzene solutions and wash with three 300-mL portions of water, with the final wash containing 10 mL of acetic acid.
-
Dry the benzene solution over 25 g of anhydrous sodium sulfate, filter, and rinse the drying agent with a small amount of dry benzene.
-
Remove the solvent under reduced pressure and fractionate the residue to collect the product boiling at 107–113°C/3 mm.
Protocol 2: Enzymatic Resolution of rac-Ethyl 3-phenylglycidate [1]
-
Prepare a culture of Galactomyces geotrichum ZJUTZQ200 to obtain wet mycelium.
-
Dissolve rac-EPG (1 mL) in DMSO (4 mL) to make a 2:8 (v/v) solution.
-
Add the EPG/DMSO solution to 195 mL of KPB (100 mM, pH 7.2) containing 20 g of wet mycelium as the biocatalyst.
-
Stir the mixture at 200 rpm at 30°C in an oil bath.
-
After 8 hours of biotransformation, centrifuge the reaction solution to remove the mycelium.
-
Extract the supernatant with n-butanol (3 x 60 mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the residue by TLC with petroleum ether/ethyl acetate (B1210297) (10:1, v/v) to obtain 0.36 g of (2R,3S)-EPG with an e.e. > 99%.
Protocol 3: Synthesis of Ethyl (2R,3S)-3-azido-2-hydroxy-3-phenylpropionate [1]
-
Dissolve (2R,3S)-EPG (0.25 g, 1.3 mmol) in 10 mL of methanol (B129727) in a round-bottom flask.
-
Add sodium azide (B81097) (0.25 g, 3 eq.) and ammonium (B1175870) chloride (0.19 g, 3 eq.) to the solution.
-
Stir the mixture at 65°C for 6 hours.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL).
-
Wash the organic phase with saturated sodium chloride (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 0.3 g (95%) of the product as a pale yellow oil.
Protocol 4: Synthesis of Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate [1][3]
-
Reduction of the Azide: Hydrogenate the azide from the previous step (10 g, 24 mmol) with 10% Pd/C (2.5 g) in methanol under H₂ (50 p.s.i.) for 4 hours.[3] Filter the solution to remove the catalyst.
-
Benzoylation: Dissolve the resulting amino ester (0.1 g, 0.5 mmol) in dichloromethane (B109758) (20 mL).[1]
-
Add triethylamine (0.72 g, 1.5 eq.) and benzoyl chloride (0.77 g, 1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by TLC (eluent petroleum ether/ethyl acetate 2:1, v/v) to obtain 0.102 g of the final product (e.e. > 95%) as a white solid.
Synthesis of Diltiazem Intermediate
An analog of this compound, (2R,3S)-3-(4-methylphenyl)glycidic acid methyl ester, is a key intermediate in the synthesis of the cardiovascular drug diltiazem.[1] The synthesis of this intermediate also begins with a Darzens condensation.
Synthesis Pathway Overview
The initial and crucial step is the Darzens condensation of 4-methoxybenzaldehyde (B44291) with a chloroacetate ester to form the corresponding glycidic ester. This intermediate is then further processed to construct the benzothiazepine (B8601423) core of diltiazem.
Caption: Initial step in the synthesis of a Diltiazem intermediate.
Quantitative Data Summary for Darzens Condensation
| Reactants | Product | Base | Yield | Reference |
| 4-Methoxybenzaldehyde, Methyl Chloroacetate | Methyl 3-(4-methoxyphenyl)glycidate | Sodium Methoxide | 75% | [4] |
Experimental Protocol
Protocol 5: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate [4]
-
Prepare a solution of sodium (5.1 g, 0.22 gram-atoms) in 90 mL of anhydrous methanol and cool to -10°C in an ice bath under an inert (N₂) atmosphere.
-
Prepare a solution of 4-methoxybenzaldehyde (20 g, 0.15 mol) and methyl chloroacetate (23.9 g, 0.22 mol).
-
Add the aldehyde/chloroacetate solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. The reaction mixture will become a white paste.
-
After the addition is complete, stir the mixture at -5°C for 2 hours and then at room temperature for 3 hours.
-
Pour the mixture into 350 mL of ice-water containing 2 mL of acetic acid.
-
Filter the precipitated white solid, wash with cold water, and dry in a desiccator. The crude yield is approximately 23 g (75%).
-
Recrystallize the crude product from methanol to obtain the pure methyl glycidate.
These detailed notes and protocols highlight the significance of this compound and its analogs as versatile intermediates in pharmaceutical synthesis. The provided experimental procedures and quantitative data offer a valuable resource for researchers and professionals in drug development.
References
- 1. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain | MDPI [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for the RP-HPLC Analysis and Purification of Ethyl 3-phenylglycidate
Introduction
Ethyl 3-phenylglycidate, commonly known as strawberry aldehyde, is a key fragrance and flavor compound used extensively in the food, perfume, and cosmetic industries. It possesses a characteristic sweet, fruity, strawberry-like aroma. The synthesis of this compound results in a racemic mixture of cis and trans diastereomers, with each diastereomer existing as a pair of enantiomers. The different stereoisomers can exhibit distinct biological activities and sensory properties, making their separation and analysis crucial for quality control and regulatory purposes. This document provides detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the routine analysis and preparative purification of this compound, as well as a normal-phase HPLC method for the critical chiral separation of its stereoisomers.
Part 1: Analytical RP-HPLC Method for Purity Assessment
This method is suitable for determining the purity of this compound in a sample.
Experimental Protocol
-
Instrumentation:
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare the sample solution by dissolving an accurately weighed amount of the sample in the mobile phase to achieve a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation
| Parameter | Value |
| Retention Time (t R ) | ~ 5.8 min (typical) |
| Tailing Factor (T f ) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Purity (%) | Calculated from peak area |
Part 2: Preparative RP-HPLC Method for Purification
This method is designed for the isolation and purification of this compound from a mixture.[3]
Experimental Protocol
-
Instrumentation:
-
Preparative HPLC system with a high-pressure gradient pump and a UV detector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm)
-
Fraction collector
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude this compound sample
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 65:35, v/v). Isocratic elution is often preferred for simplicity in preparative HPLC.
-
Flow Rate: 20 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)
-
-
Sample Preparation and Purification:
-
Dissolve the crude sample in a minimal amount of the mobile phase.
-
Inject the sample onto the preparative column.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Part 3: Chiral HPLC Method for Enantiomeric Separation
Due to the limitations of RP-HPLC in separating enantiomers, a normal-phase chiral HPLC method is required for the analysis of the stereoisomers of this compound.[4][5]
Experimental Protocol
-
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralpack AS-H, 4.6 x 250 mm, 5 µm)[4]
-
-
Reagents and Materials:
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Racemic this compound standard
-
Sample for chiral analysis
-
-
Chromatographic Conditions:
Data Presentation
| Enantiomer | Retention Time (t R ) | Peak Area (%) |
| Enantiomer 1 | (typical, e.g., 9.5 min) | (Calculated) |
| Enantiomer 2 | (typical, e.g., 11.2 min) | (Calculated) |
Mandatory Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Principle of chiral separation of enantiomers.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. agilent.com [agilent.com]
- 4. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycidate using Epoxide Hydrolase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optically pure ethyl 3-phenylglycidate is a valuable chiral building block in the synthesis of numerous pharmaceuticals. Notably, the (2R,3S)-enantiomer serves as a key intermediate in the production of the side chain of the potent anticancer drug, Taxol. The selective synthesis of a single enantiomer is therefore of significant interest. Enzymatic kinetic resolution, which leverages the stereoselectivity of enzymes, presents a green and efficient alternative to traditional chemical resolution methods. This document provides detailed protocols for the kinetic resolution of racemic this compound (rac-EPG) via hydrolysis catalyzed by microbial epoxide hydrolases (EHs). Epoxide hydrolases catalyze the enantioselective opening of the epoxide ring of one enantiomer to the corresponding diol, leaving the other enantiomer unreacted and thus allowing for their separation.
Comparative Data
The following table summarizes the key quantitative data from studies on the enzymatic resolution of racemic this compound using different microbial epoxide hydrolases.
| Biocatalyst | Substrate Concentration | Co-solvent | Reaction Time (h) | pH | Temp (°C) | Enantiomeric Excess (e.e.) of Substrate | Yield of (2R,3S)-EPG | Reference |
| Galactomyces geotrichum ZJUTZQ200 (whole cells) | 5% (w/w substrate/cell ratio) | DMSO | 8 | 7.2 (KPB) | 30 | > 99% | 37.1% | [1] |
| Pseudomonas sp. (whole cells) | 0.2% (w/v) | 10% (v/v) DMF | 12 | - | - | 95% | 26% | [2] |
KPB: Potassium Phosphate (B84403) Buffer, DMF: Dimethylformamide
Signaling Pathways and Experimental Workflows
Enzymatic Reaction Mechanism
The kinetic resolution of racemic this compound is achieved through the enantioselective hydrolysis of one of the enantiomers by an epoxide hydrolase. The enzyme preferentially catalyzes the ring-opening of the (2S,3R)-enantiomer to the corresponding diol, leaving the desired (2R,3S)-enantiomer unreacted.
Experimental Workflow
The general workflow for the enzymatic resolution of racemic this compound involves biocatalyst preparation, the enzymatic reaction, and subsequent product isolation and analysis.
Experimental Protocols
Protocol 1: Resolution of rac-EPG using Galactomyces geotrichum ZJUTZQ200 Whole Cells
This protocol is based on the method described by Li et al.[1]
1. Biocatalyst Preparation
-
Enzyme Production Medium: Prepare the following medium (per liter): 10 g glycerin, 15 g soybean flour, 3 g NaNO₃, 0.5 g MgSO₄, 1 g KH₂PO₄, and 0.5 g KCl. Adjust the pH to 5.0.[3]
-
Cultivation: Inoculate the sterile enzyme production medium with Galactomyces geotrichum ZJUTZQ200. Incubate at 30°C with shaking at 200 rpm for 72 hours.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation. Wash the collected wet cells with potassium phosphate buffer (KPB, 0.1 M, pH 7.0).
2. Enzymatic Resolution Reaction
-
Substrate Solution: Prepare a substrate solution of racemic this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Setup: In a suitable reaction vessel, suspend 1.0 g of the washed wet mycelium in 10 mL of KPB (100 mM, pH 7.2).
-
Substrate Addition: Add the substrate solution to the cell suspension to achieve a final substrate/cell ratio of 5% (w/w).
-
Reaction Conditions: Incubate the reaction mixture at 30°C with shaking at 200 rpm for 8 hours.
3. Product Isolation and Analysis
-
Reaction Termination: After 8 hours, terminate the reaction and remove the mycelium by centrifugation.
-
Extraction: Extract the supernatant with a suitable organic solvent such as n-butanol.
-
Purification: Combine the organic phases and concentrate under reduced pressure. The crude product can be further purified by thin-layer chromatography (TLC) or column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the unreacted (2R,3S)-EPG using chiral HPLC.
-
Column: Daicel Chiralpack AS-H (0.46 cm × 25 cm, 5 μm)
-
Mobile Phase: n-hexane/isopropanol (8:2, v/v)
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 254 nm
-
Protocol 2: Resolution of rac-EPG using Pseudomonas sp. Whole Cells
This protocol is based on the method described by Li et al.[2]
1. Biocatalyst Preparation
-
Growth Medium: Cultivate the Pseudomonas sp. in a suitable medium with sucrose (B13894) as the carbon source.
-
Cultivation: Grow the cells to a desired density.
-
Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with a suitable buffer.
2. Enzymatic Resolution Reaction
-
Reaction Setup: Suspend the washed whole cells in a reaction buffer.
-
Co-solvent and Substrate Addition: Add dimethylformamide (DMF) to a final concentration of 10% (v/v) as a co-solvent. Add racemic this compound to a final concentration of 0.2% (w/v).
-
Reaction Conditions: Incubate the reaction mixture for 12 hours.
3. Product Isolation and Analysis
-
Work-up: Follow a similar procedure as described in Protocol 1 for product extraction and purification.
-
Analysis: Analyze the enantiomeric excess of the resulting (2R,3S)-ethyl 3-phenylglycidate by chiral HPLC. The specific conditions may need to be optimized but can be based on the parameters provided in Protocol 1.
Conclusion
The enzymatic resolution of racemic this compound using microbial epoxide hydrolases is a highly effective method for producing the enantiopure (2R,3S)-enantiomer. The use of whole-cell biocatalysts, such as Galactomyces geotrichum and Pseudomonas sp., offers a cost-effective and environmentally friendly approach. The protocols provided herein serve as a detailed guide for researchers to implement this valuable synthetic strategy. Optimization of reaction parameters such as pH, temperature, co-solvent, and substrate-to-cell ratio may be necessary to achieve the desired enantioselectivity and yield for a specific biocatalyst.
References
Application Notes: Ethyl 3-Phenylglycidate as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylglycidate, also known as ethyl 3-phenyloxirane-2-carboxylate, is a versatile chemical intermediate recognized for its utility in organic synthesis.[1] Its characteristic epoxide ring and ester functional group provide two reactive centers, making it an attractive starting material for the synthesis of a variety of complex molecules. While extensively utilized in the pharmaceutical and fragrance industries, its application as a building block for agrochemicals such as fungicides, herbicides, and insecticides is an area of growing interest. This document provides an overview of the potential applications of this compound in the agrochemical sector, including a hypothetical synthetic protocol for the generation of a novel triazole fungicide.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 121-39-1 | [2] |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 260-262 °C | |
| Density | 1.123 g/mL at 25 °C | |
| Solubility | Insoluble in water, soluble in organic solvents |
Applications in Agrochemical Synthesis
The epoxide ring of this compound is susceptible to ring-opening reactions with various nucleophiles, leading to the formation of diverse functionalized intermediates. This reactivity is key to its potential as a precursor for agrochemically active molecules.
Hypothetical Synthesis of a Phenyl-Substituted Triazole Fungicide
Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. The synthesis of these compounds often involves the creation of a core structure containing a 1,2,4-triazole (B32235) ring linked to a substituted phenyl group via a carbon backbone. This compound can serve as a valuable starting material for generating the necessary phenyl-substituted backbone.
The following section outlines a hypothetical multi-step synthesis of a novel triazole fungicide, starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoate (A Hypothetical Triazole Fungicide Intermediate)
This protocol describes the ring-opening of this compound with 1,2,4-triazole to form a key intermediate in the synthesis of a potential triazole fungicide.
Materials:
-
This compound (98%)
-
1,2,4-Triazole (99%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1,2,4-triazole (1.2 eq.) in anhydrous DMF (10 mL/mmol of this compound) under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq.).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC) (eluent: ethyl acetate/hexane, 1:1).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the desired product.
Expected Outcome:
The expected product is ethyl 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-3-phenylpropanoate, a key intermediate for further elaboration into a final triazole fungicide.
Data Presentation
Table 2: Hypothetical Fungicidal Activity Data
The following table presents hypothetical fungicidal activity data for the final, elaborated triazole fungicide derived from the synthesized intermediate. This data is for illustrative purposes to demonstrate the potential efficacy of compounds derived from this compound.
| Fungal Species | EC₅₀ (µg/mL) |
| Puccinia triticina (Wheat leaf rust) | 5.2 |
| Septoria tritici (Wheat leaf blotch) | 8.1 |
| Mycosphaerella fijiensis (Black Sigatoka of banana) | 3.5 |
| Botrytis cinerea (Gray mold) | 12.7 |
Visualizations
Figure 1: Hypothetical Synthetic Pathway for a Triazole Fungicide
Caption: Synthetic route to a hypothetical triazole fungicide.
Figure 2: Experimental Workflow for Synthesis and Purification
Caption: Workflow for synthesis, workup, and purification.
Conclusion
References
Application Notes and Protocols: Ring-Opening Reactions of Ethyl 3-Phenylglycidate for the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylglycidate, a versatile epoxide, serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its strained three-membered ring is susceptible to nucleophilic attack, leading to a variety of functionalized products with significant applications in the pharmaceutical and agrochemical industries.[1] The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is paramount for the efficient construction of intricate molecular architectures, including key intermediates for blockbuster drugs like Taxol and Diltiazem.[2][3]
These application notes provide detailed protocols for various nucleophilic ring-opening reactions of this compound, offering a practical guide for researchers in organic synthesis and drug development. The methodologies covered include reactions with nitrogen, oxygen, and carbon-based nucleophiles, with a focus on reaction conditions, yields, and stereochemical outcomes.
Key Ring-Opening Reactions and Applications
The reactivity of the epoxide ring in this compound allows for the introduction of diverse functional groups, leading to the formation of valuable β-hydroxy esters and their derivatives. The regioselectivity of the ring-opening is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C2). In contrast, acidic conditions can promote opening at the more substituted benzylic carbon (C3) due to the stabilization of a partial positive charge.
Signaling Pathway for Regioselective Ring-Opening
References
Application Notes and Protocols for the Synthesis of Specialty Polymers Using Ethyl 3-phenylglycidate as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-phenylglycidate (EPG) is a versatile functional monomer that holds significant promise for the synthesis of specialty polymers. Its structure, featuring a reactive epoxide ring and a pendant phenyl and ester group, allows for the production of polyethers with unique properties such as hydrophobicity, potential chirality, and post-polymerization modification capabilities. These characteristics make poly(this compound) and its copolymers attractive candidates for various applications, including drug delivery systems, advanced coatings, and specialty materials in biomedical devices.
This document provides detailed protocols for the synthesis of polymers from this compound via anionic and cationic ring-opening polymerization (ROP). The methodologies presented are based on established principles for the polymerization of functional epoxides and glycidyl (B131873) esters.[1][2][3]
Chemical Structure of this compound:
Caption: Workflow for the anionic ring-opening polymerization of this compound.
Cationic Ring-Opening Polymerization (CROP) of this compound
Cationic ROP is another important method for polymerizing epoxides. The mechanism involves the attack of the monomer on a growing cationic chain end. The choice of initiator (a Lewis or Brønsted acid) and reaction conditions is critical to control the polymerization and suppress side reactions.
Protocol: Cationic ROP using a Lewis Acid Initiator
This protocol is a general procedure for the cationic polymerization of functional epoxides.
Materials:
-
This compound (EPG), purified as described above.
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable halogenated solvent.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or another suitable Lewis acid initiator.
-
Quenching agent (e.g., methanol (B129727) or ammonia (B1221849) solution in methanol).
Experimental Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is cooled under a nitrogen atmosphere.
-
Monomer Solution: The purified EPG is dissolved in anhydrous DCM inside the flask.
-
Initiation: The reaction mixture is cooled to a low temperature (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions. The initiator (BF₃·OEt₂) is then added dropwise via a syringe.
-
Polymerization: The reaction is allowed to proceed at the low temperature for a specified time.
-
Termination: The polymerization is quenched by the addition of methanol or a solution of ammonia in methanol.
-
Purification: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol or hexane). The precipitate is then collected and dried under vacuum.
Cationic Polymerization Mechanism
Caption: Simplified mechanism of cationic ring-opening polymerization of EPG.
Polymer Characterization
The synthesized poly(this compound) should be thoroughly characterized to determine its molecular weight, molecular weight distribution, and chemical structure.
Key Characterization Techniques
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the polymer structure, determines monomer conversion, and analyzes end-groups. |
| Gel Permeation Chromatography (GPC) | Determines the number-average (Mn) and weight-average (Mw) molecular weights, and the dispersity (Đ = Mw/Mn). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the disappearance of the epoxide peak and the presence of the polyether backbone. |
| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer. |
Applications and Future Directions
The synthesis of well-defined poly(this compound) opens up possibilities for various advanced applications. The pendant phenyl and ester groups can be further modified to attach bioactive molecules, targeting ligands, or other functional moieties, making these polymers highly suitable for drug delivery applications. The hydrophobic nature of the polymer backbone could also be exploited in the formulation of nanoparticles or micelles for encapsulating poorly water-soluble drugs.
Future research could focus on:
-
The synthesis of block copolymers of EPG with hydrophilic monomers (e.g., ethylene (B1197577) oxide) to create amphiphilic structures.
-
Investigation of the stereospecific polymerization of chiral EPG to produce polymers with controlled tacticity.
-
Exploring the post-polymerization modification of the pendant ester groups for the attachment of fluorescent probes or therapeutic agents.
By following the protocols outlined in this document, researchers can synthesize and characterize novel polymers based on this compound, paving the way for new discoveries in materials science and drug development.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Ethyl 3-phenylglycidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-phenylglycidate, commonly known as "strawberry aldehyde," is a key intermediate in the flavor and fragrance industry and a valuable building block in the synthesis of pharmaceuticals, including chiral compounds such as the side chain of Taxol.[1][2] This document provides detailed protocols for the large-scale synthesis of this compound via the Darzens condensation reaction, followed by a comprehensive purification procedure. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound (also known as ethyl 3-phenyloxirane-2-carboxylate) is an organic compound with the chemical formula C₁₁H₁₂O₃.[1][3] It is a colorless to pale-yellow liquid with a characteristic strong, fruity odor reminiscent of strawberries.[3][4] The primary route for its synthesis is the Darzens condensation, a well-established method that involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5][6] In the case of this compound, benzaldehyde (B42025) and ethyl chloroacetate (B1199739) are the starting materials.[3][4]
The purity of this compound is crucial for its applications, especially in the pharmaceutical industry where enantiomeric purity can be critical.[2] This document outlines a robust procedure for its synthesis and subsequent purification to achieve high-purity product suitable for various applications.
Synthesis of this compound via Darzens Condensation
The Darzens condensation is the cornerstone of this compound synthesis.[5][7][8] The reaction proceeds via the formation of an enolate from ethyl chloroacetate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent intramolecular SN2 reaction forms the epoxide ring.[8]
Synthesis Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 121-39-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Darzens reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Darzens Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 3-phenylglycidate Synthesis via the Darzens Reaction
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3-phenylglycidate synthesized through the Darzens reaction. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solutions | Expected Outcome |
| Incomplete Reaction | - Ensure all reagents are fresh and anhydrous. Benzaldehyde (B42025) should be freshly distilled to remove benzoic acid impurities. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). | Increased conversion of starting materials to the desired product. |
| Side Reactions | - Aldol Condensation: A common side reaction can occur. To minimize this, add the ethyl chloroacetate (B1199739) slowly to the mixture of benzaldehyde and the base. This keeps the enolate concentration low, favoring the Darzens pathway. - Cannizzaro Reaction: If using a strong base with an aldehyde that has no α-hydrogens (like benzaldehyde), this can be a competing reaction. Ensure the reaction temperature is kept low. | Reduction of byproducts and an increased yield of the glycidic ester. |
| Product Loss During Workup | - Emulsion Formation: Emulsions can form during the aqueous workup, trapping the product. To break an emulsion, try adding brine (saturated NaCl solution), filtering the mixture through a pad of Celite, or allowing the mixture to stand for an extended period.[1][2] - Hydrolysis of the Ester: The ester can be hydrolyzed back to the carboxylic acid, especially under harsh basic or acidic workup conditions. Use a mild quenching agent like a saturated ammonium (B1175870) chloride solution and avoid strong acids or bases during extraction. | Improved recovery of the crude product and prevention of product degradation. |
Issue 2: Low Purity and/or Undesired Stereoisomer Ratio
| Potential Cause | Recommended Solutions | Expected Outcome |
| Formation of Diastereomers (cis/trans mixture) | - Choice of Base: The stereoselectivity of the Darzens reaction is highly dependent on the base used. Bulky bases, such as potassium tert-butoxide, tend to favor the formation of the cis-glycidic ester.[3][4] - Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Aprotic solvents like THF or toluene (B28343) are generally preferred for better stereocontrol. - Reaction Temperature: Lowering the reaction temperature (e.g., -78°C to 0°C) generally leads to higher diastereoselectivity. | Increased formation of the desired diastereomer and simplified purification. |
| Presence of Unreacted Starting Materials | - Purification: Unreacted benzaldehyde can often be removed by washing the organic layer with a sodium bisulfite solution. Column chromatography is also effective for separating the product from starting materials. | Higher purity of the final product. |
| Formation of Byproducts | - Purification: Column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system is a standard method for purifying this compound from various side products. | Isolation of the pure desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Darzens reaction for the synthesis of this compound?
A1: The mechanism involves three key steps:
-
Enolate Formation: A base abstracts a proton from the α-carbon of ethyl chloroacetate to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde, forming a halohydrin intermediate.
-
Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride and forming the epoxide ring of this compound.[5]
Q2: Which base is best for the Darzens reaction to obtain a high yield of this compound?
A2: The choice of base is critical and can significantly impact both yield and stereoselectivity. Common bases include sodium ethoxide, sodium amide, and potassium tert-butoxide. While sodium ethoxide is widely used, potassium tert-butoxide, being a bulkier base, often provides higher yields and favors the formation of the cis-isomer.[6][7]
Q3: What is the ideal solvent for this reaction?
A3: Aprotic solvents are generally preferred. Solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and benzene (B151609) are commonly used. The choice of solvent can influence the solubility of the intermediates and the stereochemical outcome of the reaction.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials (benzaldehyde and ethyl chloroacetate), you can observe the disappearance of the reactants and the appearance of a new spot corresponding to the product.
Q5: My workup is complicated by a persistent emulsion. What are the best strategies to resolve this?
A5: Emulsions are a common issue in the workup of the Darzens reaction. Here are several strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[1]
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can help to break up the fine particles that are often the cause of the emulsion.[1]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time (30 minutes to several hours) can lead to the separation of the layers.
-
Solvent Evaporation: If the emulsion persists, one strategy is to evaporate the organic solvent, and then take up the residue in a different, less emulsion-prone extraction solvent.[8]
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield and diastereomeric ratio of glycidic esters in Darzens-type reactions.
Table 1: Effect of Different Bases on Yield
| Base | Carbonyl Compound | α-Halo Ester | Yield (%) | Reference |
| Sodium Ethoxide | Cyclohexanone | Ethyl Chloroacetate | 65 | [6] |
| Sodium in Xylene | Cyclohexanone | Ethyl Chloroacetate | 50 | [6] |
| Potassium tert-Butoxide | Cyclohexanone | Ethyl Chloroacetate | 83-95 | [6] |
| Sodium Amide | Acetophenone | Ethyl Chloroacetate | 62-64 | [9] |
Table 2: Effect of Catalyst and Solvent on Yield and Diastereoselectivity
| Catalyst | Solvent | Yield (%) | cis:trans Ratio | Reference |
| PsTEAC | THF | 82 | 6.5:1 | [10] |
| PSCNC | Acetonitrile | 92 | 1:2.8 | [10] |
| THAB | Acetonitrile | 83 | 1:6.7 | [10] |
PsTEAC: Polystyrene-supported triethylammonium (B8662869) chloride, PSCNC: Polystyrene-supported cinchonidinium chloride, THAB: Tetrahexylammonium bromide
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Methoxide (B1231860) in Methanol (B129727)
This protocol is adapted from a procedure used for the synthesis of phenylglycidate derivatives.[11]
-
Materials:
-
Benzaldehyde
-
Methyl Chloroacetate
-
Sodium Methoxide
-
Dry Methanol
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Under an ice bath, dissolve methyl chloroacetate (10 mmol) in a solution of sodium methoxide (10 mmol) in dry methanol (10 mL).
-
Stir the solution for 5 minutes.
-
Add benzaldehyde (5 mmol) to the reaction mixture.
-
Continue stirring at 0°C until the reaction is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (40 mL) to the residue.
-
Wash the organic layer with a saturated sodium chloride solution (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum.
-
Purify the crude product by thin-layer chromatography (TLC) or column chromatography.
-
Protocol 2: Synthesis of a Glycidic Ester using Potassium tert-Butoxide
This protocol is a general procedure for the Darzens condensation using potassium tert-butoxide and can be adapted for the synthesis of this compound.[6]
-
Materials:
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Benzaldehyde (freshly distilled)
-
Ethyl Chloroacetate (freshly distilled)
-
Potassium tert-Butoxide
-
Dry tert-Butyl Alcohol
-
Diethyl Ether
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottomed flask equipped with a stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Charge the flask with benzaldehyde and ethyl chloroacetate.
-
Prepare a solution of potassium tert-butoxide in dry tert-butyl alcohol and add it to the dropping funnel.
-
Cool the flask in an ice bath and begin stirring.
-
Add the potassium tert-butoxide solution dropwise over approximately 1.5 hours, maintaining the reaction temperature between 10-15°C.
-
After the addition is complete, continue stirring at about 10°C for an additional 1-1.5 hours.
-
Remove most of the tert-butyl alcohol by distillation under reduced pressure.
-
Take up the oily residue in diethyl ether.
-
Wash the ether solution with water, followed by a saturated aqueous sodium chloride solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Evaporate the ether and purify the resulting crude glycidic ester by vacuum distillation.
-
Visualizations
Caption: Mechanism of the Darzens reaction for this compound synthesis.
Caption: General experimental workflow for the Darzens synthesis.
Caption: Troubleshooting decision tree for the Darzens reaction.
References
- 1. Workup [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain - PMC [pmc.ncbi.nlm.nih.gov]
Controlling the cis/trans stereoselectivity in Ethyl 3-phenylglycidate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-phenylglycidate. The focus is on controlling the cis/trans stereoselectivity of the Darzens condensation reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solutions | Expected Outcome |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture. 2. Impure Reagents: Benzaldehyde (B42025) may have oxidized to benzoic acid; ethyl chloroacetate (B1199739) may have hydrolyzed. 3. Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use Freshly Prepared or Properly Stored Base: Ensure the base is anhydrous and active. 2. Purify Reagents: Distill benzaldehyde and ethyl chloroacetate immediately before use. 3. Optimize Temperature: While lower temperatures favor cis selectivity, the reaction still needs to proceed. Monitor the reaction by TLC to find the optimal balance. For general synthesis, a temperature range of 0°C to room temperature is common. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. | Improved overall yield of this compound. |
| Poor Stereoselectivity (Undesired cis/trans ratio) | 1. Suboptimal Base: The choice of base significantly influences the stereochemical outcome. Less bulky bases like sodium ethoxide tend to favor the trans isomer. 2. Inappropriate Solvent: The polarity of the solvent affects the transition state of the reaction and thus the stereoselectivity. 3. Incorrect Temperature: Higher temperatures can lead to a loss of stereoselectivity, often favoring the thermodynamically more stable trans isomer. | 1. Select the Appropriate Base: For the cis isomer, use a bulky base such as potassium tert-butoxide. For the trans isomer, a less sterically hindered base like sodium ethoxide is often preferred. 2. Solvent Selection: Aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are generally preferred. The optimal solvent may need to be determined empirically. 3. Strict Temperature Control: For higher cis selectivity, maintain a low reaction temperature (e.g., -78°C to 0°C). For the trans isomer, the reaction can often be run at 0°C to room temperature. | Enhanced ratio of the desired stereoisomer. |
| Formation of Side Products | 1. Aldol (B89426) Condensation: Self-condensation of benzaldehyde or reaction of the enolate with another molecule of benzaldehyde. 2. Cannizzaro Reaction: Disproportionation of benzaldehyde in the presence of a strong base. 3. Hydrolysis of Ester: The glycidate ester product can hydrolyze back to the carboxylic acid, especially during workup. | 1. Slow Addition of Haloester: Add the ethyl chloroacetate slowly to the mixture of the aldehyde and the base to keep the enolate concentration low. 2. Use of a Non-Nucleophilic Base: Consider using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). 3. Careful Workup: Use a mild acidic quench (e.g., saturated ammonium (B1175870) chloride solution) and avoid prolonged exposure to strong acids or bases during extraction. | A cleaner reaction mixture with a higher purity of the desired product. |
| Difficulty in Purifying Isomers | 1. Similar Polarity: The cis and trans isomers of this compound have very similar polarities, making separation by standard column chromatography challenging. | 1. High-Performance Column Chromatography: Use a high-quality silica (B1680970) gel with an optimized eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) with a shallow gradient). 2. Fractional Distillation: Under high vacuum, it may be possible to separate the isomers based on slight differences in boiling points. 3. Preparative HPLC: For high purity separation of small quantities. | Isolation of the individual cis and trans isomers with high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Darzens reaction for synthesizing this compound?
A1: The Darzens reaction is a condensation reaction between a ketone or aldehyde (in this case, benzaldehyde) and an α-haloester (ethyl chloroacetate) in the presence of a base. The mechanism proceeds in three main steps:
-
Enolate Formation: The base abstracts an acidic α-proton from ethyl chloroacetate to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of benzaldehyde, forming a halohydrin intermediate.
-
Intramolecular SN2 Reaction: The newly formed alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the epoxide ring of this compound.
Q2: How can I control the reaction to selectively synthesize the cis or trans isomer of this compound?
A2: The stereoselectivity of the Darzens reaction is primarily influenced by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.
-
To favor the cis isomer (Kinetic Product): Use a bulky base, such as potassium tert-butoxide, in a non-polar, aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C to 0°C). The bulky base favors a transition state that leads to the less sterically hindered cis product.
-
To favor the trans isomer (Thermodynamic Product): Use a less sterically hindered base, such as sodium ethoxide, in a protic solvent like ethanol (B145695) or an aprotic solvent at a higher temperature (e.g., 0°C to room temperature). These conditions allow for equilibration to the more thermodynamically stable trans isomer.
Q3: What is the role of the base in determining the stereoselectivity?
A3: The size and nature of the base are critical. Bulky bases, like potassium tert-butoxide, are thought to favor a more compact transition state that leads to the cis isomer. Less bulky bases, like sodium ethoxide, allow for the formation of a more extended transition state, which can lead to the more stable trans product. The choice of base also influences the reversibility of the initial aldol addition step, which can affect the final isomer ratio.
Q4: How does the choice of solvent affect the cis/trans ratio?
A4: The solvent's polarity and ability to solvate the intermediate ions can influence the transition state energies. Aprotic solvents like THF are generally preferred as they do not participate in hydrogen bonding and can better solvate the metal cation of the base, potentially influencing the aggregation state and reactivity of the enolate. Protic solvents like ethanol can lead to a mixture of isomers and may promote side reactions.
Q5: What are the most common side reactions in this synthesis, and how can they be minimized?
A5: The most common side reactions are the aldol condensation of benzaldehyde and the Cannizzaro reaction. To minimize these, it is recommended to add the ethyl chloroacetate slowly to the mixture of benzaldehyde and the base. This keeps the concentration of the enolate low and favors the desired Darzens condensation. Using a strong, non-nucleophilic base can also suppress side reactions. A careful and prompt workup is also crucial to prevent hydrolysis of the ester product.
Data Presentation
The following table summarizes the expected impact of different reaction conditions on the cis/trans stereoselectivity in the synthesis of this compound. Please note that these are general trends, and actual ratios may vary based on specific experimental details.
| Base | Solvent | Temperature (°C) | Predominant Isomer | Approximate cis:trans Ratio |
| Sodium Ethoxide | Ethanol | 25 | trans | 30:70 |
| Sodium Ethoxide | Tetrahydrofuran (THF) | 25 | trans | 40:60 |
| Sodium Ethoxide | Tetrahydrofuran (THF) | 0 | Mixture | 50:50 |
| Potassium tert-Butoxide | Tetrahydrofuran (THF) | 25 | Mixture | 60:40 |
| Potassium tert-Butoxide | Tetrahydrofuran (THF) | 0 | cis | 75:25 |
| Potassium tert-Butoxide | Tetrahydrofuran (THF) | -78 | cis | >90:10 |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 | cis | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of predominantly cis-Ethyl 3-phenylglycidate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of freshly distilled benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the reaction mixture while maintaining the temperature at -78°C.
-
Reagent Addition: Slowly add a solution of ethyl chloroacetate (1.1 equivalents) in anhydrous THF to the reaction mixture over 30 minutes, ensuring the temperature remains below -70°C.
-
Reaction: Stir the mixture at -78°C for 4 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate the cis-isomer.
Protocol 2: Synthesis of predominantly trans-Ethyl 3-phenylglycidate
-
Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a pre-mixed solution of freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) to the stirred base solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Pour the reaction mixture into a mixture of ice and water.
-
Workup: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate the trans-isomer.
Visualizations
Optimization of bioresolution conditions for chiral Ethyl 3-phenylglycidate production
Welcome to the Technical Support Center for the optimization of bioresolution conditions for chiral Ethyl 3-phenylglycidate production. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to overcome common challenges in the enzymatic kinetic resolution of this crucial chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic methods for the kinetic resolution of racemic this compound (rac-EPG)?
There are two main enzymatic strategies for the resolution of rac-EPG:
-
Epoxide Hydrolase (EH)-Catalyzed Hydrolysis: This method uses epoxide hydrolases to enantioselectively hydrolyze one enantiomer of the glycidic ester into its corresponding diol, leaving the other, desired enantiomer unreacted.[1] Microorganisms containing EHs, such as Pseudomonas sp. and Galactomyces geotrichum, have been successfully used for this purpose.[2]
-
Lipase-Catalyzed Resolution: Lipases are versatile enzymes that can catalyze either the enantioselective hydrolysis of the ester or a transesterification reaction.[1] Immobilized lipases, such as those from Candida antarctica (CALB) or Burkholderia cepacia, are commonly used to achieve high enantioselectivity.[1]
Q2: Why is the choice of co-solvent and buffer system critical for the reaction?
The reaction medium significantly influences enzyme activity and enantioselectivity.
-
Co-solvents: Can affect the spatial conformation of the enzyme and the solubility of the substrate.[2] The choice of an appropriate co-solvent can improve the enantioselectivity (E value) of the reaction.[2]
-
Buffer System (pH): The pH of the reaction medium directly impacts the enzyme's spatial conformation and the dissociation state of the substrate, which in turn affects the binding of the substrate to the enzyme's active site.[2] Optimizing the pH is crucial for maximizing both enzyme activity and enantioselectivity.[2]
Q3: What are the benefits of using immobilized enzymes for this bioresolution?
Immobilizing enzymes, particularly lipases, offers several advantages for industrial applications:
-
Enhanced Stability: Immobilized enzymes often exhibit higher stability against changes in temperature and pH.[3]
-
Easy Separation and Reusability: Immobilization transforms the enzyme from a homogeneous to a heterogeneous catalyst, simplifying its recovery from the reaction mixture.[3] This allows for the enzyme to be easily filtered off, washed, and reused in multiple reaction cycles, which is more cost-effective.[1][4]
-
Reduced Product Contamination: Using an immobilized enzyme minimizes protein contamination in the final product.[3]
Q4: How can I monitor the progress of the kinetic resolution?
The progress of the reaction, specifically the conversion and the enantiomeric excess (e.e.) of both the substrate and the product, should be tracked periodically.[1] The most common and reliable analytical method for this is Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the bioresolution of rac-EPG.
Problem: Low Enantiomeric Excess (e.e.)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters. The enantioselectivity of the enzyme is highly sensitive to the solvent, pH, and temperature.[2] |
| Incorrect Enzyme Choice | The enzyme's substrate specificity significantly affects selectivity.[2] Screen different lipases or epoxide hydrolases to find one with high enantioselectivity for this compound. |
| Reaction Proceeding Past 50% Conversion | In a kinetic resolution, the maximum yield for one enantiomer is 50%. Pushing the reaction beyond this point will lead to the conversion of the desired enantiomer, thus reducing its e.e. Monitor the reaction closely and stop it at or near 50% conversion.[1] |
| Low Enzyme Enantioselectivity (E value) | The E value is an intrinsic property of the enzyme under specific conditions. Try to improve it by optimizing the reaction medium (co-solvents, pH) or consider protein engineering if possible.[2] |
Problem: Low Conversion or Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Insufficient Enzyme Loading | A low concentration of the biocatalyst can lead to slow reaction rates.[5] Increase the amount of enzyme (or whole cells) in a stepwise manner to find the optimal loading. |
| Enzyme Inactivation | The enzyme may be inactivated by high substrate concentrations, improper pH, high temperatures, or the presence of certain organic solvents.[5] Verify the stability of your enzyme under the reaction conditions. Consider a fed-batch approach for substrate addition to avoid high initial concentrations.[5] |
| Poor Substrate Solubility | This compound has low solubility in aqueous solutions.[6] Use a suitable co-solvent (e.g., DMSO) to improve substrate availability to the enzyme.[1] |
| Substrate/Cell Ratio Imbalance (for whole-cell catalysis) | For whole-cell biocatalysts, a high substrate-to-cell ratio can inhibit the cells, while a very low ratio may not saturate the enzyme's catalytic center, leading to low efficiency.[2] Optimize this ratio to maximize the E value and conversion rate.[2] |
Problem: Difficulty in Product Isolation
| Possible Cause | Suggested Solution |
| Inefficient Extraction from Aqueous Phase | The product of hydrolysis (3-phenylglycidic acid) will be in the aqueous phase as a salt. After separating the unreacted ester, acidify the aqueous layer with HCl before extracting the acid product with a solvent like ethyl acetate (B1210297).[1] |
| Emulsion Formation during Work-up | The presence of denatured proteins or cell debris can cause emulsions during liquid-liquid extraction, trapping the product.[5] Centrifuge or filter the reaction mixture to remove all solids before performing the extraction.[5] |
| Separation of Product and Unreacted Substrate | After the reaction, you will have a mixture of the unreacted ester and the hydrolyzed acid product. Separate the organic and aqueous layers. The unreacted ester (e.g., (2R,3S)-EPG) remains in the organic layer, while the acid product is in the aqueous layer.[1] Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.[1] |
Quantitative Data Summary
The following tables summarize the optimization of various parameters for the bioresolution of rac-EPG using the whole cells of Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase.[2]
Table 1: Effect of Co-solvents on Bioresolution
| Co-solvent (10% v/v) | e.e.s (%) | E value |
| None | 97.5 | 17 |
| Methanol | 97.8 | 19 |
| Ethanol | 97.3 | 16 |
| Isopropanol | 98.2 | 23 |
| n-Butanol | 98.0 | 21 |
| Acetone | 97.6 | 18 |
| DMSO | 99.1 | 31 |
| Acetonitrile | 98.4 | 25 |
| Reaction conditions: 30 °C, 200 rpm, 8 h. |
Table 2: Effect of pH and Buffer System on Bioresolution
| Buffer System | pH | e.e.s (%) | E value |
| Citrate Buffer | 3.6 | 93.2 | 8 |
| Citrate Buffer | 5.0 | 97.4 | 17 |
| Citrate Buffer | 6.2 | 98.5 | 26 |
| KPB | 7.2 | 99.1 | 31 |
| KPB | 8.0 | 98.8 | 29 |
| Tris-HCl | 8.0 | 97.8 | 19 |
| Tris-HCl | 9.0 | 96.5 | 13 |
| Reaction conditions: 30 °C, 200 rpm, 8 h, 10% DMSO. |
Table 3: Effect of Substrate/Cell Mass Ratio on Bioresolution
| Substrate/Cell Ratio (%, w/w) | Reaction Time (h) | e.e.s (%) | E value |
| 1 | 4 | >99 | 19 |
| 3 | 6 | >99 | 35 |
| 5 | 8 | >99 | 49 |
| 7 | 12 | >99 | 42 |
| 10 | 12 | 78.1 | 40 |
| Reaction conditions: 30 °C, 200 rpm, KPB buffer (pH 7.2), 10% DMSO. |
Visualized Workflows and Logic Diagrams
Caption: General workflow for optimizing the bioresolution of this compound.
Caption: A logical troubleshooting guide for common bioresolution issues.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Hydrolytic Resolution [1]
This protocol is a general guideline and should be optimized for specific lipases and conditions.
-
Materials:
-
Racemic this compound (rac-EPG)
-
Immobilized lipase (B570770) (e.g., from Candida antarctica Lipase B)
-
Organic solvent (e.g., toluene, diisopropyl ether)
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Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
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Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Reaction Setup: In a flask, dissolve a known quantity of rac-EPG in the chosen organic solvent.
-
Aqueous Phase Addition: Add a specific volume of the phosphate buffer to create a biphasic system.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The optimal enzyme loading should be determined experimentally.
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with vigorous stirring or shaking.
-
Monitoring: Periodically take samples from the organic phase to analyze the conversion and e.e. of the substrate via chiral HPLC/GC.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction and filter off the immobilized enzyme. The enzyme can be washed with solvent and stored for reuse.
-
Separation: Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Isolate Unreacted Ester: Wash the organic layer with saturated sodium bicarbonate solution to remove the acid product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.
-
Isolate Acid Product: Acidify the aqueous layer with HCl and extract multiple times with ethyl acetate to isolate the enantioenriched 3-phenylglycidic acid.
-
Protocol 2: Epoxide Hydrolase (Whole-Cell) Resolution [1]
This protocol is based on the use of Galactomyces geotrichum ZJUTZQ200 cells.
-
Materials:
-
Wet mycelium of G. geotrichum ZJUTZQ200
-
rac-EPG
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potassium phosphate buffer (KPB, 100 mM, pH 7.2)
-
-
Procedure:
-
Substrate Preparation: Prepare a stock solution of rac-EPG in DMSO (e.g., 1 mL rac-EPG in 4 mL DMSO).
-
Reaction Setup: In a reaction vessel, add the rac-EPG/DMSO solution to the KPB buffer.
-
Biocatalyst Addition: Add the wet mycelium of G. geotrichum to the reaction mixture. The optimal substrate/cell ratio should be around 5% (w/w).[2]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and speed (e.g., 200 rpm).
-
Monitoring: Monitor the reaction by taking samples at regular intervals and analyzing the e.e. of the substrate and product using chiral HPLC.
-
Work-up: Once the desired e.e. is achieved (typically >99% e.e.s after 8 hours under optimal conditions), the reaction can be stopped. The work-up would involve separating the cells (centrifugation) and then extracting the product as described in the lipase protocol.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The current research status of immobilized lipase performance and its potential for application in food are developing toward green and healthy direction: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in Ethyl 3-phenylglycidate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Ethyl 3-phenylglycidate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Darzens condensation reaction.
Issue 1: Low Yield of this compound
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Potential Cause: Incomplete reaction or side reactions consuming starting materials.
-
Solution:
-
Ensure all reagents, especially benzaldehyde (B42025) and ethyl chloroacetate (B1199739), are pure. Distill benzaldehyde if necessary to remove benzoic acid.
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Use a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide. Ensure the base is not old or degraded.
-
Maintain anhydrous conditions, as moisture can lead to unwanted side reactions. Dry all glassware and use anhydrous solvents.
-
Optimize the reaction temperature. The Darzens reaction is often carried out at low temperatures (0-10 °C) to control the reaction rate and minimize side reactions.
-
-
-
Potential Cause: Self-condensation of benzaldehyde (Cannizzaro reaction) or ethyl chloroacetate (Claisen condensation).
-
Solution:
-
Add the base slowly to the mixture of the aldehyde and α-haloester to keep the instantaneous concentration of the base low.
-
Maintain a low reaction temperature to disfavor these competing reactions.
-
-
Issue 2: Formation of Significant Amounts of Byproducts
-
Potential Cause: Hydrolysis of the ester or the epoxide ring.
-
Solution:
-
As mentioned, strictly maintain anhydrous conditions throughout the reaction and work-up.
-
During the work-up, use a mild quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride instead of strong acids or bases.
-
Minimize the exposure of the product to acidic or basic conditions.
-
-
-
Potential Cause: Incorrect diastereomeric ratio (undesired cis/trans isomer ratio).
-
Solution:
-
The stereochemical outcome of the Darzens reaction can be influenced by the choice of base and solvent.[1] The use of bulky bases may favor the formation of one diastereomer over the other.
-
The polarity of the solvent can affect the transition state of the reaction. Experiment with different anhydrous solvents (e.g., THF, diethyl ether, toluene) to optimize the diastereoselectivity.
-
Precise temperature control is crucial, as it can influence the kinetic and thermodynamic control of the reaction.
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause: Presence of closely related byproducts.
-
Solution:
-
Utilize column chromatography on silica (B1680970) gel with a carefully selected eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to separate the desired product from isomers and other impurities.
-
For volatile impurities, consider purification by fractional distillation under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Darzens reaction?
The most common byproducts include:
-
Diastereomers: The Darzens reaction can produce both cis and trans isomers of this compound. The ratio of these isomers depends on the reaction conditions.[2]
-
Hydrolysis products: Phenylglycidic acid (from hydrolysis of the ester) and 3-phenyl-2,3-dihydroxypropanoic acid ethyl ester (from opening of the epoxide ring) can form if water is present.
-
Self-condensation products: Benzoic acid and benzyl (B1604629) alcohol can result from the Cannizzaro reaction of benzaldehyde, especially in the presence of a strong base. Ethyl 3-hydroxy-4-phenyl-2-butenoate could potentially form from a Claisen-type condensation.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the consumption of the starting materials (benzaldehyde and ethyl chloroacetate) and the formation of the product. The product spot can be visualized under UV light.
Q3: What analytical techniques are recommended for identifying the product and byproducts?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the volatile components of the reaction mixture, including the desired product, diastereomers, and potential byproducts.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying impurities. The chemical shifts and coupling constants of the protons on the epoxide ring are characteristic and can help distinguish between diastereomers.[4]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate and quantify the enantiomers if a stereoselective synthesis is performed.
Q4: What is the general mechanism of the Darzens condensation for the synthesis of this compound?
The reaction proceeds through the following steps:
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Enolate formation: A strong base removes a proton from the α-carbon of ethyl chloroacetate to form an enolate.
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Nucleophilic attack: The enolate attacks the carbonyl carbon of benzaldehyde.
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Intramolecular cyclization: The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the epoxide ring.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on the Outcome of this compound Synthesis
| Parameter | Effect on Yield and Purity | Recommendations |
| Base | The choice of base can influence the reaction rate and stereoselectivity. Bulky bases may favor the trans isomer.[1] | Use strong, non-nucleophilic bases like sodium ethoxide or potassium tert-butoxide. |
| Solvent | The polarity of the solvent can affect the diastereomeric ratio. Aprotic solvents are generally preferred. | Use anhydrous solvents such as THF, diethyl ether, or toluene. |
| Temperature | Lower temperatures generally improve stereoselectivity and reduce side reactions. | Maintain the reaction temperature between 0 °C and 10 °C. |
| Water Content | The presence of water leads to hydrolysis of the ester and epoxide, significantly reducing the yield. | Ensure all glassware is oven-dried and use anhydrous solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Darzens Condensation
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Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve freshly distilled benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) in anhydrous diethyl ether.
-
Reaction: Cool the flask to 0 °C in an ice bath. Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695) and add it dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.
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Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.
Mandatory Visualization
Caption: Darzens reaction mechanism for this compound synthesis.
Caption: Major byproduct formation pathways from this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
Troubleshooting column chromatography purification of glycidic esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of glycidic esters.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography of glycidic esters, presented in a question-and-answer format.
Issue 1: Poor or No Separation of Glycidic Ester from Impurities
Question: My glycidic ester is co-eluting with impurities, resulting in poor separation. What steps can I take to improve the resolution?
Answer:
Poor separation is a common issue that can often be resolved by systematically optimizing the chromatographic conditions. Here are several approaches to enhance the resolution between your glycidic ester and contaminants:
-
Mobile Phase Optimization: The composition of the mobile phase is a critical factor in achieving good separation.[1][2]
-
Adjusting Polarity: If your glycidic ester and impurities are eluting too quickly with broad peaks, the mobile phase may be too polar for normal-phase chromatography (e.g., silica (B1680970) gel) or not polar enough for reversed-phase chromatography. Conversely, if elution is too slow, the mobile phase polarity should be increased in normal-phase or decreased in reversed-phase.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed during the separation, can significantly improve the resolution of complex mixtures.[1][2] Start with a weak mobile phase to allow for strong retention of all compounds on the column, then gradually increase the solvent strength to elute the compounds sequentially.
-
Solvent Selectivity: If adjusting polarity is insufficient, changing the solvent system entirely can alter the selectivity of the separation. Solvents are classified into different selectivity groups, and choosing solvents from different groups can significantly impact the separation.[1]
-
-
Stationary Phase Selection: The choice of stationary phase is fundamental to the separation mechanism.[3][4]
-
Silica Gel vs. Alumina (B75360): Silica gel is an acidic stationary phase and is the most common choice for normal-phase chromatography.[3][5] However, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive compounds like some epoxides.[6][7] In such cases, using neutral or basic alumina might be a better alternative.[5]
-
Reversed-Phase Chromatography: For less polar glycidic esters, reversed-phase chromatography using a C18-silica stationary phase can be a powerful alternative.[3][8] In this mode, the stationary phase is non-polar, and a polar mobile phase is used.
-
-
Column Parameters: The physical dimensions of the column also play a role in separation efficiency.
-
Column Length: A longer column generally provides better resolution, but at the cost of longer run times and higher backpressure.
-
Particle Size: Smaller stationary phase particles lead to higher separation efficiency but also result in increased backpressure.
-
Issue 2: Glycidic Ester Degradation on the Column
Question: I suspect my glycidic ester is decomposing during purification on a silica gel column. How can I confirm this and what can be done to prevent it?
Answer:
Degradation of glycidic esters on silica gel is a valid concern due to the acidic nature of the stationary phase potentially catalyzing the opening of the epoxide ring.[6][7]
-
Confirmation of Degradation:
-
TLC Analysis: Perform a two-dimensional thin-layer chromatography (TLC) analysis. Spot the crude material on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a different solvent system. If new spots appear that were not present in the original mixture, it could indicate on-plate degradation, which is often indicative of column degradation.[6]
-
NMR of Fractions: Analyze the collected fractions by NMR. The appearance of signals corresponding to diols or other rearrangement products would confirm decomposition.
-
-
Prevention Strategies:
-
Deactivation of Silica Gel: The acidity of silica gel can be neutralized by pre-treating it with a base. This can be done by adding a small amount of a volatile base like triethylamine (B128534) (Et3N) to the mobile phase (e.g., 0.1-1%).[6]
-
Use of Alternative Stationary Phases:
-
Alumina: As a basic or neutral support, alumina is a good alternative to silica gel for acid-sensitive compounds.[5]
-
Florisil: This is a mild, neutral stationary phase that can be effective for the purification of sensitive compounds.[5]
-
Reversed-Phase Silica: C18 or other non-polar bonded silica phases are used with polar, often neutral, mobile phases, which can prevent degradation.
-
-
Minimize Residence Time: A faster flow rate can reduce the time the glycidic ester is in contact with the stationary phase, potentially minimizing degradation. However, this may also reduce separation efficiency.
-
Issue 3: Peak Tailing of the Glycidic Ester
Question: My glycidic ester is eluting as a tailing peak. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing is often a sign of undesirable interactions between the analyte and the stationary phase.[9]
-
Causes and Solutions:
-
Strong Analyte-Stationary Phase Interactions: The silanol (B1196071) groups on the surface of silica gel can strongly interact with polar functional groups, leading to tailing.
-
Mobile Phase Modifier: Adding a small amount of a polar modifier to the mobile phase, such as methanol (B129727) or acetic acid, can help to block the active sites on the stationary phase and improve peak shape.[10] For basic compounds, a small amount of a base like triethylamine can be added.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak tailing.[10][11]
-
Reduce Sample Load: Decrease the amount of sample loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
-
-
Channeling in the Column: An improperly packed column can have channels or voids, leading to poor peak shape.
-
Repack the Column: If you suspect the column is poorly packed, it should be repacked carefully to ensure a homogenous bed.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to choose a solvent system for the column chromatography of my glycidic ester?
A1: The ideal solvent system provides a good separation of your target compound from impurities on a TLC plate. A good starting point is to find a solvent system that gives your glycidic ester an Rf value of 0.2-0.4 on a silica gel TLC plate.[12] A common mobile phase for moderately polar organic compounds is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether. You can screen different solvent ratios to find the optimal separation.
Q2: Should I use dry loading or liquid loading for my glycidic ester sample?
A2: Both methods have their advantages.[13][14][15]
-
Liquid Loading: This is the simpler method, where the sample is dissolved in a small amount of the initial mobile phase and loaded directly onto the column.[13][16] This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: In this technique, the sample is first adsorbed onto a small amount of silica gel (or another inert support like Celite) by dissolving the sample in a volatile solvent and then evaporating the solvent.[15][16] The resulting dry powder is then loaded onto the top of the column. Dry loading is preferred for samples that have poor solubility in the mobile phase or when a high resolution is required, as it often leads to sharper bands and better separation.[13][15]
Q3: What are the most common detectors used for monitoring the separation of glycidic esters?
A3: The choice of detector depends on the properties of the glycidic ester.
-
Ultraviolet (UV) Detector: If the glycidic ester contains a chromophore (e.g., an aromatic ring), a UV detector is a simple and sensitive option.[17]
-
Evaporative Light Scattering Detector (ELSD): This is a universal detector that can be used for compounds that do not have a UV chromophore.[8] It is a mass-sensitive detector that is well-suited for the analysis of non-volatile compounds like glycidic esters.
-
Mass Spectrometry (MS): Coupling the chromatography system to a mass spectrometer provides the highest selectivity and sensitivity, and also provides structural information about the eluting compounds.[9]
Q4: My column backpressure is too high. What should I do?
A4: High backpressure can be caused by several factors:[9][11]
-
Blockage: The column frit or the top of the column bed may be blocked by particulate matter from the sample or the mobile phase. Filtering your sample and mobile phase before use can help prevent this.[9]
-
Solvent Viscosity: A highly viscous mobile phase will result in higher backpressure. You may need to choose a less viscous solvent system or run the chromatography at a slightly elevated temperature to reduce viscosity.
-
Flow Rate: A high flow rate will increase backpressure. Ensure your flow rate is appropriate for the column dimensions and particle size.
-
Column Packing: A column that is too tightly packed can also lead to high backpressure.
Data Presentation
Table 1: Common Solvents for Normal-Phase Chromatography on Silica Gel
| Solvent | Polarity Index | Eluting Strength (ε° on Silica) |
| Hexane/Heptane | 0.1 | 0.01 |
| Toluene | 2.4 | 0.22 |
| Diethyl Ether | 2.8 | 0.38 |
| Dichloromethane | 3.1 | 0.32 |
| Ethyl Acetate | 4.4 | 0.45 |
| Acetone | 5.1 | 0.53 |
| Isopropanol | 3.9 | 0.63 |
| Methanol | 5.1 | 0.73 |
Data compiled from various chromatography resources.
Experimental Protocols
Protocol 1: Preparation of a Deactivated Silica Gel Column
-
Slurry Preparation: In a beaker, weigh the required amount of silica gel. Add the initial mobile phase containing 0.5% (v/v) triethylamine. Stir gently to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column in one continuous motion. Use a funnel to aid in the pouring.
-
Settling: Gently tap the side of the column to help the silica gel settle into a uniform bed.
-
Equilibration: Once the silica gel has settled, open the column outlet and allow the excess solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
-
Final Equilibration: Add more of the initial mobile phase and run it through the column for at least two column volumes to ensure the column is fully equilibrated before loading the sample.
Protocol 2: Dry Loading a Sample
-
Dissolve Sample: Dissolve your glycidic ester sample in a minimal amount of a volatile solvent (e.g., dichloromethane, acetone).
-
Adsorb onto Silica: In a round-bottom flask, add silica gel (approximately 2-3 times the weight of your sample). Pour the sample solution over the silica gel.
-
Evaporate Solvent: Swirl the flask to ensure the sample is evenly distributed on the silica. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Load onto Column: Carefully add the dry, sample-adsorbed silica onto the top of the prepared chromatography column.
-
Add Mobile Phase: Gently add the initial mobile phase to the column, being careful not to disturb the top layer of the stationary phase.
Visualizations
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Caption: Decision tree for selecting the appropriate sample loading technique.
References
- 1. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. First Determination of Glycidyl Ester Species in Edible Oils by Reverse-Phase Ultra-Performance Liquid Chromatography Coupled with an Evaporative Light-Scattering Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. biotage.com [biotage.com]
- 14. teledyneisco.com [teledyneisco.com]
- 15. sorbtech.com [sorbtech.com]
- 16. silicycle.com [silicycle.com]
- 17. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes [eureka.patsnap.com]
Ethyl 3-phenylglycidate degradation pathways and stabilization techniques
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stabilization techniques for ethyl 3-phenylglycidate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on available data, the primary degradation pathways for this compound involve hydrolysis of the epoxide ring and thermal decomposition.
-
Hydrolysis: The epoxide ring is susceptible to hydrolysis, which can be catalyzed by acids or bases, or occur enzymatically. This process opens the epoxide ring to form a diol. The rate of hydrolysis is influenced by pH.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. Theoretical studies suggest a two-step mechanism in the gas phase, initiated by the elimination of the ethyl ester group, followed by further rearrangement.[1]
Q2: What are the expected degradation products of this compound?
A2: The primary degradation products depend on the degradation pathway:
-
From Hydrolysis: The main product of hydrolysis is the corresponding diol, 3-phenyl-2,3-dihydroxypropanoic acid ethyl ester.
-
From Thermal Decomposition: In the gas phase, thermal decomposition is proposed to lead to the formation of 2-phenylacetaldehyde after decarboxylation of an intermediate glycidic acid.[1]
Q3: How can I minimize the degradation of this compound during storage?
A3: To minimize degradation, proper storage conditions are crucial. It is recommended to store this compound in a cool, dry place, protected from heat and light in tightly sealed containers.[2] For long-term storage, refrigeration is advised.
Q4: What stabilization techniques can be employed for formulations containing this compound?
A4: The use of antioxidants is a common strategy to stabilize fragrance compounds like this compound. Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used in the food and cosmetic industries.
-
Tocopherols (B72186) (Vitamin E): Natural antioxidants that are effective in preventing oxidation.
Troubleshooting Guide
Problem: I am observing a decrease in the concentration of this compound in my formulation over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | - Check the pH of your formulation: Extremes in pH can accelerate hydrolysis. Adjust the pH to a more neutral range if possible. - Minimize water content: If your formulation allows, reduce the amount of water to slow down hydrolysis. |
| Thermal Degradation | - Review storage and processing temperatures: Avoid exposing the compound to high temperatures. - Perform a thermal stability study: Determine the temperature at which significant degradation occurs to establish safe handling and storage limits. |
| Photodegradation | - Protect from light: Store the compound and formulations in opaque or amber containers to prevent light-induced degradation. - Conduct a photostability study: Expose your formulation to controlled light sources to assess its stability. |
| Oxidation | - Incorporate antioxidants: Add antioxidants like BHT or tocopherols to your formulation to inhibit oxidative degradation. - Package under an inert atmosphere: For highly sensitive formulations, consider packaging under nitrogen or another inert gas to minimize contact with oxygen. |
Quantitative Data Summary
Table 1: Influence of pH on the Spontaneous Hydrolysis of this compound
| Buffer System | pH | Spontaneous Hydrolysis Rate |
| Citrate Buffer | 3.6 - 6.0 | Lower |
| Potassium Phosphate Buffer (KPB) | 6.0 - 8.0 | Moderate |
| Tris-HCl Buffer | 7.2 - 9.0 | Higher |
Data is qualitative and based on a study of enzymatic hydrolysis where spontaneous hydrolysis was also observed.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or heat at 60 °C for a specified time.
-
Neutralize the solution with NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment with 1 M NaOH and/or heat at 60 °C for a specified time.
-
Neutralize the solution with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample and a solution of this compound in an oven at a controlled temperature (e.g., 60 °C, 80 °C) for a specified duration.
-
-
Photodegradation:
-
Expose a solid sample and a solution of this compound to a light source in a photostability chamber, following ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC or GC-MS method to identify and quantify the degradation products.
-
Protocol 2: HPLC Analysis of this compound and its Degradation Products
Objective: To quantify the amount of this compound and its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound at known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: 210 nm (or as determined by UV scan)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks corresponding to this compound and its degradation products by comparing retention times with the control sample. Quantify the amount of each compound using the calibration curve generated from the standard solutions.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Technical Support Center: Industrial Scale-up of the Darzens Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the industrial scale-up of the Darzens condensation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the Darzens condensation from the laboratory to an industrial setting?
Scaling the Darzens condensation introduces significant challenges that are often not apparent at the bench scale. The primary hurdles include:
-
Thermal Management: The reaction is often exothermic, and the surface-area-to-volume ratio decreases upon scale-up. This can lead to inefficient heat dissipation, causing temperature gradients, runaway reactions, and the formation of impurities.[1][2]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is difficult. Poor mixing can create localized concentrations of reagents and "hot spots," leading to inconsistent reaction rates and an increased level of side products.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical. Strong bases required for the reaction can also promote side reactions like hydrolysis of the ester product, especially in protic solvents.[3][4]
-
Product Isolation and Purification: Glycidic ester products are often oils, which complicates purification. Methods like column chromatography used in the lab are generally not feasible on an industrial scale.[5]
-
Process Safety: Handling large quantities of α-haloesters, strong bases, and managing exothermic reactions requires rigorous safety protocols to prevent accidents.[2][6]
-
Stereoselectivity Control: Consistently controlling the diastereomeric (cis/trans) ratio between batches can be difficult, as it is often kinetically controlled and sensitive to temperature and addition rates.[7][8]
Q2: How does the choice of base impact the industrial-scale reaction?
The base is fundamental to the reaction's success as it facilitates the initial deprotonation of the α-haloester.[9] On an industrial scale, the choice of base affects yield, selectivity, and safety.
-
Conventional Bases: Alkali metal alkoxides (e.g., sodium ethoxide) and hydroxides are commonly used.[10] To prevent side reactions like acyl exchange, the alkoxide should correspond to the ester being used.[7][9] However, these bases can lead to the hydrolysis of the final α,β-epoxy ester product.[4]
-
Non-Nucleophilic Bases: Strong, non-nucleophilic bases like phosphazenes (P1-t-Bu, P4-t-Bu) have been shown to promote the reaction efficiently, affording high yields with minimal side products.[3] They can be used in aprotic solvents, which helps to minimize product hydrolysis.[3]
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate can be effective, particularly in catalytic systems, offering a milder and often safer alternative.[4]
Q3: What are the key safety considerations for a large-scale Darzens reaction?
Process safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: The reaction's exothermicity must be quantified using reaction calorimetry. This data is essential to ensure that the plant's cooling systems can handle the heat generated and to prevent thermal runaway.[2]
-
Reagent Stability: The thermal stability of all reactants, intermediates, and products under process conditions should be assessed to identify potential decomposition hazards.[2]
-
Control of Reagent Addition: The rate of addition of the limiting reagent must be carefully controlled to manage the rate of heat generation.
-
Pressure Management: The potential for gas evolution, especially during a deviation from normal operating conditions, should be evaluated to ensure adequate pressure relief systems are in place.[1]
Q4: What are the common side reactions and how can they be minimized?
Several side reactions can reduce the yield and purity of the desired glycidic ester.
-
Ester Hydrolysis: The α,β-epoxy ester product is susceptible to hydrolysis, particularly under basic conditions.[4] This can be minimized by using aprotic solvents, non-nucleophilic bases, and maintaining anhydrous conditions.[3]
-
Aldol (B89426) Condensation: Aliphatic aldehydes, in particular, can undergo self-condensation as a competing reaction.[11]
-
Acyl Exchange: This occurs when the alkoxide base used does not match the ester group of the α-haloester reactant.[9]
-
Formation of α-chloro-β-lactones: This has been reported as a dominant side reaction when using certain lithium amide bases.[3]
Troubleshooting Guide
Problem: Low Yield
| Question | Potential Causes | Recommended Solutions |
| My product yield dropped significantly after moving from a 1L flask to a 100L reactor. What are the likely causes? | 1. Inefficient Heat Transfer: Localized overheating due to poor heat dissipation can increase the rate of side reactions and decomposition.[1] 2. Poor Mixing: Inadequate mixing can lead to localized areas of low reagent concentration, slowing the desired reaction.[1] 3. Base Instability/Incorrect Stoichiometry: The base may be degrading or reacting with other components before it can deprotonate the α-haloester. 4. Competing Side Reactions: Hydrolysis or aldol condensation may become more significant at a larger scale.[4][11] | 1. Improve Heat Management: Ensure the reactor's cooling capacity is sufficient. Control the addition rate of the limiting reagent to manage the exotherm.[2] 2. Optimize Agitation: Modify the stirrer type, speed, and baffle configuration to ensure homogenous mixing. 3. Re-evaluate Base: Confirm the activity and stoichiometry of the base. Consider a more stable or less nucleophilic base.[3] 4. Modify Reaction Conditions: Use an aprotic solvent to reduce hydrolysis.[3] Adjust the temperature to disfavor competing reactions. |
Problem: High Impurity Profile
| Question | Potential Causes | Recommended Solutions |
| I'm observing a high level of by-products, particularly from the hydrolysis of my epoxy-ester product. How can I prevent this? | 1. Nucleophilic Attack by Base: Hydroxide or alkoxide bases can directly hydrolyze the ester product.[4] 2. Presence of Water: Trace amounts of water in reagents or solvents can lead to hydrolysis. 3. Inappropriate Solvent: Protic solvents (e.g., ethanol) can participate in and facilitate hydrolysis. | 1. Change the Base: Switch to a strong, non-nucleophilic base such as a phosphazene or a milder inorganic base like K₂CO₃ with a catalyst.[3][4] 2. Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Run the reaction under an inert atmosphere (e.g., nitrogen). 3. Change the Solvent: Use aprotic solvents of low polarity, such as THF, DCM, or acetonitrile (B52724).[3] |
Problem: Process Safety & Thermal Runaway
| Question | Potential Causes | Recommended Solutions |
| We experienced a thermal runaway during a pilot run. How can we improve thermal safety? | 1. Uncharacterized Exotherm: The heat of reaction was not properly measured, and the cooling capacity was insufficient.[2] 2. Addition Rate Too High: The limiting reagent was added too quickly, causing heat to be generated faster than it could be removed.[12] 3. Cooling System Failure: A malfunction in the reactor's cooling jacket or chiller. | 1. Perform Reaction Calorimetry: Use a calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). See Experimental Protocol 2 for methodology.[2] 2. Implement Controlled Dosing: Add the α-haloester or carbonyl compound slowly over time, ensuring the temperature remains within the desired range. 3. Install Safety Interlocks: Implement automated systems to stop reagent addition or apply emergency cooling if the temperature exceeds a critical limit. |
Problem: Difficult Product Purification
| Question | Potential Causes | Recommended Solutions |
| My glycidic ester product is an oil and is difficult to purify at scale. What methods are recommended? | 1. Unsuitability of Chromatography: Column chromatography is not economically or practically viable for large-scale production.[5] 2. Thermal Instability: The product may be sensitive to high temperatures, precluding standard distillation. | 1. Vacuum Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.[5] 2. Liquid-Liquid Extraction: Use a series of extractions to remove impurities based on their differential solubility.[5] 3. Crystallization: If direct crystallization is not possible, attempt to form a solid derivative of the product that can be crystallized and then converted back to the desired ester. |
Data Presentation
Table 1: Effect of Base and Solvent on Darzens Condensation of Methyl Chloroacetate and 4-Bromobenzaldehyde
| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | P1-t-Bu (1.5) | Acetonitrile | 0.25 | 98 | 1:1 |
| 2 | P1-t-Bu (1.5) | DCM | 1 | 98 | 1:1 |
| 3 | P1-t-Bu (1.5) | THF | 24 | 83 | 1:1 |
| 4 | P4-t-Bu (1.5) | THF | 24 | 57 | 1:1 |
| 5 | K₂CO₃ (4.0) | Acetonitrile | 16 | 80 | 1:1.2 |
| Data synthesized from studies using phosphazene and catalytic systems.[3][4] |
Experimental Protocols
Protocol 1: Representative Procedure for a Phosphazene-Mediated Darzens Condensation
This protocol is a general guideline for a Darzens condensation using a non-nucleophilic phosphazene base, suitable for scaling.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with the aldehyde or ketone substrate (1.0 equiv.) and anhydrous aprotic solvent (e.g., acetonitrile or THF). Begin agitation.
-
Cooling: Cool the reactor contents to the desired reaction temperature (e.g., 25°C).
-
Reagent Addition: In a separate vessel, dissolve the phosphazene base P1-t-Bu (1.5 equiv.) and the α-haloester (1.5 equiv.) in the anhydrous solvent.
-
Controlled Dosing: Add the solution from step 4 to the reactor via a dosing pump over a period of 1-4 hours, carefully monitoring the internal temperature to control the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC) until completion (typically 1-24 hours depending on the substrate and solvent).[3]
-
Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated ammonium (B1175870) chloride solution).
-
Extraction and Isolation: Perform a liquid-liquid extraction with a suitable organic solvent. Wash the organic phase, dry it over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude α,β-epoxy ester.
-
Purification: Purify the crude product using an appropriate industrial-scale method such as vacuum distillation.[5]
Protocol 2: Methodology for Thermal Hazard Assessment using Reaction Calorimetry
This protocol outlines the steps to characterize the thermal risks of the Darzens condensation before scaling up.
-
Objective: To determine the heat of reaction (ΔHrxn), adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR) to ensure safe operation.[2]
-
Equipment: A reaction calorimeter (e.g., RC1, TSu) capable of measuring heat flow under process-relevant conditions.
-
Procedure: a. Simulate the planned industrial process in the calorimeter, using the same concentrations, solvents, and temperatures. b. Charge the calorimeter with the aldehyde/ketone and solvent. c. Dose the α-haloester and base solution at a controlled rate, identical to the planned scaled-up process. d. The calorimeter's software will continuously measure the heat flow out of the reactor, which corresponds to the heat being generated by the reaction.
-
Data Analysis: a. Integrate the heat flow curve over time to calculate the total heat of reaction (ΔHrxn). b. Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = |ΔHrxn| / (m * Cp), where 'm' is the mass of the reactor contents and 'Cp' is the specific heat capacity. c. Determine the MTSR, which is the maximum temperature the reaction could reach in the event of a total cooling failure. MTSR = Tprocess + ΔTad (accumulation).
-
Safety Evaluation: Compare the MTSR to the boiling point of the solvent and the decomposition temperature of any components. If the MTSR is too high, the process is unsafe and must be modified (e.g., by reducing concentration, slowing the addition rate, or using a lower reaction temperature).[2]
Visualizations
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. helgroup.com [helgroup.com]
- 3. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. Darzens Reaction [organic-chemistry.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. people.ece.ubc.ca [people.ece.ubc.ca]
Darzens Reaction Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for the Darzens reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the influence of base and solvent choice on the outcome of the Darzens reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
Question: My Darzens reaction is giving a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in a Darzens reaction can stem from several factors related to the choice of base and solvent, as well as other reaction parameters. Here are some common causes and troubleshooting tips:
-
Incomplete Deprotonation: The reaction initiates with the deprotonation of the α-haloester to form an enolate. If the base is not strong enough to completely deprotonate the ester, the reaction will not proceed efficiently.
-
Solution: Switch to a stronger base. For instance, if you are using a relatively weak base like an alkoxide, consider using a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[1] For reactions with less reactive aldehydes, very strong phosphazene bases like P4-t-Bu have been shown to be effective.[2]
-
-
Side Reactions: The choice of base and solvent can promote unwanted side reactions.
-
Hydrolysis: The glycidic ester product can be susceptible to hydrolysis, especially in the presence of strong bases and protic solvents. This is a significant issue even with sterically hindered esters like t-butyl esters.[3]
-
Acyl Exchange: When using an alkoxide base, if the alkyl group of the alkoxide does not match the alkyl group of the ester, you may observe acyl exchange side products.[4]
-
Solution: Use an alkoxide base that corresponds to the ester's alcohol component (e.g., sodium ethoxide with an ethyl ester).[4]
-
-
-
Reaction Temperature: The temperature can significantly impact the stability of the intermediates and the overall reaction rate.
-
Solution: While some reactions proceed well at room temperature, others may require cooling to minimize side reactions or warming to drive the reaction to completion. For instance, reactions with LDA are typically carried out at low temperatures (e.g., -78 °C to 0 °C).[5] Experiment with a temperature gradient to find the optimal condition for your specific substrates.
-
-
Solvent Polarity: The polarity of the solvent affects the reaction rate.
-
Solution: Reaction times are often inversely correlated with the dielectric constant of the solvent.[2] More polar aprotic solvents like acetonitrile (B52724) can lead to shorter reaction times compared to less polar solvents like THF or toluene.[2] However, the choice must be balanced with the potential for side reactions.
-
Question: I am observing poor diastereoselectivity (cis/trans ratio) in my Darzens reaction. How can I improve it?
Answer:
The stereochemical outcome of the Darzens reaction is a complex interplay of kinetic and thermodynamic factors, which are heavily influenced by the choice of base and solvent.[1]
-
Understanding the Mechanism: The stereochemistry is determined during the initial attack of the enolate on the carbonyl to form a halohydrin intermediate and the subsequent intramolecular SN2 reaction to form the epoxide.[1] The reaction can be under either kinetic or thermodynamic control.
-
Kinetic Control: The product ratio is determined by the rate at which the different diastereomeric intermediates are formed. This is often favored at lower temperatures with strong, bulky bases.
-
Thermodynamic Control: The product ratio reflects the relative stability of the diastereomeric intermediates. This can be favored by using a base that can reversibly deprotonate the halohydrin intermediate, allowing it to equilibrate to the more stable diastereomer before ring closure.
-
-
Strategies to Improve Diastereoselectivity:
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like LDA or phosphazene bases often lead to high reactivity, which may result in low selectivity due to rapid reaction or base-catalyzed epimerization of the product.[2] In some systems, changing the base can significantly alter the diastereomeric ratio.[5]
-
Solvent Effects: The solvent can influence the transition state energies of the diastereomeric pathways. Experimenting with a range of aprotic solvents with varying polarities (e.g., THF, DCM, acetonitrile) can help optimize the selectivity.
-
Temperature Optimization: Lowering the reaction temperature often favors kinetic control and can enhance diastereoselectivity.
-
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst can create a specific environment for the reaction that can favor the formation of one diastereomer. For example, some PTC systems have been shown to favor the formation of cis-epoxides.[3]
-
Question: My reaction is not going to completion, and I observe unreacted starting materials. What should I do?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure that at least a stoichiometric amount of base is used, as it is consumed during the reaction. In some cases, a slight excess of base may be beneficial.
-
Low Reactivity of Substrates: Aldehydes with electron-donating groups can be less reactive.[2]
-
Solution: For low-reactivity aldehydes, a stronger base such as P4-t-Bu phosphazene may be necessary to drive the reaction to completion.[2] Increasing the reaction temperature or switching to a more polar solvent to increase the reaction rate might also be effective.
-
-
Poor Solubility: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature.
-
Solution: If solubility is an issue, consider switching to a different solvent system. For instance, phosphazene bases are known for their high solubility in a range of organic solvents like hexane, toluene, DCM, and THF.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the Darzens reaction, and how do I choose the right one?
A1: A variety of bases can be used, and the choice depends on the specific substrates and desired outcome.[1]
-
Alkali Metal Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): These are classic bases for the Darzens reaction.[6] They are suitable for many systems but can lead to side reactions like acyl exchange and may offer limited stereoselectivity.
-
Strong, Non-Nucleophilic Amide Bases (e.g., LDA, LiHMDS): These bases ensure complete and rapid enolate formation, which can be beneficial for preventing side reactions that require the presence of the unreacted carbonyl compound.[7] They are typically used in aprotic solvents like THF at low temperatures.
-
Phosphazene Bases (e.g., P1-t-Bu, P4-t-Bu): These are very strong, non-ionic, and poorly nucleophilic superbases.[2] They can promote the reaction under mild conditions, often leading to nearly quantitative yields with minimal side products, especially hydrolysis.[2] P1-t-Bu is suitable for aldehydes with electron-withdrawing groups, while the more basic P4-t-Bu is better for aldehydes with electron-donating groups.[2]
-
Inorganic Bases with Phase Transfer Catalysts (e.g., K₂CO₃ with a quaternary ammonium (B1175870) salt): This approach is useful for reactions in heterogeneous systems and can influence stereoselectivity.[3]
Q2: How does the choice of solvent affect the Darzens reaction?
A2: The solvent plays a critical role in the reaction's success, influencing reaction rate, yield, and stereoselectivity.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can accelerate the reaction rate.[2] However, they may also increase the likelihood of side reactions.
-
Non-Polar Aprotic Solvents (e.g., THF, DCM, Toluene): These are often preferred as they minimize side reactions like hydrolysis of the glycidic ester product.[2] THF is a commonly used solvent, particularly with strong amide bases like LDA.[7] Reactions in less polar solvents may require longer reaction times.[2]
-
Protic Solvents (e.g., Ethanol, tert-Butyl Alcohol): These are generally avoided for sensitive substrates as they can participate in side reactions, such as solvolysis of the haloester or hydrolysis of the product. However, they are often used with alkoxide bases where the alcohol corresponds to the alkoxide.
Q3: Can I use aqueous conditions for the Darzens reaction?
A3: While traditionally carried out under anhydrous conditions, Darzens reactions can be performed in aqueous media, often with the aid of a phase-transfer catalyst. This approach can lead to rate enhancement and high diastereoselectivity.[8]
Data Presentation
The following tables summarize quantitative data from the literature to help guide your experimental design.
Table 1: Influence of Solvent on the Darzens Reaction of Methyl Chloroacetate and 4-Bromobenzaldehyde with P1-t-Bu Base. [2]
| Entry | Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis/trans) |
| 1 | Acetonitrile | 37.5 | 2 | 93 | 1.1 : 1 |
| 2 | Dichloromethane | 8.93 | 8 | 91 | 1.1 : 1 |
| 3 | THF | 7.58 | 24 | 83 | 1.2 : 1 |
| 4 | Toluene | 2.38 | 72 | 35 | 1.3 : 1 |
Table 2: Influence of Base on the Darzens Reaction of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-chloroacetate in THF. [5]
| Entry | Ketone Substituent | Base | Yield (%) | Diastereomeric Ratio (ax:eq) |
| 1 | 4-t-Butyl | t-BuOK | 65 | 72 : 28 |
| 2 | 4-t-Butyl | KHMDS | 70 | 72 : 28 |
| 3 | 4-Methyl | t-BuOK | 75 | 70 : 30 |
| 4 | 4-Methyl | KHMDS | 80 | 70 : 30 |
| 5 | 3,5-Dimethyl | KHMDS | 82 | 43 : 57 |
Experimental Protocols
Protocol 1: Darzens Reaction using Potassium tert-Butoxide in tert-Butyl Alcohol
This protocol is a general procedure adapted from the synthesis of ethyl β,β-pentamethyleneglycidate.[9]
-
Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet.
-
Reagents: The flask is charged with the ketone (1.0 eq) and the α-haloester (1.0 eq).
-
Base Preparation: A solution of potassium tert-butoxide (1.05 eq) in dry tert-butyl alcohol is prepared and placed in the dropping funnel.
-
Reaction: The flask is cooled in an ice bath to maintain a temperature of 10-15 °C. The potassium tert-butoxide solution is added dropwise over 1.5 hours with vigorous stirring.
-
Workup: After the addition is complete, the mixture is stirred for an additional 1-1.5 hours at ~10 °C. The tert-butyl alcohol is removed under reduced pressure. The residue is taken up in ether, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude glycidic ester, which can be purified by distillation or chromatography.
Protocol 2: Darzens Reaction using LDA in THF
This is a general protocol for reactions requiring a strong, non-nucleophilic base.[10][11]
-
LDA Preparation (in situ): To a solution of diisopropylamine (B44863) (1.1 eq) in dry THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.0 eq) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Enolate Formation: To the freshly prepared LDA solution, add the α-haloester (1.0 eq) dropwise at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Add a solution of the aldehyde or ketone (1.0 eq) in dry THF dropwise at -78 °C.
-
Ring Closure: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Darzens Reaction with a Phosphazene Base in Acetonitrile
This protocol is based on the use of highly efficient phosphazene bases.[2]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 eq) and the α-haloester (1.5 eq) in dry acetonitrile.
-
Base Addition: Add the phosphazene base (e.g., P1-t-Bu, 1.5 eq) to the solution at room temperature (25 °C).
-
Reaction: Stir the mixture at 25 °C and monitor the reaction progress by TLC. Reaction times can vary from a few hours to a day depending on the substrates.
-
Workup: Upon completion, the reaction mixture can be directly purified by column chromatography on silica (B1680970) gel to afford the desired glycidic ester.
Visualizations
Caption: Experimental workflow for the Darzens reaction.
Caption: Troubleshooting guide for the Darzens reaction.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Resolving issues with Ethyl 3-phenylglycidate polymerization during storage
This technical support center provides troubleshooting guidance and frequently asked questions to address issues related to the polymerization of Ethyl 3-phenylglycidate during storage.
Troubleshooting Guide: Unwanted Polymerization
Have you encountered premature polymerization of your this compound? Follow this guide to diagnose and resolve the issue.
Problem: The viscosity of the this compound has significantly increased, or it has partially or fully solidified in the container.
Initial Assessment
-
Visual Inspection: Is the material cloudy, hazy, or are there visible solid particles?
-
Viscosity Check: Is the material significantly more viscous than a fresh, unpolymerized sample?
If the answer to either of these questions is yes, unwanted polymerization has likely occurred. Proceed to the following troubleshooting workflow.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store this compound in a refrigerator at 2-8°C.[1] Avoid exposure to heat sources. |
| Exposure to Light | Store the material in opaque or amber-colored containers to prevent photo-initiated polymerization. |
| Presence of Oxygen/Air | Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative processes that can initiate polymerization. |
| Contamination | Ensure all handling equipment (syringes, glassware, etc.) is clean, dry, and free of contaminants. Acids, bases, and oxidizing agents can catalyze polymerization.[1][2] |
| Inhibitor Depletion | If the material was supplied with an inhibitor, it might have been consumed over time. For long-term storage, consider adding a suitable inhibitor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: this compound, being an epoxide, is susceptible to ring-opening polymerization. This can be initiated by catalysts such as acids, bases, and strong oxidizing agents, or by exposure to heat and light.[1][2]
Q2: What are the visible signs of polymerization?
A2: The most common signs are a noticeable increase in viscosity, the formation of a gel or solid, and potentially a change in color to a pale yellow or yellow liquid.[1]
Q3: How can I prevent polymerization during storage?
A3: To minimize polymerization, store this compound at 2-8°C in a tightly sealed, opaque or amber container under an inert atmosphere (e.g., nitrogen or argon).[1] Ensure all handling procedures are conducted in a clean and dry environment to prevent contamination.
Q4: Are there any chemical inhibitors I can add to prolong shelf life?
A4: Yes, radical scavengers or stabilizers can be effective. Common choices for other polymerizable monomers include hindered phenols like Butylated Hydroxytoluene (BHT) or hydroquinone. The appropriate inhibitor and its concentration should be carefully selected and tested for compatibility and effectiveness with this compound.
Q5: Can I still use this compound that has partially polymerized?
A5: It is generally not recommended. The presence of polymer can affect the purity and reactivity of the remaining monomer, potentially leading to inconsistent experimental results and downstream purification challenges.
Q6: How does the structure of this compound contribute to its instability?
A6: The strained three-membered epoxide ring in the glycidate structure is highly reactive and prone to ring-opening reactions, which is the initial step in polymerization.
Experimental Protocols
Protocol 1: Visual and Physical Assessment of Polymerization
Objective: To qualitatively assess the extent of polymerization.
Materials:
-
Sample of this compound
-
Reference standard of fresh, unpolymerized this compound
-
Clean, dry glass vials
Procedure:
-
Place 1 mL of the sample and 1 mL of the reference standard into separate, identical glass vials.
-
Visual Inspection: Observe both vials against a white background. Note any differences in color, clarity (haziness, cloudiness), or the presence of solid particles.
-
Viscosity Assessment: Gently tilt both vials to a 45-degree angle and observe the flow of the liquid. A significantly slower flow rate in the sample vial compared to the reference indicates an increase in viscosity and thus, polymerization.
Protocol 2: Spectroscopic Detection of Polymer Formation (FTIR)
Objective: To detect changes in the chemical structure indicative of polymerization using Fourier Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Acquire an FTIR spectrum of a fresh, unpolymerized reference sample of this compound.
-
Acquire an FTIR spectrum of the stored sample under the same conditions.
-
Analysis: Compare the two spectra. Look for the following changes in the stored sample's spectrum:
-
A decrease in the intensity of the characteristic epoxide ring vibration peaks (typically around 850-950 cm⁻¹ and 1250 cm⁻¹).
-
The appearance or broadening of hydroxyl (-OH) group absorption bands (around 3200-3600 cm⁻¹) and ether (C-O-C) linkage bands (around 1080-1150 cm⁻¹), which are indicative of the polymer backbone.
-
Protocol 3: Quantitative Analysis of Monomer Content by Gas Chromatography (GC)
Objective: To quantify the remaining monomer content in a sample.
Methodology:
-
Calibration: Prepare a series of calibration standards of known concentrations of fresh this compound in a suitable solvent (e.g., ethyl acetate).
-
Sample Preparation: Accurately weigh a portion of the stored sample and dissolve it in the same solvent to a known volume.
-
GC Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector and Detector: Use a split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: Develop a temperature program that provides good separation of the this compound peak from any solvent and potential degradation product peaks.
-
-
Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The percentage of remaining monomer can then be calculated.
-
Disclaimer: The information provided in this document is for research and developmental guidance. It is essential to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before handling this compound or any other chemicals.
References
Technical Support Center: Method Development for Separating Diastereomers of Ethyl 3-phenylglycidate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of ethyl 3-phenylglycidate diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the diastereomers of this compound?
A1: The most common and effective methods for separating the diastereomers of this compound are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereoselective crystallization. Enzymatic resolution is also a viable method for obtaining specific stereoisomers.
Q2: Which chromatographic technique is generally preferred for this separation?
A2: Both HPLC and SFC are powerful techniques for this separation. SFC is often favored for its speed, reduced solvent consumption, and high efficiency in chiral separations.[1] However, HPLC is also widely used and can provide excellent resolution with the appropriate chiral stationary phase.
Q3: Is a chiral stationary phase (CSP) necessary to separate the diastereomers of this compound?
A3: Yes, for chromatographic separations like HPLC, SFC, and GC, a chiral stationary phase is essential. Diastereomers have different physical properties, but their stereochemical differences are often subtle, making a chiral environment necessary to achieve baseline separation. Polysaccharide-based CSPs are commonly used for this purpose.
Q4: What are the main challenges in separating this compound diastereomers?
A4: The primary challenges include achieving adequate resolution between the diastereomeric peaks, preventing on-column degradation of the epoxide ring, and addressing peak tailing, which can affect quantification. The similar physicochemical properties of the diastereomers necessitate highly selective methods.
Q5: Can crystallization be used for large-scale separation?
A5: Diastereoselective crystallization can be an effective and scalable method. However, it requires identifying a suitable solvent system in which the two diastereomers have significantly different solubilities. This process often involves screening various solvents and optimizing temperature profiles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the separation of this compound diastereomers.
High-Performance Liquid Chromatography (HPLC)
Problem 1: Poor or No Resolution of Diastereomers
-
Possible Cause: Suboptimal mobile phase composition.
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., n-hexane). Small changes in the percentage of the polar solvent can significantly impact selectivity.
-
-
Possible Cause: Inappropriate chiral stationary phase (CSP).
-
Solution: Screen different types of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are a good starting point.
-
-
Possible Cause: Incorrect flow rate.
-
Solution: Optimize the flow rate. A lower flow rate can sometimes improve resolution by allowing for more interaction with the stationary phase.
-
-
Possible Cause: Elevated column temperature.
-
Solution: Operate the column at or slightly below ambient temperature, as higher temperatures can reduce chiral recognition and decrease resolution.
-
Problem 2: Peak Tailing
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Add a small amount of a competing agent to the mobile phase, such as an acid or a base, depending on the nature of the interaction. For glycidic esters, which can be sensitive, this should be done with caution.
-
-
Possible Cause: Column overload.
-
Solution: Reduce the sample concentration or injection volume. Overloading a chiral column is a common cause of peak distortion.[2]
-
-
Possible Cause: Column degradation.
-
Solution: Use a guard column to protect the analytical column from contaminants. If the column performance has significantly deteriorated, it may need to be replaced.
-
Problem 3: Unstable Retention Times
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
-
Possible Cause: Fluctuations in mobile phase composition or temperature.
-
Solution: Prepare fresh mobile phase daily and use a column oven to maintain a constant temperature.[3]
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-
Possible Cause: Degradation of the analyte on the column.
-
Solution: this compound, being an epoxide, can be susceptible to hydrolysis, especially in the presence of acidic or basic mobile phase additives.[4] Use neutral modifiers where possible and ensure the mobile phase is free of contaminants.
-
Supercritical Fluid Chromatography (SFC)
Problem 1: Insufficient Separation
-
Possible Cause: Incorrect co-solvent.
-
Solution: Screen different alcohol co-solvents such as methanol, ethanol, and isopropanol. The choice of co-solvent can have a significant impact on selectivity in SFC.
-
-
Possible Cause: Suboptimal backpressure or temperature.
-
Solution: Systematically vary the backpressure and temperature. These parameters control the density of the supercritical fluid and can be used to fine-tune the separation.
-
-
Possible Cause: Inappropriate stationary phase.
-
Solution: Similar to HPLC, screen a variety of polysaccharide-based chiral stationary phases.
-
Diastereoselective Crystallization
Problem 1: Co-crystallization or Oiling Out
-
Possible Cause: Unsuitable solvent system.
-
Solution: Screen a wide range of solvents with varying polarities. A single solvent or a binary/ternary solvent mixture may be required. Common choices include alcohols, esters, and hydrocarbon solvents.
-
-
Possible Cause: Cooling rate is too fast.
-
Solution: Employ a slow and controlled cooling profile to encourage the selective crystallization of one diastereomer.
-
-
Possible Cause: Supersaturation is too high.
-
Solution: Reduce the initial concentration of the diastereomeric mixture in the solvent.
-
Problem 2: Low Yield of the Desired Diastereomer
-
Possible Cause: The diastereomers have similar solubilities in the chosen solvent.
-
Solution: Continue screening for a more selective solvent system. Consider using anti-solvent addition to induce crystallization.
-
-
Possible Cause: Incomplete crystallization.
-
Solution: Allow sufficient time for crystallization to occur at the optimal temperature. Seeding the solution with a small crystal of the desired diastereomer can promote crystallization.[5]
-
Quantitative Data Summary
Table 1: HPLC Separation Parameters
| Parameter | Recommended Conditions |
| Column | Daicel Chiralpak AS-H (25 cm x 0.46 cm, 5 µm)[4] |
| Mobile Phase | n-Hexane:Isopropanol (80:20, v/v)[4] |
| Flow Rate | 0.8 mL/min[4] |
| Temperature | Ambient |
| Detection | UV (e.g., 220 nm) |
Table 2: SFC Starting Conditions for Method Development
| Parameter | Recommended Starting Conditions |
| Column | Polysaccharide-based CSP (e.g., Chiralpak IA, IB, IC) |
| Mobile Phase | Supercritical CO₂ with 5-20% Methanol or Ethanol |
| Flow Rate | 2-4 mL/min |
| Backpressure | 100-150 bar |
| Temperature | 35-40 °C |
| Detection | UV (e.g., 220 nm) |
Table 3: GC Starting Conditions for Method Development
| Parameter | Recommended Starting Conditions |
| Column | Chiral capillary column (e.g., cyclodextrin-based) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at a low temperature (e.g., 100 °C) and ramp to a higher temperature (e.g., 250 °C) |
| Detector | FID or MS |
| Detector Temperature | 280 °C |
Experimental Protocols
Protocol 1: HPLC Method for Diastereomer Separation
-
Column: Daicel Chiralpak AS-H (25 cm x 0.46 cm, 5 µm).[4]
-
Mobile Phase Preparation: Prepare a mobile phase of 80% n-Hexane and 20% Isopropanol (v/v).[4] Degas the mobile phase before use.
-
Sample Preparation: Dissolve the this compound diastereomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System Setup:
-
Set the flow rate to 0.8 mL/min.[4]
-
Set the column temperature to ambient.
-
Set the UV detector to monitor at 220 nm.
-
-
Injection and Analysis: Inject 5-10 µL of the sample and run the analysis. The two diastereomers should elute as separate peaks.
Protocol 2: General Workflow for Diastereoselective Crystallization
-
Solvent Screening:
-
In small vials, dissolve a known amount of the diastereomeric mixture in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof).
-
Allow the solutions to cool slowly to room temperature and then in a refrigerator.
-
Observe which solvent system yields crystalline material and analyze the solid and mother liquor by a suitable analytical method (e.g., HPLC) to determine the diastereomeric ratio.
-
-
Optimized Crystallization:
-
Dissolve the diastereomeric mixture in the optimal solvent system at an elevated temperature.
-
Slowly cool the solution over several hours. Seeding with a pure crystal of the desired diastereomer when the solution is saturated can be beneficial.[5]
-
Once crystallization is complete, isolate the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals and determine their diastereomeric purity.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: General workflow for diastereoselective crystallization.
References
Validation & Comparative
Validating the Structure of Ethyl 3-Phenylglycidate: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. This guide provides a detailed comparison of nuclear magnetic resonance (NMR) spectroscopy for the validation of the ethyl 3-phenylglycidate structure, a crucial building block in the synthesis of various pharmaceuticals. We present supporting experimental data from ¹H and ¹³C NMR, outline detailed experimental protocols, and compare these techniques with alternative analytical methods.
This compound, an epoxide, exists as cis and trans stereoisomers. The precise determination of its structure, including the stereochemistry, is critical for its application in synthesis. While various analytical techniques can be employed, ¹H and ¹³C NMR spectroscopy stand out as the most powerful and informative methods for elucidating the molecular structure of this compound.
Performance Comparison: ¹H and ¹³C NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the carbon-hydrogen framework of a molecule. For this compound, these techniques allow for the unequivocal assignment of each proton and carbon, confirming the presence of the ethyl ester, the phenyl group, and the epoxide ring. Furthermore, the coupling constants observed in the ¹H NMR spectrum are crucial for determining the relative stereochemistry of the epoxide protons, thus differentiating between the cis and trans isomers.
Quantitative Data Summary
The following table summarizes the ¹H and ¹³C NMR spectral data for the cis and trans isomers of this compound. This data is essential for researchers to confirm the identity and purity of their synthesized compounds.
| Isomer | Signal | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Assignment |
| cis | 1 | 4.10 (d, J=4.2 Hz, 1H) | 58.9 | C3-H (epoxide) |
| 2 | 3.54 (d, J=4.2 Hz, 1H) | 57.2 | C2-H (epoxide) | |
| 3 | 7.25-7.35 (m, 5H) | 134.1 | Phenyl (C1') | |
| 128.5 | Phenyl (C3', C5') | |||
| 128.4 | Phenyl (C4') | |||
| 126.9 | Phenyl (C2', C6') | |||
| 4 | 3.90 (q, J=7.1 Hz, 2H) | 61.1 | -OCH₂CH₃ | |
| 5 | 0.95 (t, J=7.1 Hz, 3H) | 13.8 | -OCH₂CH₃ | |
| 6 | - | 168.2 | C=O | |
| trans | 1 | 4.08 (d, J=1.8 Hz, 1H) | 59.5 | C3-H (epoxide) |
| 2 | 3.29 (d, J=1.8 Hz, 1H) | 58.1 | C2-H (epoxide) | |
| 3 | 7.25-7.35 (m, 5H) | 134.1 | Phenyl (C1') | |
| 128.5 | Phenyl (C3', C5') | |||
| 128.4 | Phenyl (C4') | |||
| 126.9 | Phenyl (C2', C6') | |||
| 4 | 4.21 (q, J=7.1 Hz, 2H) | 61.6 | -OCH₂CH₃ | |
| 5 | 1.25 (t, J=7.1 Hz, 3H) | 14.1 | -OCH₂CH₃ | |
| 6 | - | 168.8 | C=O |
Alternative Analytical Techniques
While NMR is the gold standard for the structural elucidation of this compound, other analytical techniques can provide complementary information:
-
Infrared (IR) Spectroscopy: This technique is useful for identifying the presence of key functional groups. In this compound, the characteristic C=O stretch of the ester (around 1750 cm⁻¹) and the C-O-C stretch of the epoxide ring (around 1250 cm⁻¹ and 850 cm⁻¹) can be observed. However, IR spectroscopy does not provide detailed information about the carbon-hydrogen framework or the stereochemistry.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of a compound and for obtaining information about its fragmentation pattern. For this compound, the molecular ion peak would confirm the expected molecular weight. While fragmentation analysis can provide some structural clues, it is generally not sufficient for complete and unambiguous structure determination, especially concerning stereoisomers.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are excellent for separating the cis and trans isomers of this compound and for assessing the purity of the sample. When coupled with a mass spectrometer (GC-MS or LC-MS), these methods can provide both separation and mass information. Chiral chromatography can be specifically employed to separate and quantify the enantiomers of each stereoisomer.
In comparison, NMR spectroscopy offers a more comprehensive and definitive approach to structure validation by providing detailed connectivity and stereochemical information in a single set of experiments.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is as follows:
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-15 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
A Comparative Guide to the Synthesis of Chiral Ethyl 3-Phenylglycidate: Chemical vs. Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
Chiral ethyl 3-phenylglycidate is a valuable building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the C-13 side chain of the anticancer drug Paclitaxel (Taxol®). The stereochemistry of this compound is critical for its biological activity, making enantioselective synthesis a primary focus for researchers. This guide provides an objective comparison of the primary chemical and enzymatic methods for producing chiral this compound, supported by experimental data and detailed protocols.
At a Glance: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Methods (e.g., Asymmetric Darzens Condensation) | Enzymatic Methods (e.g., Kinetic Resolution) |
| Principle | Creation of the chiral center during the reaction. | Separation of enantiomers from a racemic mixture. |
| Stereoselectivity | Variable, dependent on catalyst and conditions. | Generally high to excellent enantiomeric excess (e.e.). |
| Yield | Can theoretically reach 100%. | Maximum theoretical yield of 50% for the desired enantiomer. |
| Reaction Conditions | Often requires anhydrous conditions, strong bases, and/or low temperatures. | Typically mild conditions (aqueous media, near-neutral pH, moderate temperatures). |
| Environmental Impact | May involve hazardous reagents and solvents. | Generally considered a "greener" alternative. |
| Substrate Specificity | Broader applicability to various substrates. | Highly specific to the target molecule. |
Quantitative Data Summary
The following tables summarize quantitative data for the chemical and enzymatic synthesis of chiral this compound.
Table 1: Chemical Synthesis - Asymmetric Darzens Condensation
| Catalyst/Auxiliary | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Chiral Phase-Transfer Catalyst | K₂CO₃ | Toluene (B28343)/H₂O | 0 - RT | Moderate | Up to 90% |
| Chiral Oxazaborolidine | NaH | THF | -78 to RT | Good | Up to 95% |
Note: Data for asymmetric Darzens reactions producing this compound specifically can be limited in literature; the values presented are representative of similar systems.
Table 2: Enzymatic Synthesis - Kinetic Resolution of Racemic this compound
| Enzyme | Method | Co-solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e.) of recovered ester (%) | Reference |
| Lipase (B570770) (Lecitase® Ultra immobilized) | Hydrolysis | Not specified | Not specified | Not specified | >99% | [1] |
| Epoxide Hydrolase (Galactomyces geotrichum ZJUTZQ200) | Hydrolysis | DMSO | 30 | 37.1% | >99% | [1] |
| Epoxide Hydrolase (Pseudomonas sp.) | Hydrolysis | DMF | Not specified | 26% | 95% | [2] |
| Lipase from pig liver | Hydrolysis | Not specified | Not specified | Not specified | High | [1] |
Experimental Protocols
Chemical Synthesis: Darzens Condensation (Racemic)
This protocol describes the synthesis of racemic this compound, which can then be a substrate for enzymatic resolution.
Materials:
-
Ethyl chloroacetate (B1199739)
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (dry)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium methoxide (1.0 eq) in dry methanol under an inert atmosphere and cool the solution in an ice bath.
-
To this solution, add a mixture of benzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Enzymatic Synthesis: Lipase-Catalyzed Hydrolytic Resolution
This protocol provides a general procedure for the kinetic resolution of racemic this compound using a lipase.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym® 435)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., toluene or isooctane)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature and agitation control.
Procedure:
-
In a reaction vessel, dissolve a known amount of racemic this compound in the chosen organic solvent.
-
Add the phosphate buffer to create a biphasic system.
-
Add the immobilized lipase to the mixture (typically 10-20% by weight of the substrate).
-
Incubate the reaction at a controlled temperature (e.g., 40-50 °C) with vigorous stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing the enantiomeric excess of the remaining ester and the formed acid by chiral HPLC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the organic and aqueous layers. The organic layer contains the unreacted, enantioenriched this compound.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acidic product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the chiral this compound.
Enzymatic Synthesis: Epoxide Hydrolase-Catalyzed Hydrolytic Resolution
This protocol outlines the kinetic resolution of racemic this compound using a whole-cell biocatalyst containing an epoxide hydrolase.
Materials:
-
Racemic this compound
-
Whole cells of a microorganism expressing epoxide hydrolase (e.g., Galactomyces geotrichum or Pseudomonas sp.)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.2)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) as a co-solvent
-
n-Butanol or other suitable extraction solvent
-
Centrifuge
-
Reaction vessel with temperature and agitation control.
Procedure:
-
Prepare a solution of racemic this compound in a minimal amount of co-solvent (e.g., DMSO).
-
In a reaction vessel, add the phosphate buffer and the substrate solution.
-
Add the wet cell mass of the microorganism to the reaction mixture.
-
Stir the suspension at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction by analyzing the enantiomeric excess of the remaining ester via chiral HPLC.
-
Once the desired conversion (around 50%) and enantiomeric excess are achieved, terminate the reaction.
-
Remove the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with a suitable organic solvent (e.g., n-butanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantioenriched this compound.
-
The product can be further purified by column chromatography.
Visualizing the Workflows
Caption: Workflow for the chemical synthesis of racemic this compound via the Darzens condensation.
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Conclusion
The choice between chemical and enzymatic methods for the synthesis of chiral this compound depends on the specific requirements of the researcher or organization.
-
Chemical synthesis , particularly asymmetric variations of the Darzens condensation, offers the potential for high theoretical yields and may be more adaptable to a wider range of substrates. However, achieving high enantioselectivity can be challenging and often requires specialized and expensive chiral catalysts or auxiliaries, along with stringent reaction conditions.
-
Enzymatic methods , primarily through kinetic resolution, provide a highly selective and environmentally friendly route to enantiomerically pure this compound.[3] These methods operate under mild conditions and can achieve excellent enantiomeric excess. The main drawback is the theoretical maximum yield of 50% for the desired enantiomer, which may be a limiting factor for large-scale production unless an efficient racemization and recycling process for the unwanted enantiomer is developed.
For applications where high enantiopurity is paramount and environmental considerations are a priority, enzymatic resolution presents a compelling option. For scenarios where maximizing the yield from the starting materials is the primary goal and the infrastructure for handling more demanding chemical reactions is in place, asymmetric chemical synthesis may be preferred. The continuous development of novel catalysts, both chemical and biological, will undoubtedly further refine the options available for the efficient and selective synthesis of this important chiral intermediate.
References
A Comparative Analysis of Catalysts for the Darzens Condensation: A Guide for Researchers
The Darzens condensation, a classic yet powerful tool in organic synthesis, facilitates the formation of α,β-epoxy esters (glycidic esters) through the reaction of an α-haloester with a carbonyl compound. The choice of catalyst is paramount, profoundly influencing the reaction's yield, stereoselectivity, and substrate scope. This guide provides a comparative analysis of different catalyst systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Performance Comparison of Catalyst Systems
The efficacy of various catalysts in the Darzens condensation is summarized in the table below. The data highlights the strengths and weaknesses of each system, from traditional strong bases to modern, highly selective organocatalysts and Lewis acids.
| Catalyst System | Catalyst/Base | Substrates | Reaction Time | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Traditional Base | NaOEt | Benzaldehyde, Ethyl chloroacetate (B1199739) | - | - | - | N/A | [1] |
| Phosphazene Base | P1-t-Bu | 4-Bromobenzaldehyde (B125591), Methyl chloroacetate | 6 h | 92 | 1:0.9 (cis:trans) | N/A | [2] |
| Phosphazene Base | P1-t-Bu | 4-Chlorobenzaldehyde, Methyl chloroacetate | 6 h | 92 | 1:0.9 (cis:trans) | N/A | [3] |
| Phase-Transfer (Achiral) | TBAB | Benzaldehyde, tert-Butyl chloroacetate | 120 min | 65 | 1.67:1 (cis:trans) | N/A | [4] |
| Phase-Transfer (Chiral) | Cinchona Alkaloid Derivative | 2-Naphthaldehyde, 2-Chloro-1-phenylethanone | - | High | - | 99 | [5] |
| Organocatalyst | Cyclopropenimine (30 mol%) / K2CO3 | 4-Bromobenzaldehyde, tert-Butyl chloroacetate | 16 h | 67 | 1:0.7 (cis:trans) | N/A | |
| Organocatalyst | Proline-based | 4-Chlorobenzaldehyde, Phenacyl chloride | - | up to 97 | - | up to 99 | [5] |
| Lewis Acid | Ni(acac)2 (1 mol%) / Chiral Ligand | N-Boc-isatin, 2-Chloro-1-(4-fluorophenyl)ethanone | - | 99 | >20:1 | 99 | [3] |
In-Depth Catalyst Analysis
Traditional Bases such as sodium ethoxide (NaOEt) are the classical choice for the Darzens condensation.[1] They are inexpensive and readily available, but often suffer from side reactions and lack stereocontrol.
Phosphazene Bases , like P1-t-Bu, are highly basic yet poorly nucleophilic, which allows for the efficient formation of glycidic esters in high yields and under mild conditions.[2] These catalysts can be particularly useful for minimizing hydrolysis of the product, a common issue with traditional base-promoted reactions.[3]
Phase-Transfer Catalysts (PTCs) offer a practical approach, especially for reactions involving solid-liquid or liquid-liquid phases. Simple quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction, though stereoselectivity may be moderate.[4] The true power of PTCs is realized in asymmetric synthesis, where chiral PTCs, often derived from cinchona alkaloids, can induce high enantioselectivity.[5]
Organocatalysts have emerged as a powerful alternative, avoiding the use of metals.
-
Cyclopropenimine superbases can be used in catalytic amounts in the presence of a stoichiometric inorganic base, offering an efficient organocatalytic system.
-
Proline-based catalysts have demonstrated exceptional performance in asymmetric Darzens reactions, affording products with excellent yields and enantioselectivities.[5]
Lewis Acid Catalysts , such as the Ni(acac)2/chiral ligand system, represent a modern approach to the asymmetric Darzens reaction. This system has been shown to be highly effective for specific substrates, like isatins, providing outstanding yields, diastereoselectivity, and enantioselectivity with very low catalyst loading.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Darzens Condensation with a Phosphazene Base (P1-t-Bu)
-
Reaction: 4-Bromobenzaldehyde with methyl chloroacetate.
-
Procedure: To a solution of 4-bromobenzaldehyde (0.5 mmol) and methyl chloroacetate (0.75 mmol) in anhydrous acetonitrile (B52724) (2 mL), P1-t-Bu (0.75 mmol) is added at 25 °C. The resulting mixture is stirred for 6 hours. The reaction mixture is then concentrated under reduced pressure, and the crude product is purified by flash chromatography on silica (B1680970) gel.[2]
2. Darzens Condensation with a Phase-Transfer Catalyst (TBAB)
-
Reaction: Benzaldehyde with tert-butyl chloroacetate.
-
Procedure: A mixture of benzaldehyde, tert-butyl chloroacetate, and tetrabutylammonium bromide (TBAB) as the catalyst is reacted in the presence of solid sodium hydroxide (B78521) in THF. The reaction is monitored until completion. The stereochemical outcome is influenced by the presence of the catalyst.[4]
3. Asymmetric Darzens Reaction with a Chiral Phase-Transfer Catalyst
-
Reaction: Aldehydes with α-chloro ketones.
-
Procedure: The reaction is carried out in dichloromethane (B109758) at 0 °C using a cinchona alkaloid-derived chiral phase-transfer catalyst. An excess of an inorganic base, such as lithium hydroxide, is used. The reaction typically proceeds with high yield and enantioselectivity.[5]
4. Organocatalytic Darzens Reaction with a Cyclopropenimine Superbase
-
Reaction: 4-Bromobenzaldehyde with tert-butyl chloroacetate.
-
Procedure: The reaction is carried out with 4-bromobenzaldehyde (0.25 mmol), tert-butyl chloroacetate (1.5 equiv.), K2CO3 (4 equiv.), and the cyclopropenimine hydrochloride salt catalyst (30 mol%) in dry acetonitrile (1 mL) at 25 °C for 16 hours.
5. Asymmetric Darzens Reaction with a Lewis Acid Catalyst (Ni(acac)2)
-
Reaction: Isatins with phenacyl chlorides.
-
Procedure: The asymmetric Darzens reaction of isatins is performed using Ni(acac)2 as the Lewis acid and an imidazolidine-pyrroloimidazolone pyridine (B92270) as the chiral ligand. With as little as 1 mol% of the catalyst, the reaction affords diverse spiro-epoxyoxindoles in high yields and stereoselectivities.[3]
Visualizing the Process and Concepts
To further clarify the relationships and workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Ethyl 3-phenylglycidate Enantiomeric Excess
The determination of the enantiomeric excess (e.e.) of Ethyl 3-phenylglycidate is a critical analytical challenge in the pharmaceutical and fragrance industries. As a key chiral intermediate, ensuring its enantiomeric purity is paramount for the efficacy and safety of the final products. This guide provides a comprehensive comparison of the primary analytical techniques employed for the quantitative analysis of this compound's enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Techniques
The separation and quantification of enantiomers necessitate the use of a chiral environment to differentiate between the stereoisomers. Chromatographic techniques such as HPLC, GC, and SFC achieve this through the use of chiral stationary phases (CSPs), where the differential interaction between the enantiomers and the CSP leads to their separation. NMR spectroscopy, on the other hand, typically employs chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the enantiomers, allowing for their quantification.
Experimental Methodologies
Detailed experimental protocols are essential for achieving accurate and reproducible results. Below are representative methodologies for the analysis of this compound enantiomeric excess using Chiral HPLC, Chiral GC, Chiral SFC, and NMR Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the enantioselective analysis of a broad range of compounds, including this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Daicel Chiralpak AS-H (250 mm x 4.6 mm, 5 µm particle size)[1].
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) in an 80:20 (v/v) ratio[1].
-
Flow Rate: 0.8 mL/min[1].
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers ((Area₁ - Area₂) / (Area₁ + Area₂)) x 100%.
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. Cyclodextrin-based chiral stationary phases are commonly employed for such separations[2][3][4].
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column injection system.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[5][6][7][8].
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 120 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min[4].
-
Injection Mode: Split injection with a high split ratio (e.g., 100:1).
-
Injection Volume: 1 µL.
-
-
Data Analysis: The e.e. is determined by the relative peak areas of the two enantiomers.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient separations with reduced environmental impact[9][10][11]. Polysaccharide-based chiral stationary phases are highly effective for a wide range of chiral separations in SFC[10][11][12][13][14][15].
Experimental Protocol:
-
Instrumentation: A supercritical fluid chromatograph with a UV detector and a back-pressure regulator.
-
Sample Preparation: Dissolve the this compound sample in a mixture of the mobile phase modifiers (e.g., methanol (B129727)/isopropanol) to a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak IC-3 (150 mm x 3.0 mm, 3 µm particle size)[16].
-
Mobile Phase: Supercritical CO₂ with a modifier, such as methanol or a methanol/isopropanol mixture. A typical starting condition is 80:20 (CO₂:Modifier, v/v)[16].
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis: Enantiomeric excess is calculated from the integrated peak areas of the separated enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA), such as Pirkle's alcohol, which forms diastereomeric complexes with the enantiomers, resulting in distinct signals in the NMR spectrum[17][18][19].
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of a chiral solvating agent (e.g., (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol - Pirkle's alcohol) to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
-
Data Acquisition:
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 25 °C.
-
-
Data Analysis: Identify a well-resolved proton signal that shows distinct peaks for the two diastereomeric complexes. The enantiomeric excess is determined by the integration ratio of these two peaks.
Quantitative Data Comparison
The performance of each analytical technique can be compared based on several key parameters, which are summarized in the table below.
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy |
| Resolution (Rs) | > 1.5 | > 2.0 | > 1.8 | Not directly applicable; depends on chemical shift difference (Δδ) |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes | 3 - 10 minutes | < 5 minutes per sample |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.05 µg/mL | ~ 0.2 µg/mL | ~ 0.1 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.15 µg/mL | ~ 0.6 µg/mL | ~ 0.5 mg/mL |
| Precision (RSD%) | < 2% | < 2% | < 3% | < 5% |
| Solvent Consumption | High | Low (carrier gas) | Low (primarily CO₂) | Very Low |
Table 1. Comparison of quantitative performance parameters for the analysis of this compound e.e.
Advantages and Disadvantages of Each Technique
| Technique | Advantages | Disadvantages |
| Chiral HPLC | - Wide applicability- Robust and reproducible- Well-established methods | - Longer analysis times- High consumption of organic solvents- Higher backpressure |
| Chiral GC | - High resolution and efficiency- Low operating cost (gases are inexpensive)- Sensitive detectors (FID) | - Limited to volatile and thermally stable analytes- Potential for sample degradation at high temperatures |
| Chiral SFC | - Very fast analysis times- Low organic solvent consumption ("Green" chemistry)- Lower viscosity allows for higher flow rates | - Requires specialized instrumentation- Method development can be more complex |
| NMR Spectroscopy | - Very fast and non-destructive- Provides structural information- Minimal sample preparation | - Lower sensitivity and precision compared to chromatography- Requires a high concentration of the analyte- Chiral solvating agents can be expensive |
Table 2. Advantages and disadvantages of analytical techniques for e.e. determination.
Experimental Workflow Visualization
The general workflow for determining the enantiomeric excess of this compound using chromatographic techniques is illustrated in the following diagram.
Caption: General experimental workflow for the determination of this compound e.e.
Conclusion
The choice of the optimal analytical technique for the quantitative analysis of this compound enantiomeric excess depends on the specific requirements of the analysis. Chiral HPLC offers a reliable and versatile method, while Chiral GC provides excellent resolution for this volatile compound. Chiral SFC stands out for its high speed and environmentally friendly nature, making it an attractive alternative for high-throughput screening. NMR spectroscopy, although less sensitive, provides a very rapid, non-destructive method for a quick estimation of enantiomeric purity. For routine quality control with high accuracy and precision, Chiral HPLC and Chiral GC are the most established methods. For rapid screening and process monitoring, Chiral SFC and NMR spectroscopy are valuable tools. The selection should be based on a careful consideration of factors such as sample throughput needs, available instrumentation, and the desired level of accuracy and sensitivity.
References
- 1. mdpi.com [mdpi.com]
- 2. gcms.cz [gcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. CHIRAL GC (PART 2 OF 2) | Sorbent Technologies, Inc. [sorbtech.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. scispace.com [scispace.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. agilent.com [agilent.com]
- 9. fagg.be [fagg.be]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fagg-afmps.be [fagg-afmps.be]
- 12. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chiraltech.com [chiraltech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chiraltech.com [chiraltech.com]
- 17. researchgate.net [researchgate.net]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ethyl 3-phenylglycidate and Ethyl 3-methyl-3-phenylglycidate as Synthesis Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ethyl 3-phenylglycidate and Ethyl 3-methyl-3-phenylglycidate, two valuable precursors in organic synthesis. We will delve into their chemical properties, synthesis via the Darzens condensation, and their respective applications in the pharmaceutical and fragrance industries, supported by experimental data and protocols.
Introduction: Key Glycidic Esters
This compound and Ethyl 3-methyl-3-phenylglycidate are α,β-epoxy esters, commonly known as glycidic esters. Their epoxide ring makes them highly reactive intermediates, particularly in the synthesis of aldehydes and ketones. The primary route to their synthesis is the Darzens condensation, a reaction between a carbonyl compound and an α-haloester in the presence of a base.[1]
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the side chain of the anticancer drug Taxol.[2][3] Its structure arises from the condensation of benzaldehyde (B42025) and an ethyl chloroacetate.
Ethyl 3-methyl-3-phenylglycidate , often referred to as "strawberry aldehyde," is widely used in the flavor and fragrance industry for its characteristic fruity scent.[4][5] It is synthesized from acetophenone (B1666503) and an ethyl chloroacetate. Historically, it has also been a precursor in the synthesis of phenylacetone.[6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of both compounds is presented below.
| Property | This compound | Ethyl 3-methyl-3-phenylglycidate |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₂H₁₄O₃ |
| Molecular Weight | 192.21 g/mol | 206.24 g/mol [7] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid[7] |
| Boiling Point | 138-140 °C at 10 mmHg | 272-275 °C (with decomposition)[8] |
| Key Functional Groups | Ester, Epoxide, Phenyl | Ester, Epoxide, Phenyl, Methyl |
| Primary Carbonyl Precursor | Benzaldehyde | Acetophenone |
The Darzens Condensation: A Comparative Overview
The Darzens condensation is the cornerstone of the synthesis for both glycidic esters. The choice of the starting carbonyl compound—an aldehyde (benzaldehyde) versus a ketone (acetophenone)—is the primary determinant of the final product's structure and subsequent reactivity. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions like the Darzens condensation.[9][10]
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethyl 3-methyl-3-phenylglycidate | C12H14O3 | CID 6501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Sciencemadness Discussion Board - Synthesis of Ethyl Methylphenylglycidate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Synthetic Routes for the Taxol C-13 Side Chain
For Researchers, Scientists, and Drug Development Professionals
The C-13 side chain of Paclitaxel (Taxol), N-benzoyl-(2R,3S)-3-phenylisoserine, is a critical component for the potent anti-cancer activity of this widely used chemotherapeutic agent. Its stereochemically dense structure has spurred the development of numerous innovative synthetic strategies. This guide provides an objective comparison of prominent alternative synthetic routes, presenting quantitative data, detailed experimental protocols for key transformations, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for the discussed synthetic routes, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Chiral Step | Starting Material | Number of Steps (to protected side chain) | Overall Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde (B42025) | ~6 | Moderate | >98% | >95% (cis) |
| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Ethyl Cinnamate (B1238496) | ~4 | High | >99% | N/A |
| Jacobsen Catalytic Asymmetric Epoxidation | Asymmetric Epoxidation | cis-Ethyl Cinnamate | ~4 | Good | 93% | N/A |
| L-Proline Catalyzed Asymmetric Synthesis | Asymmetric α-amination | 3-Oxo-3-phenylpropanoate | ~5 | Moderate | up to 99% | N/A |
| Chemoenzymatic Synthesis | Enzymatic Resolution | Racemic β-lactam or ester | Variable | Good | >99% | N/A |
I. Ojima-Holton β-Lactam Method
This widely adopted strategy relies on the stereoselective [2+2] cycloaddition (Staudinger reaction) between a ketene (B1206846) and an imine bearing a chiral auxiliary to construct the β-lactam ring with high diastereoselectivity. Subsequent ring-opening affords the desired side chain.
Experimental Protocol: Chiral Auxiliary Mediated [2+2] Cycloaddition
1. Formation of the Chiral Imine:
-
To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) (1.0 eq) in a suitable aprotic solvent (e.g., CH₂Cl₂), add benzaldehyde (1.0 eq).
-
Add a dehydrating agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.[1]
2. [2+2] Cycloaddition (Staudinger Reaction):
-
Dissolve the crude chiral imine (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon) and cool the solution to -78 °C.
-
In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂ and add triethylamine (B128534) (1.5 eq) dropwise at 0 °C to generate the ketene in situ.
-
Transfer the ketene solution to the chilled imine solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the cis-β-lactam with high diastereoselectivity.[1][2]
3. Hydrolysis of the β-Lactam:
-
Dissolve the purified β-lactam (1.0 eq) in a mixture of methanol (B129727) and water.
-
Add a base such as lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the desired N-benzoyl-(2R,3S)-3-phenylisoserine.
II. Sharpless Asymmetric Dihydroxylation
This highly efficient and enantioselective method installs the two adjacent stereocenters of the side chain in a single step through the asymmetric dihydroxylation of a cinnamate ester. The use of commercially available AD-mix reagents simplifies the procedure.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
-
In a round-bottom flask, prepare a 1:1 mixture of t-butanol and water.
-
Add AD-mix-β (for the desired (2R,3S) stereochemistry) and stir at room temperature until all solids have dissolved, resulting in a clear, pale yellow-green solution.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve ethyl cinnamate (1.0 eq) in the t-butanol/water solvent system and add it to the cooled AD-mix solution with vigorous stirring.
-
Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography to yield the (2R,3S)-diol with high enantioselectivity.[1][3]
-
The diol is then converted to the Taxol side chain through a series of standard transformations including conversion to a cyclic sulfite, ring-opening with an azide, reduction, and N-benzoylation.[4]
III. Jacobsen Catalytic Asymmetric Epoxidation
This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of cis-cinnamate (B1236797) esters. The resulting epoxide is then opened with an amine source to generate the amino alcohol precursor to the side chain.
Experimental Protocol: Jacobsen Asymmetric Epoxidation
-
To a solution of cis-ethyl cinnamate (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add the Jacobsen catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride) (0.05 eq).
-
Add a co-oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise over 1 hour.
-
Stir the reaction at 0 °C for 24 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral epoxide.
-
The epoxide is then subjected to regioselective ring-opening at the benzylic position with an amine source, followed by N-benzoylation to give the final protected side chain.[4]
IV. L-Proline Catalyzed Asymmetric Synthesis
Organocatalysis offers a metal-free alternative for the synthesis of the Taxol side chain. L-proline has been effectively used to catalyze the asymmetric α-amination of β-keto esters, establishing the crucial C-3 stereocenter.
Experimental Protocol: L-Proline Catalyzed α-Amination
-
To a solution of ethyl benzoylacetate (1.0 eq) in a suitable solvent such as chloroform, add L-proline (0.2 eq).
-
Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 48 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-aminated product.
-
Subsequent reduction of the ketone and N-benzoylation affords the protected Taxol side chain.
V. Chemoenzymatic Synthesis
Chemoenzymatic methods utilize enzymes for key stereoselective transformations, often the resolution of a racemic mixture. Lipases are commonly employed for the kinetic resolution of racemic β-lactams or esters, providing access to enantiomerically pure intermediates.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic β-Lactam
-
Synthesize a racemic mixture of a suitable precursor, such as 3-hydroxy-4-phenyl-β-lactam, using established chemical methods.
-
To a solution of the racemic β-lactam in an appropriate organic solvent (e.g., toluene), add a lipase (B570770), such as Pseudomonas cepacia lipase (PCL).
-
Add an acyl donor, such as vinyl acetate.
-
Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC.
-
The enzyme will selectively acylate one enantiomer of the β-lactam.
-
Stop the reaction at approximately 50% conversion.
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.
-
The desired enantiomer (either the acylated or unreacted component, depending on the enzyme's selectivity) is then converted to the protected Taxol side chain through appropriate chemical transformations, such as N-benzoylation and, if necessary, esterification.[4]
Conclusion
The synthesis of the Taxol C-13 side chain has been a fertile ground for the development of new and powerful synthetic methodologies. The Ojima-Holton β-lactam method, while a multi-step process, is a robust and widely adopted strategy that provides excellent stereocontrol.[4] The Sharpless Asymmetric Dihydroxylation offers a highly efficient and enantioselective route, installing the key stereocenters in a single step.[4] The Jacobsen Epoxidation provides another effective catalytic asymmetric approach.[4] Organocatalytic methods, such as the L-proline catalyzed synthesis, offer a metal-free alternative, while chemoenzymatic routes provide a green and highly selective option. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for stereochemical purity.
References
Efficacy of Pharmaceutical Compounds Derived from Ethyl 3-phenylglycidate: A Comparative Guide
Ethyl 3-phenylglycidate serves as a crucial chiral building block in the synthesis of a diverse range of pharmaceutical compounds. This guide provides a comparative analysis of the efficacy of prominent drugs derived from this intermediate, including the anticancer agent paclitaxel (B517696), the antidepressant reboxetine (B1679249), the nootropic candidate (-)-clausenamide, and the cardiovascular drug diltiazem (B1670644). The performance of these compounds is evaluated against relevant alternatives, supported by data from clinical and preclinical studies.
Paclitaxel: A Microtubule-Stabilizing Anticancer Agent
Paclitaxel, a cornerstone in chemotherapy, is synthesized through a semi-synthetic process where a key intermediate is derived from this compound. Its primary mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Comparative Efficacy
Clinical trials have extensively evaluated the efficacy of paclitaxel against other taxanes, such as docetaxel (B913), in various cancers.
Table 1: Comparison of Paclitaxel and Docetaxel in Metastatic Breast Cancer
| Outcome Measure | Paclitaxel (175 mg/m²) | Docetaxel (100 mg/m²) | p-value |
| Median Overall Survival | 12.7 months | 15.4 months | 0.03[1][2] |
| Median Time to Progression | 3.6 months | 5.7 months | <0.0001[1][2] |
| Overall Response Rate | 25% | 32% | 0.10[1][2] |
In a phase III study for metastatic breast cancer, docetaxel demonstrated a statistically significant improvement in overall survival and time to progression compared to paclitaxel.[1][2] However, another phase III trial in operable breast cancer found no significant difference in relapse-free survival between weekly paclitaxel and a docetaxel-capecitabine combination.[3]
Experimental Protocols
Phase III Trial of Paclitaxel vs. Docetaxel in Metastatic Breast Cancer:
-
Patient Population: Patients with advanced breast cancer that had progressed after an anthracycline-containing chemotherapy regimen.
-
Treatment Arms:
-
Primary Endpoint: Overall response rate.[2]
-
Secondary Endpoints: Time to disease progression and overall survival.[2]
Signaling Pathway
Caption: Paclitaxel's mechanism of action leading to apoptosis.
Reboxetine: A Selective Norepinephrine (B1679862) Reuptake Inhibitor for Depression
Reboxetine, an antidepressant, is synthesized utilizing a derivative of this compound. It functions as a selective norepinephrine reuptake inhibitor (NRI), thereby increasing the concentration of norepinephrine in the synaptic cleft.[4][5][6]
Comparative Efficacy
Reboxetine's efficacy has been compared to selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) in the treatment of major depressive disorder.
Table 2: Comparison of Reboxetine and Fluoxetine in Major Depressive Disorder
| Study Outcome | Reboxetine (8-10 mg/day) | Fluoxetine (20-40 mg/day) | Notes |
| Mean reduction in Hamilton Depression Rating Scale (HAM-D) total score | Similar to fluoxetine | Similar to reboxetine | Both superior to placebo.[7][8] |
| Efficacy in severely ill patients | Superior to fluoxetine | Less effective than reboxetine | Based on a sub-analysis.[7][8] |
| Improvement in social functioning | Greater improvement | Less improvement | Particularly in motivation and negative self-perception.[7] |
Clinical studies have shown that while the overall efficacy of reboxetine and fluoxetine in reducing depressive symptoms is similar, reboxetine may offer advantages in severely ill patients and in improving social functioning.[7][8] However, it's important to note that some meta-analyses have found reboxetine to be less effective than other antidepressants.[9]
Experimental Protocols
Double-Blind, Randomized, Parallel-Group, Multicenter Trial:
-
Patient Population: 549 patients with major depression.[7]
-
Treatment Arms:
-
Primary Efficacy Measure: Mean reduction in the Hamilton Rating Scale for Depression (HAM-D) total score.[7]
Signaling Pathway
Caption: Reboxetine's mechanism of action in the synapse.
(-)-Clausenamide: A Nootropic Candidate for Neurodegenerative Diseases
(-)-Clausenamide is a neuroprotective agent whose synthesis involves an this compound-derived intermediate. Preclinical studies suggest its potential as a treatment for cognitive impairment and neurodegenerative diseases like Alzheimer's.[10][11][12]
Preclinical Efficacy
As of now, the efficacy data for (-)-clausenamide is primarily from preclinical animal models. There is a lack of comparative clinical trial data against other nootropic agents.
Table 3: Preclinical Effects of (-)-Clausenamide in Models of Memory Impairment
| Experimental Model | Effect of (-)-Clausenamide | Key Findings |
| Ten different models of memory impairment | Increased cognition | The (-) enantiomer is the active form, while the (+) enantiomer is inactive and more toxic.[10][11] |
| In vitro and in vivo models of Alzheimer's disease | Inhibition of β-amyloid (Aβ) toxicity and tau hyperphosphorylation | Suppresses key pathological features of Alzheimer's disease.[10][11][12] |
| Rat hippocampal slices | Increased synaptic plasticity (Long-Term Potentiation) | Enhances synaptic efficacy and structure.[10][13] |
Preclinical evidence strongly suggests that (-)-clausenamide has multi-target neuroprotective effects, including enhancing synaptic plasticity, reducing amyloid-beta toxicity, and inhibiting tau hyperphosphorylation.[10][12][14]
Experimental Protocols
In Vivo Electrophysiology in Rats:
-
Animal Model: Anesthetized or freely moving rats.[10]
-
Intervention: Oral administration of (-)-clausenamide (e.g., 8 mg/kg).[10]
-
Procedure: High-frequency stimulation (HFS) of the perforant path to induce long-term potentiation (LTP) in the dentate gyrus.[10]
-
Measurement: Recording of field excitatory postsynaptic potentials (f-EPSPs) to assess synaptic efficacy.[10]
Signaling Pathway
Caption: Multi-target neuroprotective mechanisms of (-)-clausenamide.
Diltiazem: A Calcium Channel Blocker for Cardiovascular Diseases
Diltiazem, a benzothiazepine (B8601423) derivative synthesized from an this compound analogue, is a non-dihydropyridine calcium channel blocker. It is widely used in the management of hypertension, angina, and certain arrhythmias.[15] Its mechanism of action involves inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[15][16]
Comparative Efficacy
Diltiazem's antihypertensive efficacy has been compared to other classes of cardiovascular drugs, such as beta-blockers.
Table 4: Comparison of Diltiazem and Beta-Blockers (Propranolol/Metoprolol) in Essential Hypertension
| Outcome Measure | Diltiazem | Propranolol (B1214883)/Metoprolol (B1676517) | Notes |
| Reduction in Supine Blood Pressure | Significant reduction | Significant reduction | Both drugs effectively lowered resting blood pressure.[17][18] |
| Blood Pressure during Exercise | Significantly reduced | Significantly reduced | Both treatments lowered blood pressure during exercise.[18] |
| Heart Rate | No significant change | Decreased | Diltiazem does not significantly affect heart rate at rest.[18] |
| Exercise Capacity | No effect | Reduced | Propranolol was associated with a shorter duration of exercise.[17] |
Clinical trials have demonstrated that diltiazem is as effective as beta-blockers in reducing blood pressure in patients with mild to moderate essential hypertension.[17][18] A key difference is that diltiazem does not negatively impact exercise capacity, unlike beta-blockers.[17] In a retrospective study comparing diltiazem and metoprolol for rate control in atrial fibrillation, both drugs showed similar efficacy.[19]
Experimental Protocols
Crossover, Double-Blind, Randomized Trial in Essential Hypertension:
-
Patient Population: 20 patients with mild or moderate essential hypertension.[18]
-
Treatment Phases: Four-week treatment periods with either diltiazem or metoprolol, with a crossover to the other treatment.[18]
-
Dosages:
-
Assessments: Blood pressure and heart rate measured at rest and during a bicycle exercise test.[18]
Signaling Pathway
Caption: Diltiazem's mechanism of action via calcium channel blockade.
References
- 1. Randomized phase III study of docetaxel compared with paclitaxel in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]
- 4. The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Reboxetine versus fluoxetine: an overview of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reboxetine: a double-blind comparison with fluoxetine in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the study of (-)clausenamide: chemistry, biological activities and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-dementia drug candidate, (-)-clausenamide, improves memory impairment through its multi-target effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in the study of (–)clausenamide: chemistry, biological activities and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Diltiazem is a useful and effective medication for reversal of coronary artery spasm-induced complete atrioventricular block: A case report [frontiersin.org]
- 16. droracle.ai [droracle.ai]
- 17. Diltiazem versus propranolol in essential hypertension: responses of rest and exercise blood pressure and effects on exercise capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diltiazem in the treatment of mild or moderate essential hypertension. Comparison with metoprolol in a crossover double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metoprolol vs. Diltiazem for Rate Control in Atrial Fibrillation - American College of Cardiology [acc.org]
Comparative Analysis of Ethyl 3-phenylglycidate Derivative Cross-reactivity in a Biocatalytic Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity, or more accurately, the substrate specificity, of various Ethyl 3-phenylglycidate (EPG) derivatives in a biological assay. The data presented is derived from a study on the bioresolution of racemic EPG and its analogues by the epoxide hydrolase enzyme from the yeast Galactomyces geotrichum ZJUTZQ200. This enzymatic assay serves as a model system to understand how structural modifications to the EPG scaffold affect its interaction with a biological macromolecule, providing insights relevant to drug development and biocatalysis.
Data Presentation: Substrate Specificity of Epoxide Hydrolase
The following table summarizes the quantitative data on the enantioselective hydrolysis of various racemic phenylglycidate derivatives and other epoxides by G. geotrichum ZJUTZQ200. The enantiomeric excess of the substrate (e.e.s) is a measure of the enzyme's ability to selectively hydrolyze one enantiomer, indicating its specificity for different substrates. A high e.e.s value suggests high specificity and low reactivity with the other enantiomer.
| Compound No. | Substrate Name | R1 Group | R2 Group | e.e.s (%) |
| 1 | This compound | H | C2H5 | > 99 |
| 2 | Mthis compound | H | CH3 | > 95 |
| 3 | Propyl 3-phenylglycidate | H | C3H7 | > 95 |
| 4 | Isopropyl 3-phenylglycidate | H | CH(CH3)2 | > 95 |
| 5 | Ethyl 3-(4-methoxyphenyl)glycidate | OCH3 | C2H5 | 25 |
| 6 | Styrene oxide | - | - | < 5 |
| 7 | Propylene oxide | - | - | < 5 |
| 8 | 1,2-Epoxyoctane | - | - | < 5 |
| 9 | Epichlorohydrin | - | - | < 5 |
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure (Darzens Condensation): Phenylglycidate derivatives were synthesized via the Darzens reaction. In a typical procedure, an appropriate chloroacetate (B1199739) ester (e.g., methyl chloroacetate, ethyl chloroacetate) is reacted with a substituted or unsubstituted benzaldehyde (B42025) in the presence of a base, such as sodium methoxide (B1231860) or sodium ethoxide, in an anhydrous solvent like methanol (B129727) or ethanol. The reaction mixture is typically stirred at a controlled temperature until completion. The resulting glycidic ester is then isolated and purified using standard techniques like column chromatography.
Biocatalytic Resolution of Racemic Phenylglycidates
Strain and Culture Conditions: Galactomyces geotrichum ZJUTZQ200 was isolated from soil samples and maintained on a suitable agar (B569324) medium. For the bioresolution experiments, the yeast was cultured in a liquid medium to obtain sufficient biomass.
Enzymatic Hydrolysis Assay: The whole-cell catalyzed hydrolysis of racemic phenylglycidate derivatives was carried out in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.2). A specific amount of the racemic substrate, dissolved in a co-solvent like DMSO, was added to a suspension of the yeast cells. The reaction mixture was incubated at a controlled temperature (e.g., 30°C) with agitation.
Analytical Method for Enantiomeric Excess Determination: The enantiomeric excess of the remaining substrate (e.e.s) was determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Daicel Chiralpak AS-H column). A mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) was used for the separation of the enantiomers. The peaks corresponding to the two enantiomers were detected by UV absorption, and the e.e.s was calculated from the peak areas.[1]
Visualizations
Caption: Experimental workflow for the synthesis and biocatalytic resolution of EPG derivatives.
Caption: Enzymatic resolution of racemic this compound.
References
A Comparative Guide to the Validation of Ethyl 3-Phenylglycidate Purity and Identity: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity and unequivocal confirmation of identity are critical for ethyl 3-phenylglycidate, a key intermediate in the synthesis of various pharmaceuticals and a significant component in the flavor and fragrance industry. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of this compound. The information herein is supported by experimental data and established analytical principles to aid in selecting the most appropriate method for a given application.
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. Its high separation efficiency combined with the specificity of mass spectrometric detection allows for both reliable quantification of purity and confident identification of the compound and potential impurities. While a specific, fully validated GC-MS method for the purity of this compound is not extensively published, methods for structurally similar volatile esters provide a strong basis for its validation.
High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is invaluable for the enantioselective analysis of this compound. This is crucial in pharmaceutical applications where the stereochemistry of a molecule can significantly impact its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of this compound beyond doubt.
The following tables summarize the performance parameters for each technique. It is important to note that while HPLC and NMR data are specific to this compound, some quantitative GC-MS validation parameters are based on established data for analogous volatile esters due to a lack of publicly available, specific validation studies for this compound.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Validation
| Feature | GC-MS | Chiral HPLC | NMR Spectroscopy |
| Primary Application | Purity assessment and identity confirmation | Enantiomeric purity and separation | Unambiguous structural elucidation and identity confirmation |
| Sample Type | Volatile and thermally stable compounds | Chiral compounds | Soluble compounds |
| Detection Principle | Mass-to-charge ratio of ionized molecules | UV absorbance after chromatographic separation | Nuclear spin transitions in a magnetic field |
| Quantitative Capability | Excellent | Good | Primarily qualitative and for relative quantification |
| Structural Information | Fragmentation pattern provides structural clues | None | Detailed molecular structure |
Table 2: Typical GC-MS Validation Parameters for Volatile Esters
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | ≤ 5% | ≤ 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Analyte dependent, typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Analyte dependent, typically in the mid-to-high ng/mL range |
Experimental Protocols
GC-MS Method for Purity and Identity
This protocol is a representative example for the analysis of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Dissolve the sample to be tested in the same solvent to a concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
The identity is confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. Key fragments for this compound can be found in spectral libraries.[1]
-
Chiral HPLC Method for Enantiomeric Purity
This protocol is based on a published method for the chiral separation of this compound.[2]
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
-
HPLC Instrumentation and Conditions:
-
Data Analysis:
-
The enantiomeric purity (enantiomeric excess, e.e.) is calculated from the peak areas of the two enantiomers.
-
NMR Spectroscopy for Structural Confirmation
This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the proton-decoupled spectrum.
-
-
Data Analysis:
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Caption: Comparison of analytical methods.
References
Comparison of different epoxide hydrolase enzymes for kinetic resolution
For Researchers, Scientists, and Drug Development Professionals
The kinetic resolution of racemic epoxides into enantiomerically pure epoxides and vicinal diols is a critical process in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. Epoxide hydrolases (EHs) have emerged as powerful biocatalysts for this transformation due to their high enantioselectivity, mild reaction conditions, and lack of need for cofactors. This guide provides an objective comparison of the performance of epoxide hydrolases from three prominent microbial sources: Aspergillus niger, Bacillus megaterium, and Agromyces mediolanus, supported by experimental data.
Performance Comparison of Epoxide Hydrolases
The choice of epoxide hydrolase is crucial for achieving high enantiomeric excess (e.e.) and yield in a kinetic resolution. The following tables summarize the performance of EHs from Aspergillus niger, Bacillus megaterium, and Agromyces mediolanus for the resolution of various racemic epoxides.
Table 1: Kinetic Resolution of Styrene (B11656) Oxide
| Enzyme Source | Biocatalyst Form | Substrate Conc. | Product (Diol) e.e. (%) | Unreacted Epoxide e.e. (%) | Yield (%) | Enantiomeric Ratio (E) | Reference |
| Aspergillus niger | Immobilized | 120 g/L | 99 (R) | 99 (S) | ~50 | >200 | [1] |
| Aspergillus niger | Free Enzyme | Not specified | 92 (R) | 99 (S) | 50 | 40 | [2] |
| Aspergillus usamii | Cell-free extract | 200 mM | Not specified | 98.1 (S) | Not specified | Not specified | [3] |
| Agromyces mediolanus (variant) | Purified | Not specified | Not specified | >99 (R) | Not specified | Not specified | [4] |
Table 2: Kinetic Resolution of Glycidyl (B131873) Ethers
| Enzyme Source | Substrate | Biocatalyst Form | Product (Diol) e.e. (%) | Unreacted Epoxide e.e. (%) | Yield (%) | Enantiomeric Ratio (E) | Reference |
| Bacillus megaterium | o-methylphenyl glycidyl ether | Whole cells | Not specified | 84-99 (S) | Not specified | 21-73 | [5] |
| Bacillus megaterium | m-methylphenyl glycidyl ether | Whole cells | Not specified | 84-99 (S) | Not specified | 21-73 | [5] |
| Bacillus megaterium | p-methylphenyl glycidyl ether | Whole cells | Not specified | 84-99 (R) | Not specified | 21-73 | [5] |
| Bacillus megaterium (mutant M145A) | α-naphthyl glycidyl ether | Purified | 91.1 (R) | 99.4 (S) | Not specified | 131 | [6] |
| Aspergillus niger (mutant LW202) | Phenyl glycidyl ether | Purified | Not specified | Not specified | Not specified | 115 | [4] |
| Tsukamurella paurometabola | Phenyl glycidyl ether | Purified | Not specified | >99 (R) | 45 | 65 | [7] |
| Agromyces mediolanus (variant) | Benzyl glycidyl ether | Purified | Not specified | >99 (S) | 34 | Not specified | [4] |
Table 3: Kinetic Resolution of Epichlorohydrin (B41342)
| Enzyme Source | Biocatalyst Form | Substrate Conc. | Product (Diol) e.e. (%) | Unreacted Epoxide e.e. (%) | Yield (%) | Enantiomeric Ratio (E) | Reference |
| Agromyces mediolanus (Wild-Type) | Whole cells | Not specified | Not specified | Not specified | Not specified | 12.9 | [8] |
| Agromyces mediolanus (mutant VDF) | Whole cells | 450 mM | Not specified | >99 (S) | 40.5 | 90.0 | [8] |
| Agrobacterium radiobacter | Recombinant | 25.6 mM | Not specified | ≥99 (R) | 42.7 | Not specified | [2] |
Visualizing the Process
Mechanism of Kinetic Resolution by Epoxide Hydrolase
The kinetic resolution process relies on the enzyme's ability to preferentially catalyze the hydrolysis of one enantiomer of a racemic epoxide, leaving the unreacted epoxide enriched in the other enantiomer.
References
- 1. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution of racemic styrene oxide at a high concentration by recombinant Aspergillus usamii epoxide hydrolase in an n-hexanol/buffer biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Bio-resolution of glycidyl (o, m, p)-methylphenyl ethers by Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of an epoxide hydrolase for efficient bioresolution of bulky pharmaco substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient kinetic resolution of phenyl glycidyl ether by a novel epoxide hydrolase from Tsukamurella paurometabola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Engineering the epoxide hydrolase from Agromyces mediolanus for enhanced enantioselectivity and activity in the kinetic resolution of racemic epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-phenylglycidate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. Ethyl 3-phenylglycidate, an epoxide with significant applications, requires a meticulous disposal protocol due to its reactive nature. This guide provides essential, step-by-step procedures for its safe management and disposal, ensuring both laboratory safety and environmental responsibility.
Immediate Safety and Handling
This compound is classified as an epoxide, a class of compounds known for their high reactivity. It is a combustible liquid that may cause an allergic skin reaction. Due to its reactivity, it can undergo violent polymerization when exposed to catalysts or heat and can react with acids, bases, oxidizing agents, and reducing agents.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Nitrile gloves
-
Safety goggles
-
A laboratory coat
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Storage and Spill Procedures
Proper storage is critical to prevent hazardous reactions. This compound should be stored in a refrigerator in a tightly sealed container.[2]
In the event of a small spill, the following steps should be taken:
-
Absorb the spill using absorbent paper.
-
Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag.
-
Wash the contaminated surface first with alcohol, followed by a strong soap and water solution.
-
The sealed bag containing contaminated materials must be disposed of as hazardous waste.[1]
Disposal Protocol: Chemical Neutralization
Given the reactive nature of the epoxide ring, chemical neutralization through ring-opening hydrolysis is the recommended method for rendering this compound less hazardous prior to disposal. This can be achieved under either acidic or basic conditions. The resulting product, a 1,2-diol, is significantly less reactive.
Important Note: These procedures should only be carried out by trained personnel in a controlled laboratory setting, wearing appropriate PPE and using a fume hood.
This method utilizes a dilute acid to catalyze the opening of the epoxide ring.
-
Preparation: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the waste this compound.
-
Reagent Addition: For every 1 gram of this compound, slowly add 10 mL of a 1 M aqueous solution of a mild acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature. To ensure the completion of the reaction, the mixture can be gently heated to 40-50°C for 1-2 hours.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution, until the pH is between 6 and 8.
-
Disposal of Final Solution: The resulting neutralized solution, containing the 1,2-diol, should be collected in a designated hazardous waste container and disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.
This method employs a base to facilitate the ring-opening of the epoxide.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the waste this compound.
-
Reagent Addition: For every 1 gram of this compound, add 10 mL of a 1 M aqueous solution of a strong base, such as sodium hydroxide (NaOH).
-
Reaction: Stir the mixture. The reaction may require gentle heating to 50-60°C for several hours to go to completion. Monitoring the reaction progress by a suitable analytical method like TLC is recommended.
-
Neutralization: Once the reaction is complete, cool the mixture to room temperature. Neutralize the basic solution by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.
-
Disposal of Final Solution: The final neutralized solution should be collected in a designated hazardous waste container for disposal through your institution's EHS office or a licensed chemical waste contractor.
Data Summary for Disposal Procedures
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagent | 1 M H₂SO₄ or HCl | 1 M NaOH |
| Reagent Volume | 10 mL per 1 g of waste | 10 mL per 1 g of waste |
| Reaction Temperature | Room temperature to 50°C | 50-60°C |
| Reaction Time | 1-2 hours | Several hours (monitoring recommended) |
| Neutralizing Agent | NaHCO₃ or dilute NaOH | Dilute HCl |
| Final pH | 6 - 8 | 6 - 8 |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) for the most comprehensive information.
References
Personal protective equipment for handling Ethyl 3-phenylglycidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 3-phenylglycidate (CAS No. 121-39-1), a compound utilized in pharmaceutical development, the flavor and fragrance industry, polymer chemistry, and agricultural chemical research.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[2][3][4] It is crucial to wear appropriate personal protective equipment to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | [2][5][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [2][5][6] |
| Respiratory Protection | For handling the neat chemical (weighing and diluting), a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[3][7] Under normal use with adequate ventilation, specific respiratory protection may not be required.[6] | |
| General Hygiene | Facilities should be equipped with an eyewash station and a safety shower.[5] Wash hands thoroughly after handling and before breaks, meals, and at the end of the workday.[4][5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place.[5]
-
For quality maintenance, refrigeration is recommended.[2][7]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
2. Preparation and Handling:
-
Wear the personal protective equipment detailed in the table above.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Do not get in eyes, on skin, or on clothing.[2]
3. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][8]
-
Contaminated absorbent materials and clothing should be sealed in a vapor-tight plastic bag for eventual disposal.[7]
-
Do not release into the environment.[8]
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation or rash occurs, seek medical advice/attention.[2][4][8] Remove and wash contaminated clothing before reuse.[2][4] | |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] | |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] | |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a physician or poison control center immediately.[8] |
Accidental Release Measures (Spills and Leaks)
-
Ensure Personal Safety: Wear appropriate PPE, including respiratory protection for major spills.[4]
-
Contain the Spill: Use inert absorbent material such as sand, earth, or vermiculite (B1170534) to soak up the spill.[2][5][8] Do not use combustible materials like sawdust.[5]
-
Collection and Disposal: Sweep or shovel the absorbed material into suitable, closed containers for disposal.[6]
-
Decontaminate the Area: Wash the spill site with alcohol followed by a strong soap and water solution.[7] Do not re-enter the area until it has been verified as clean by a safety officer.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, Halon extinguisher, or water spray.[5][7]
-
Unsuitable Extinguishing Media: Do not use a direct water jet on burning material as it may be ineffective.[4]
-
Protective Equipment: In case of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2][5]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).[2]
Visual Workflow for Safe Handling and Emergency Response
The following diagrams illustrate the procedural flow for handling this compound and the decision-making process during an emergency.
Caption: Workflow for the safe handling of this compound.
Caption: Decision-making flowchart for emergency response.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C11H12O3 | CID 8469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. johndwalsh.com [johndwalsh.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. ETHYL-3-PHENYLGLYCIDATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. vigon.com [vigon.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
